Kurarinol

Catalog No.
S1892490
CAS No.
855746-98-4
M.F
C26H32O7
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kurarinol

CAS Number

855746-98-4

Product Name

Kurarinol

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3/t15-,22+/m1/s1

InChI Key

XMUPAAIHKAIUSU-QRQCRPRQSA-N

SMILES

Array

Canonical SMILES

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O

Isomeric SMILES

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O

Kurarinol is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 7, 2' and 4' , a methoxy group at position 5 and a (2S)-5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 8 respectively. It has a role as an anti-inflammatory agent, an antioxidant and a plant metabolite. It is a trihydroxyflavanone, a monomethoxyflavanone and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-flavanone.
Kurarinol has been reported in Albizia julibrissin and Sophora flavescens with data available.
from Sophora flavescens; has inhibitory effect on tyrosinase and melanin synthesis; structure in first source

Comprehensive Technical Guide: Kurarinol from Sophora flavescens - Sources, Pharmacology, and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Natural Source

Kurarinol is a prenylated flavanone naturally found in the roots of the traditional Chinese medicinal plant Sophora flavescens (also known as Kushen) [1] [2]. This deciduous shrub belonging to the Fabaceae family is distributed throughout East Asia, particularly in China, Korea, and Japan [3]. The plant's roots are cylindrical, 10-30 cm in length, and externally gray-brown [3]. Sophora flavescens has been used in traditional medicine for centuries, with records dating back to the first Chinese medical classic "Shen-Nung's Pen-Ts'ao" from 200 A.D. [3].

This compound is specifically isolated from the ethyl acetate fraction of the root extract [2]. In a comprehensive characterization of Sophora flavescens alcohol extract (SFEA), this compound was identified as one of 15 main chemical constituents, representing approximately 5.95% of the total extract composition [1]. This places this compound as a significant component among the complex mixture of bioactive compounds in this medicinal plant.

Extraction and Isolation Methods

Conventional Extraction Protocol

The standard procedure for isolating this compound from Sophora flavescens roots involves multiple extraction and fractionation steps [2]:

  • Plant Material Preparation: 100g of air-dried roots are ground to powder
  • Sequential Extraction:
    • n-Hexane (3 × 1.5L, 3h each) at room temperature → 1.7g extract
    • Ethyl acetate (3 × 1.5L, 3h each) at room temperature → 4.4g extract
    • Methanol (3 × 1.5L, 3h each) at room temperature → 8.6g extract
  • Fractionation: The ethyl acetate fraction (2.5g) is dissolved in DMSO, filtered, and separated using preparative HPLC or column chromatography
  • Purification: Final purification typically involves chromatographic techniques such as preparative TLC or HPLC
Advanced Extraction Techniques

Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) has been developed as an efficient method for simultaneous extraction and purification of bioactive compounds from Sophora flavescens [4]:

  • ATPS Selection: Ethyl acetate fraction (2.5g) was dissolved in 5 mL of DMSO and filtered. Separation of the ethyl acetate fraction was carried out on a Waters 2695 separations module and 2996 photodiode array detector, using an SunFireT M C18 column (5 µm, 4.6 × 150 mm) with a water-acetonitrile gradient system (1.0 mL/min)
  • Optimal Conditions:
    • ATPS Composition: Ethanol/ammonium sulfate system
    • Extraction Temperature: 60°C
    • Solvent-to-Material Ratio: 30:1
    • Extraction Time: 5 minutes
  • Advantages: MAATPE provides higher yield and recovery compared to conventional methods, with reduced processing time and solvent consumption [4]

Chemical Characterization and Properties

This compound is classified as a prenylated flavanone with a characteristic benzo-γ-pyrone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C) [5]. The compound features a lavandulyl group at the C-8 position, which is crucial for its biological activity [5].

Structural Features:

  • Molecular Framework: Flavanone backbone with specific hydroxylation pattern
  • Key Functional Groups: Lavandulyl group at C-8, methoxy group at C-5
  • Solubility: Soluble in organic solvents (ethyl acetate, DMSO), limited water solubility

Quantitative Pharmacological Data

Table 1: Anticancer Activity of this compound Against Various Cancer Cell Lines

Cancer Type Cell Line IC₅₀ / Effective Concentration Experimental Model Key Mechanisms
Hepatocellular Carcinoma HepG2 10-30 μg/mL (48h treatment) In vitro Apoptosis induction, STAT3 suppression [2]
Hepatocellular Carcinoma Huh-7 10-30 μg/mL (48h treatment) In vitro Apoptosis induction, STAT3 suppression [2]
Hepatocellular Carcinoma H22 10-30 μg/mL (48h treatment) In vitro Apoptosis induction, STAT3 suppression [2]
Various Cancers Multiple lines 2-62 μM (range for related flavanones) In vitro Cell cycle arrest, apoptosis induction [5]

Table 2: Comparison of Cytotoxic Effects on Normal vs. Cancer Cells

Compound Cancer Cells (Cytotoxicity) Normal Hepatocytes (Cytotoxicity) Selectivity Index
This compound Significant anti-HCC activity Much lower toxicity on human HL-7702 hepatocytes and primary mouse hepatocytes High [2]
Kurarinone Considerable cytotoxic activity Higher toxicity on normal cells Moderate [2]
Sophoraflavanone G Considerable cytotoxic activity Higher toxicity on normal cells Moderate [2]

Mechanisms of Action

STAT3 Signaling Pathway Inhibition

This compound exerts significant anticancer effects primarily through suppression of the STAT3 signaling pathway [2]. The STAT3 protein is a transcription factor that is phosphorylated at Tyr705 by upstream kinases including JAK, leading to dimerization, nuclear translocation, and activation of target genes promoting cell survival, proliferation, and angiogenesis.

G This compound This compound JAK JAK This compound->JAK Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis Induces STAT3_Inactive STAT3 (Inactive) JAK->STAT3_Inactive Activates P_Tyr705 Phosphorylation Tyr705 STAT3_Inactive->P_Tyr705 STAT3_Active STAT3 (Active) TargetGenes Target Genes (Bcl-2, Bcl-xL, Cyclin D) STAT3_Active->TargetGenes Transcribes Dimerization Dimerization P_Tyr705->Dimerization NuclearTranslocation NuclearTranslocation Dimerization->NuclearTranslocation NuclearTranslocation->STAT3_Active

This compound mechanism: STAT3 pathway inhibition and apoptosis induction.

The molecular mechanism involves:

  • Inhibition of STAT3 Phosphorylation: this compound suppresses phosphorylation at Tyr705 residue
  • Downregulation of Anti-apoptotic Genes: Reduced expression of Bcl-2, Bcl-xL, and cyclin D1
  • Caspase Activation: Significant increase in caspase-3 activity leading to apoptosis execution [2]
Integrated Stress Response Pathway Activation

Related flavanones from Sophora flavescens, particularly kurarinone, activate the PERK-ATF4 pathway of the Integrated Stress Response (ISR) [6]:

G Kurarinone Kurarinone PERK PERK Kurarinone->PERK Activates eIF2α eIF2α PERK->eIF2α Phosphorylates eIF2α_P eIF2α-P eIF2α->eIF2α_P ATF4_mRNA ATF4 mRNA eIF2α_P->ATF4_mRNA Selective Translation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein TRB3_CHOP TRB3, CHOP Target Genes ATF4_Protein->TRB3_CHOP Transcribes p21 p21 Induction ATF4_Protein->p21 Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Kurarinone activates PERK-ATF4 stress pathway leading to cell cycle arrest.

Key features of this mechanism:

  • PERK Activation: Phosphorylation of PKR-like endoplasmic reticulum kinase
  • eIF2α Phosphorylation: Global translation reduction with selective ATF4 mRNA translation
  • ATF4-Mediated Transcription: Activation of stress response genes including TRB3 and CHOP
  • p21 Induction: Cyclin-dependent kinase inhibitor leading to cell cycle arrest [6]

Experimental Protocols

In Vitro Anticancer Activity Assessment

Apoptosis Assay Protocol [2]:

  • Cell Lines: HepG2, Huh-7, and H22 hepatocellular carcinoma cells
  • Treatment: this compound at concentrations of 10 and 30 μg/mL for 48 hours
  • Apoptosis Detection:
    • Sub-G1 DNA Content: Analyze by flow cytometry after propidium iodide staining
    • Caspase-3 Activity: Measure using colorimetric or fluorometric assays
    • Western Blotting: Analyze cleavage of caspase-3 and PARP
  • STAT3 Signaling Analysis:
    • Phosphorylation Status: Detect phospho-STAT3 (Tyr705) by Western blotting
    • Nuclear Translocation: Assess by immunofluorescence or subcellular fractionation
    • Target Gene Expression: Measure Bcl-2, Bcl-xL, cyclin D1 mRNA levels by RT-qPCR
In Vivo Efficacy Evaluation

Hepatocellular Carcinoma Xenograft Model [2]:

  • Animals: Immunodeficient mice (e.g., BALB/c nude mice)
  • Tumor Implantation: Subcutaneous inoculation with HCC cells (H22 line)
  • Treatment Groups:
    • Vehicle control
    • This compound (20-100 mg/kg body weight)
    • Positive control (conventional chemotherapeutic agent)
  • Administration: Daily intraperitoneal injection or oral gavage
  • Evaluation Parameters:
    • Tumor Volume: Measure every 3-4 days using calipers
    • Body Weight: Monitor as an indicator of systemic toxicity
    • Terminal Analysis: Harvest tumors for histological examination and molecular analysis
    • Apoptosis Detection in Tumor Tissues: TUNEL assay on formalin-fixed paraffin-embedded sections

Safety and Toxicological Profile

The safety evaluation of Sophora flavescens extracts reveals important considerations:

  • Differential Toxicity Based on Extraction Method:
    • Aqueous Extracts: Mainly contain matrine and oxymatrine with hepatoprotective effects [1]
    • Alcohol Extracts: Contain prenylflavanones including this compound and sophoraflavanone G with hepatotoxic potential [1]
  • Selective Cytotoxicity: this compound shows significantly lower toxicity toward normal human hepatocytes (HL-7702) and primary mouse hepatocytes compared to cancer cells [2]
  • Therapeutic Window: The concentration required for anticancer effects is substantially lower than toxic concentrations in normal cells

Research Gaps and Future Directions

Current research on this compound reveals several areas requiring further investigation:

  • Detailed Metabolic Studies: Limited information on ADME (Absorption, Distribution, Metabolism, Excretion) properties
  • Structural Optimization: Potential for structural modification to enhance efficacy and reduce toxicity
  • Combination Therapies: Synergistic effects with conventional chemotherapeutic agents
  • Formulation Development: Strategies to improve bioavailability and tissue targeting
  • Comprehensive Toxicology: Extended safety profiling including chronic toxicity studies

Conclusion

References

Research Applications of Kurarinone & Kurarinol A

Author: Smolecule Technical Support Team. Date: February 2026

Research Area Specific Compound Key Findings / Mechanism of Action Experimental Models (In Vitro / In Vivo) Quantitative Data

| Anti-fibrotic Effects | Kurarinone | Inhibits TGF-β-induced Smad2/3 and AKT phosphorylation; suppresses Epithelial-Mesenchymal Transition (EMT) [1]. | - In vitro: Human lung epithelial cells (BEAS-2B)

  • In vivo: Mouse model of bleomycin (BLM)-induced pulmonary fibrosis [1]. | - In vivo: Oral admin. of 5 & 10 mg/kg attenuated fibrosis [1]. | | | Kurarinol A | Regulates the TGF-β/Smads signaling pathway; reduces markers of fibrosis (α-SMA, fibronectin, collagen I) [2]. | - In vitro: LX-2 cells (human hepatic stellate cells) activated by TGF-β1 [2]. | - IC₅₀ for LX-2 cell proliferation: 12.65 µM [2]. | | Anti-cancer Activity | Kurarinone | Activates the PERK-eIF2α-ATF4 pathway, inducing Integrated Stress Response (ISR); leads to cell cycle arrest via p21 induction [3]. | - In vitro: HEK293, PC3 (prostate cancer), HeLa (cervical cancer) cells [3]. | - Cited as a "cytostatic effect" [3]. | | | This compound A | Exhibits direct cytotoxic activity against various cancer cell lines [4]. | - In vitro: Human cancer cell lines (HepG2, A549, MCF7) [4]. | - IC₅₀ values ranging from 7.50 to 10.55 μM [4]. | | Anti-inflammatory & Other| Kurarinone | Reduces ROS; suppresses NLRP3 inflammasome and NF-κB activation; protects against sepsis [5]. | - In vitro: Peritoneal exudate macrophages (PEMs), THP-1 cells [5]. | - In vivo: Improved survival in LPS-induced sepsis model [5]. | | | This compound | Acts as a potent tyrosinase inhibitor, suggesting potential as a skin-whitening agent [6]. | - In vitro: Enzyme assay (mushroom tyrosinase) [6]. | - IC₅₀ for tyrosinase: 0.1 μM [6]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments.

Cell Proliferation and Viability Assay (for this compound A)

This protocol is used to determine the inhibitory effect of a compound on cell proliferation, often as a preliminary test for anti-fibrotic or anti-cancer activity [2].

  • Cell Line: LX-2 cells (human hepatic stellate cells).
  • Cell Seeding: Seed cells in 96-well plates at a density of (4 \times 10^3 ) cells per well in 100 µL of medium.
  • Cell Activation & Treatment:
    • Incubate for 24 hours until ~80% confluent.
    • Stimulate cells with TGF-β1 (10 ng/mL) in 2% FBS medium for 24 hours to activate them.
    • Add the test compounds (e.g., this compound A) at desired concentrations (e.g., 40 µM) and incubate for 48 hours.
  • Viability Measurement:
    • Add 10 µL of MTS solution directly to each well.
    • Incubate the plate for 3 hours at 37°C.
    • Measure the optical density (OD) at 490 nm using a microplate reader.
  • Data Analysis: Cell viability is calculated relative to the control group. The IC₅₀ value can be determined using a dose-response curve [2].
In Vivo Model of Pulmonary Fibrosis (for Kurarinone)

This model assesses the therapeutic efficacy of compounds against fibrotic diseases in a whole-organism context [1].

  • Animal Model: Eight-week-old male BALB/c mice.
  • Fibrosis Induction:
    • Anesthetize mice.
    • Administer bleomycin (BLM, 3 mg/kg body weight) in 50 µL volume via intratracheal instillation (Day 0). The control group receives sterile saline.
  • Drug Treatment:
    • Prepare a solution of the test compound (e.g., Kurarinone) in a suitable vehicle (e.g., 20% DMAC, 20% TWEEN 80, 60% HPBCD).
    • Begin treatment on Day 7 post-BLM administration.
    • Administer the compound orally (e.g., Kurarinone at 5 or 10 mg/kg) five times a week for two weeks (until Day 27).
  • Endpoint Analysis (Day 28):
    • Assess lung mechanical function using a system like flexiVent.
    • Collect lung tissues for:
      • Histopathology: H&E and Sirius Red staining to visualize collagen deposition and fibrotic lesions.
      • Hydroxyproline assay: A colorimetric method to quantify total collagen content.
      • Molecular analysis: Western blotting to examine key pathway proteins (e.g., p-Smad2/3, total Smad2/3) [1].

Signaling Pathways & Mechanisms

The anti-fibrotic and anti-cancer activities of these compounds involve distinct but well-defined cellular signaling pathways.

Anti-fibrotic Mechanism of Kurarinone

Kurarinone's anti-fibrotic effect is primarily mediated through the suppression of the TGF-β signaling pathway, a central driver of fibrosis [1]. The following diagram illustrates this mechanism:

G cluster_external Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus TGFβ TGFβ Receptor Receptor TGFβ->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation AKT AKT Receptor->AKT Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3/Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex TargetGenes Pro-fibrotic Gene Expression (α-SMA, Collagen, Fibronectin) Complex->TargetGenes pAKT p-AKT AKT->pAKT pAKT->TargetGenes EMT EMT & Fibrosis TargetGenes->EMT Kurarinone Kurarinone Kurarinone->pSmad23 Inhibits Kurarinone->pAKT Inhibits

Kurarinone inhibits TGF-β signaling by blocking Smad2/3 and AKT phosphorylation, preventing pro-fibrotic gene expression. [1]

Anti-cancer Mechanism of Kurarinone (via ISR)

Kurarinone can induce cytostasis in cancer cells by activating a specific branch of the Integrated Stress Response (ISR), as shown below [3]:

G Kurarinone Kurarinone PERK PERK Kinase Kurarinone->PERK Activates pPERK p-PERK (Active) PERK->pPERK eIF2α eIF2α pPERK->eIF2α Phosphorylates peIF2α p-eIF2α eIF2α->peIF2α ATF4 ATF4 Transcription Factor peIF2α->ATF4 Selective translation TargetGenes Stress Response Genes ATF4->TargetGenes p21 p21 (CDK Inhibitor) TargetGenes->p21 TRB3 TRB3 TargetGenes->TRB3 CHOP CHOP TargetGenes->CHOP CellCycleArrest Cell Cycle Arrest (Cytostasis) p21->CellCycleArrest

Kurarinone activates PERK kinase, leading to ATF4 translation and expression of cytostatic genes like p21. [3]

Important Distinctions for Researchers

When reviewing the literature, please note:

  • Structural Similarity, Functional Difference: Kurarinone, this compound, and this compound A are all prenylated flavonoids from Sophora flavescens with structural similarities [4]. Much of the anti-fibrotic research focuses on Kurarinone, while one potent new anti-liver fibrosis agent is This compound A [2] [1].
  • Mechanistic Nuance: While both Kurarinone and this compound A target the TGF-β pathway, their precise molecular targets and downstream effects may differ.

References

Solubility & Physicochemical Properties of Kurarinol

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
CAS Number 855746-98-4 [1] [2] [3]
Molecular Formula C₂₆H₃₂O₇ [1] [2] [3]
Molecular Weight 456.53 g/mol [1] [3]
Physical Form Powder [1] [2] [3]
Solubility (Solvents) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1] [2] [3]
Typical Purity ≥98% [1] [3] [4]
Storage Recommendation Desiccate at -20°C [5]

Experimental Protocols & Handling

For reliable experimental results, proper preparation and storage of kurarinol solutions are essential.

Stock Solution Preparation
  • Solvent Choice: DMSO is a frequently used solvent for preparing high-concentration stock solutions [5] [4].
  • Solubility Aid: To achieve higher solubility, gently warm the tube at 37°C and use a brief sonication in an ultrasonic bath [5].
  • Concentration Guidance: The table below provides a dilution guide for preparing stock solutions of various concentrations [5] [4]:
Mass 1 mM 5 mM 10 mM 50 mM
1 mg 2.19 mL 0.44 mL 0.22 mL 0.044 mL
5 mg 10.95 mL 2.19 mL 1.10 mL 0.22 mL
10 mg 21.91 mL 4.38 mL 2.19 mL 0.44 mL
Storage & Handling
  • Stock Solution Stability: For best stability, prepare stock solutions fresh and use them on the same day. If necessary, stock solutions can be aliquoted, sealed, and stored at -20°C for several months [5] [4].
  • Pre-use Handling: Before opening a vial that has been stored in the freezer, allow it to equilibrate to room temperature for at least one hour to prevent condensation and ensure stability [5].
  • Product Recovery: The powder may adhere to the vial's cap or neck during shipping. Gently shake the vial to ensure the compound falls to the bottom before use to avoid loss or contamination [5] [4].

Biological Context & Source

Understanding the biological background of this compound is helpful for experimental design.

  • Natural Source: this compound is a flavanone isolated from the roots of the plant Sophora flavescens [1] [5] [4].
  • Reported Biological Targets: Research publications and supplier data indicate that this compound has been studied for its activity against several targets, including Tyrosinase, STAT (Signal Transducer and Activator of Transcription proteins, relevant in cancer signaling), and HBV (Hepatitis B Virus) [1] [5] [4].

The experimental workflow for preparing and using this compound in research can be summarized as follows:

G Start Start: this compound Powder Step1 Select Solvent (DMSO or Chloroform) Start->Step1 Step2 Weigh Powder Step1->Step2 Step3 Add Solvent Step2->Step3 Step4 Agitate & Dissolve (Warm to 37°C & Sonicate) Step3->Step4 Step5 Prepare Aliquots Step4->Step5 Step6 Store at -20°C (Desiccated) Step5->Step6 Step7 Thaw & Use (Equilibrate to RT before opening) Step6->Step7

Key Considerations for Researchers

  • Solution Stability: While frozen stock solutions can be stable for months, prepare working solutions freshly on the day of use whenever possible to ensure maximum activity and accuracy [5].
  • Solvent Compatibility: When using DMSO stock solutions in cellular assays, ensure the final DMSO concentration in the culture medium is at a non-cytotoxic level (typically ≤0.1%).
  • Data Reproducibility: Always note the solvent, stock concentration, and storage duration in your experimental records, as these factors can influence biological activity and results.

References

Kurarinol lavandulyl flavonoid properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Compounds

Lavandulyl flavonoids are a subclass of prenylated flavonoids characterized by a lavandulyl group (a branched-chain monoterpene) attached to their core flavonoid skeleton. Key compounds isolated from Sophora flavescens include:

Compound Name Class Core Structural Features Key Biological Activities (from studies)
Kurarinone [1] [2] Flavanone Lavandulyl at C-8, Methoxy at C-5 [2] Anticancer, Anti-inflammatory, Antimicrobial [1] [2]
Sophoraflavanone G [3] Flavanone Lavandulyl group Fatty Acid Synthase (FAS) Inhibition [3]
Kurarinol A & B [4] Flavanonol Two lavandulyl fragments [4] Antioxidant, Cytotoxic [4]
Compounds 1 & 2 [5] Novel Dimers Flavanone-phloroglucinol dimer with lavandulyl [5] PTP1B Inhibition [5]
Compounds 3 & 4 [5] Novel Neoflavonoids Neoflavonoid skeleton with lavandulyl [5] Information not specified

Quantitative Biological Activity Data

Extensive research has quantified the potency of these compounds across various disease models.

Biological Activity Key Compound(s) Experimental Model / Assay Quantitative Result (IC50 / Effective Dose)
Anticancer [1] [2] Kurarinone In vitro (Various cancer cell lines) IC~50~: 2 - 62 µM [1]
In vivo (Lung cancer xenograft model) 20 - 500 mg/kg body weight [1]
This compound A [4] In vitro (HepG2, A549, MCF7 cancer cells) IC~50~: 7.50 - 10.55 µM [4]
Antidiabetic [5] Compounds 1 & 2 [5] PTP1B Enzyme Inhibition Significant inhibition (specific IC~50~ not listed) [5]
Kurarinone [1] Aldose Reductase / Glucosidase Inhibition Inhibitory potential confirmed [1]
Antioxidant [4] This compound A & B [4] ABTS Radical Scavenging Assay IC~50~: 1.21 µg/mL & 1.81 µg/mL [4]
FAS Inhibition [3] Sophoraflavanone G [3] Fatty Acid Synthase (FAS) Enzyme Assay IC~50~: 6.7 ± 0.2 µM [3]

Mechanisms of Action and Signaling Pathways

These compounds exert their effects through multi-target mechanisms, particularly in cancer.

G cluster_paths Kurarinone Mechanisms Kurarinone Kurarinone Apoptosis Apoptosis Induction Kurarinone->Apoptosis NFkB Inhibits NF-κB Pathway Activation Kurarinone->NFkB Metastasis Metastasis Inhibition Kurarinone->Metastasis CellCycle Cell Cycle Arrest (G2/M, Sub-G1) Kurarinone->CellCycle Stress Stress-Mediated Activity Kurarinone->Stress FAS FAS Inhibition (Other Lavandulyl Flavonoids) Kurarinone->FAS e.g., Sophoraflavanone G Caspases Apoptosis->Caspases Activates Bcl2 Apoptosis->Bcl2 Down-regulates IKBPhos NFkB->IKBPhos Inhibits E_Cadherin Metastasis->E_Cadherin Modulates MMPs Metastasis->MMPs Inhibits Cyclins CellCycle->Cyclins Modulates STAT3_Akt Stress->STAT3_Akt Modulates

Kurarinone's multi-target anticancer mechanisms include apoptosis induction, metastasis inhibition, and signaling pathway modulation. [1] [3] [2]

Key Experimental Protocols

Key methodologies for isolating these compounds and evaluating their activity are outlined below.

Sample Preparation and Compound Isolation

The dried roots of Sophora flavescens are typically extracted with methanol, followed by liquid-liquid partitioning with solvents like n-hexane, ethyl acetate, and n-butanol [3]. The active fractions are then purified using techniques such as:

  • Silica Gel Column Chromatography
  • Sephadex LH-20 Gel Filtration
  • Semi-preparative Reversed-Phase HPLC [4] [3]

Structural elucidation is achieved through comprehensive spectroscopic analysis including NMR ( [5]H, C, HSQC, HMBC), HRESIMS, UV, and IR [5] [4].

Key Bioactivity Assays
Assay Target Protocol Summary
PTP1B Inhibition [5] An in vitro enzyme inhibition assay used to identify potential antidiabetic agents.
FAS Inhibition [3] The inhibitory activity is assessed by measuring the incorporation of [³H] acetyl-CoA into palmitate in an in vitro system.
Cytotoxicity (e.g., MTT) [4] Cells (e.g., HepG2, A549) are treated with the compound for a set time, followed by incubation with MTT reagent. Viable cells reduce MTT to purple formazan, quantified spectrophotometrically.
Antioxidant (ABTS) [4] The compound's ability to scavenge the stable ABTS⁺ radical cation is measured by the disappearance of its characteristic green-blue color, calculating the IC₅₀.
Molecular Docking [3] The 3D structure of a target protein (e.g., a FAS domain) is obtained. Ligand structures are optimized, often using quantum mechanics. Docking simulations predict binding affinity and interaction modes.

Future Research and Application Potential

The unique lavandulyl group is a critical determinant of bioactivity, significantly enhancing binding affinity to molecular targets like Fatty Acid Synthase (FAS) [3]. This makes the lavandulyl flavonoid scaffold a promising candidate for rational drug design.

Future work should focus on:

  • Optimizing Bioavailability and Toxicity: Comprehensive ADMET studies are needed [1] [2].
  • Clinical Translation: Advancing beyond in vivo models to clinical trials is essential [2].
  • Exploring Synergistic Effects: Research into combinations with existing therapeutics could be valuable [1].

References

Source Material and Pre-Extraction Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The primary botanical source for Kurarinol is the root of Sophora flavescens Aiton (also known as Ku Shen) [1] [2] [3]. The initial and critical steps involve proper preparation of the plant material to ensure extraction efficiency.

  • Drying: Roots are typically air-dried or oven-dried at low temperatures (e.g., 40-45 °C) to preserve heat-labile compounds [4].
  • Grinding: The dried roots are ground into a fine powder (particle size < 0.5 mm is optimal) to maximize the surface area for solvent contact [4] [5].
  • Defatting (Optional): A common first step is to remove lipophilic compounds using a non-polar solvent like n-hexane or petroleum ether [4] [5]. This helps in reducing the interference of fats and waxes in subsequent extractions of the target flavonoids.

Extraction and Isolation Workflow

The following workflow visualizes the multi-step process for obtaining this compound from the prepared plant material. It is based on established chromatographic protocols for lavandulyl flavonoids from S. flavescens [6] [1] [5].

G cluster_0 Key Solvents/Techniques Start Powdered S. flavescens Roots Step1 Solvent Extraction (Methanol, Ethyl Acetate) Start->Step1 Step2 Liquid-Liquid Partition (n-Hexane, EtOAc, n-BuOH) Step1->Step2 Step3 Silica Gel Column Chromatography (CC) Step2->Step3 Step4 Fraction Collection & Thin-Layer Chromatography (TLC) Analysis Step3->Step4 Step5 Further Purification (Silica Gel CC, Polyamide CC) Step4->Step5 TLC-guided fraction pooling End Purified this compound Step5->End S1 Methanol Ethyl Acetate S2 n-Hexane EtOAc n-BuOH S3 Silica Gel CHCl3:Acetone n-Hexane:EtOAc S5 Polyamide Column

Diagram of the multi-step extraction and isolation workflow for this compound.

Step 1: Initial Solvent Extraction

The powdered plant material is subjected to maceration or percolation with a polar solvent. Common solvents include:

  • Methanol (MeOH): Often the first choice for efficient extraction of a wide range of flavonoids [5].
  • Ethyl Acetate (EtOAc): Also used effectively, as seen in a patent describing this compound A isolation [1].

The crude extract is concentrated under reduced pressure to yield a dry residue [5].

Step 2: Liquid-Liquid Partitioning (Fractionation)

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to enrich the flavonoid content [5]:

  • n-Hexane fraction: Removes residual non-polar compounds.
  • Ethyl Acetate (EtOAc) fraction: This fraction is typically rich in medium-polarity compounds like prenylated flavonoids, including this compound, and is often the most active one [5] [3].
  • n-Butanol (n-BuOH) fraction: Contains more polar glycosylated compounds.

The active EtOAc fraction is concentrated for further purification [1] [5].

Step 3-5: Chromatographic Purification

The enriched fraction undergoes a series of chromatographic separations:

  • Silica Gel Column Chromatography: The primary separation step. The sample is loaded onto a silica gel column and eluted with a gradient of solvents. Common systems include [6] [5]:
    • Chloroform-Acetone
    • n-Hexane-Ethyl Acetate
    • Chloroform-Methanol
  • Fraction Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled based on the presence of the target compound [5].
  • Final Purification: Sub-fractions containing this compound may require further chromatography over polyamide or repeated silica gel columns with isocratic elution to achieve high purity [1] [5].

Key Experimental Parameters and Techniques

The tables below summarize critical data for the isolation process.

Table 1: Common Solvent Systems for this compound Isolation and Analysis

Technique Stationary Phase Elution Solvent System (Ratio) Purpose
Column Chromatography Silica Gel n-Hexane : Acetone (8:1) [5] Initial fractionation
Silica Gel CHCl₃ : Acetone (10:0 → 0:10 gradient) [5] Broad-spectrum separation
Silica Gel n-Hexane : EtOAc (3:1) [5] Isocratic elution of target
Column Chromatography Polyamide Not Specified (Water/Alcohol likely) [1] Final purification step
TLC Analysis Silica Gel CHCl₃ : MeOH (95:5) [6] Monitoring fraction purity

Table 2: Key Physicochemical Properties of this compound for Identification

Property Description / Value
CAS Number 855746-98-4 [7] [8]
Molecular Formula C₂₆H₃₂O₇ [9] [7]
Molecular Weight 456.53 g/mol [9] [7]
Melting Point 166-169 °C [7]
Stereochemistry Contains (2S) and (2R) defined stereocenters [9]
Key Functional Groups Flavanone skeleton, lavandulyl group at C-8, methoxy group at C-5, hydroxyl groups [6]
Critical Identification Techniques NMR (¹H, ¹³C), MS (HRFAB-MS), IR, UV, Optical Rotation [5]

Important Considerations for Researchers

  • Selectivity of Extraction: The combination of solvent polarity (MeOH or EtOAc) and technique (silica gel CC) is chosen specifically for the selective isolation of medium-polarity lavandulyl flavonoids like this compound from the complex plant matrix [4].
  • Role of the Lavandulyl Group: The lavandulyl side chain at the C-8 position is a characteristic structural feature that significantly increases the molecule's lipophilicity, which directly influences its chromatographic behavior and biological activity [6] [10] [5].
  • Analytical Verification: The identity and purity of the isolated compound must be confirmed using a suite of analytical techniques. Structural elucidation heavily relies on NMR spectroscopy and mass spectrometry [9] [5].
  • Commercial Availability: For preliminary biological assays, this compound is available from chemical suppliers (e.g., CAS 855746-98-4), which can be used as a standard for method development and comparison [7] [8].

References

Kurarinol basic pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Kurarinol

The following table summarizes the key reported biological activities of this compound:

Pharmacological Area Observed Effect / Activity Experimental Model (Cell Line/Organism) Key Findings / Proposed Mechanism
Anti-hepatocellular Carcinoma (HCC) Induces apoptosis; inhibits tumor growth In vitro (HepG2, Huh-7, H22 cells); In vivo (mouse model) [1] Suppresses constitutive and IL-6-induced STAT3 activation; reduces phosphorylation of JAK2 and Src; down-regulates STAT3 target genes (Bcl-2, Bcl-xL, Mcl-1, Cyclin D1) [1].
Anti-liver Fibrosis Inhibits activation and migration of hepatic stellate cells (HSCs) In vitro (LX-2 cells) [2] Regulates the TGF-β/Smads signaling pathway; down-regulates mRNA and protein levels of α-SMA, fibronectin, and collagen I [2].
Cytotoxic Activity Selective cytotoxicity against cancer cells In vitro (various HCC cells, untransformed hepatocytes) [1] Exhibited considerable cytotoxic activity against HCC cells, with a much lower effect on untransformed human and primary mouse hepatocytes compared to Kurarinone and Sophoraflavanone G [1].

Detailed Experimental Protocols

Here are the methodologies used in the key studies on this compound.

1. Protocol for Anti-HCC Apoptosis Induction [1]

  • Cell Culture: Human HCC cell lines (e.g., HepG2, Huh-7) and mouse H22 cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
  • Treatment: Cells were treated with this compound (e.g., 10 and 30 μg/mL) for 48 hours. For in vivo studies, tumor-bearing mice were administered this compound intraperitoneally.
  • Apoptosis Assessment:
    • Flow Cytometry: The percentage of cells with Sub-G1 DNA content was measured to quantify apoptosis.
    • Caspase-3 Activity: A colorimetric assay was used to measure the activation of caspase-3.
  • Mechanism Investigation (STAT3 Pathway):
    • Western Blotting: Protein lysates from treated cells were analyzed to detect levels of total and phosphorylated STAT3, JAK2, and Src, as well as STAT3 target genes like Bcl-2.
    • Electrophoretic Mobility Shift Assay (EMSA): Used to assess the DNA-binding activity of STAT3.
    • Immunofluorescence: To visualize the cellular localization of STAT3.

2. Protocol for Anti-Liver Fibrosis Activity [2]

  • Cell Culture and Modeling: Human hepatic stellate cells (LX-2) were cultured in DMEM with 10% FBS. A fibrosis model was established by activating the cells with TGF-β1 (10 ng/mL) for 24 hours.
  • Proliferation Screening: The inhibitory effect of 35 compounds on LX-2 cell proliferation was screened using an MTS assay. Cells were treated with compounds (40 μM) for 48 hours after TGF-β1 activation.
  • IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound A was calculated using the MTS assay.
  • Cell Migration Assay: A scratch (wound healing) assay was performed. The migration of LX-2 cells into the scratch was monitored at 0, 24, and 48 hours after treatment with this compound A.
  • Mechanism Investigation (TGF-β/Smads Pathway):
    • RT-qPCR & Western Blotting: mRNA and protein levels of fibrosis markers (α-SMA, fibronectin, collagen I) and components of the TGF-β/Smads pathway (TGF-β1, Smad2, Smad3, Smad4) were analyzed.
    • Transcriptome Sequencing: RNA-seq was performed on LX-2 cells with and without this compound A treatment to identify differentially expressed genes and pathways.

Signaling Pathways of this compound

The diagram below illustrates the key molecular pathways through which this compound exerts its pharmacological effects, based on the current research.

G cluster_stat3 Anti-HCC Pathway cluster_tgfb Anti-Fibrosis Pathway This compound This compound JAK2 JAK2 Kinase This compound->JAK2 Inhibits Phosphorylation Src Src Kinase This compound->Src Inhibits Phosphorylation TGFbR TGF-β Receptor This compound->TGFbR Modulates Signaling IL6 Cytokines (e.g., IL-6) IL6->JAK2 IL6->Src TGFb TGF-β1 TGFb->TGFbR STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 (Active) Src->pSTAT3 STAT3->pSTAT3 STAT3Targets Target Genes: Bcl-2, Bcl-xL, Mcl-1, Cyclin D1 pSTAT3->STAT3Targets Apoptosis Induced Apoptosis & Inhibited Proliferation STAT3Targets->Apoptosis Smad237 Smad2/3 TGFbR->Smad237 pSmad237 p-Smad2/3 (Active) Smad237->pSmad237 SmadComplex Smad Complex (p-Smad2/3 + Smad4) pSmad237->SmadComplex Smad4 Smad4 Smad4->SmadComplex FibrosisTargets Fibrosis Markers: α-SMA, Fibronectin, Collagen I SmadComplex->FibrosisTargets HSCActivation Inhibited HSC Activation & Liver Fibrosis FibrosisTargets->HSCActivation

This diagram summarizes the two main experimentally supported mechanisms of action for this compound, involving the inhibition of key signaling pathways in cancer and fibrotic cells.

Research Considerations

  • Compound Specificity: Much of the available literature focuses on Kurarinone, a structurally similar flavanone also found in Sophora flavescens. Be cautious to distinguish between these two compounds when reviewing the scientific literature [3] [4].
  • Data Gaps: A complete basic pharmacological profile for this compound, including detailed pharmacokinetics (absorption, distribution, metabolism, excretion), comprehensive toxicology, and definitive solubility data, is not available in the current search results. Further investigation is needed.
  • Structural Features: Like other active compounds in Sophora flavescens, this compound is a lavandulyl flavonoid. This prenylated side chain is often critical for its biological activity and binding to molecular targets [5].

References

Biological Activities & Quantitative Data of Kurarinol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data for Kurarinol's biological activities from recent research:

Activity / Property Experimental Model / Assay Result / Value Citation
Anti-tyrosinase (Monophenolase) Mushroom tyrosinase (L-tyrosine substrate) IC₅₀ = 86.92 µM [1] [2]
Anti-tyrosinase (Diphenolase) Mushroom tyrosinase (L-DOPA substrate) IC₅₀ = 205.30 µM [1] [2]
Enzyme Kinetics (Monophenolase) Mushroom tyrosinase (L-tyrosine substrate) Inhibition Type: Non-competitive; Kᵢ = 100.60 µM [1] [2]
Antioxidant Activity ABTS radical scavenging assay Exhibited potent inhibitory activity [3]
Cytotoxic Activity Not specified in detail Exhibited cytotoxic effects [3]

Detailed Experimental Protocols

Here are the methodologies used to generate the key data on this compound's anti-melanogenic and antioxidant properties.

Anti-Tyrosinase Activity Assay

This protocol is used to determine the potency of this compound as a tyrosinase inhibitor [1] [2].

  • Reagents: this compound, kojic acid (positive control), mushroom tyrosinase, L-tyrosine, and L-DOPA.
  • Procedure:
    • A reaction mixture is prepared containing the substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity) and the test compound (this compound) at various concentrations in a phosphate buffer (pH 6.8).
    • Tyrosinase enzyme is added to initiate the reaction.
    • The formation of dopachrome is monitored by measuring the absorbance at 475 nm using a microplate reader.
    • The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated from the dose-response curve.
  • Kinetic Analysis: The inhibition mechanism is determined by analyzing Lineweaver-Burk plots. The reaction rates are measured at different substrate concentrations in the presence of various concentrations of this compound.
Antioxidant Activity Assay (ABTS)

This method evaluates the free radical scavenging capacity of this compound [3].

  • Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, and this compound.
  • Procedure:
    • The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
    • This ABTS•⁺ solution is then diluted to an appropriate absorbance.
    • The test compound, this compound, is mixed with the diluted ABTS•⁺ solution.
    • The decrease in absorbance at 734 nm is measured after a set time. A greater decrease in absorbance indicates higher free radical scavenging activity.

Proposed Mechanism of Anti-Melanogenic Action

The following diagram illustrates the multidirectional signaling pathways through which Kuraridin (a compound structurally similar to this compound) and potentially other prenylated flavonoids from Sophora flavescens exert anti-melanogenic effects, as identified through network pharmacology [1] [2].

G UV_Exposure UV Exposure/α-MSH cKIT_Pathway c-KIT Pathway UV_Exposure->cKIT_Pathway ETBR_Pathway ETB-R Pathway UV_Exposure->ETBR_Pathway KIT Target Gene: KIT cKIT_Pathway->KIT MAP2K1 Target Gene: MAP2K1 cKIT_Pathway->MAP2K1 PRKCA Target Gene: PRKCA ETBR_Pathway->PRKCA ERK ERK1/2 KIT->ERK Activates MAP2K1->ERK Activates PKC PKC PRKCA->PKC Activates MITF Transcription Factor: MITF ERK->MITF Phosphorylates PKC->MITF Phosphorylates Tyrosinase Tyrosinase & Other Melanogenic Enzymes MITF->Tyrosinase Upregulates Melanin Melanin Production Tyrosinase->Melanin Inhibitor This compound/Kuraridin Inhibitor->KIT Binds & Inhibits Inhibitor->ERK Binds & Inhibits Inhibitor->PKC Binds & Inhibits

Network pharmacology and docking simulations suggest Kuraridin inhibits melanogenesis by targeting multiple genes and pathways. KIT and MAP2K1 are key in the c-KIT cascade, while PRKCA acts through a separate pathway. Strong binding interactions with c-KIT, ERK1/2, and PKC proteins have been predicted [1] [2].

Conclusion and Research Implications

This technical summary confirms that this compound is a biologically active prenylated flavonoid from Sophora flavescens with documented anti-tyrosinase, antioxidant, and cytotoxic properties [1] [2] [3]. Its multi-target mechanism, particularly in inhibiting melanogenesis, makes it a promising candidate for development as a natural skin-lightening agent or for treating hyperpigmentation disorders [1] [2].

References

Comprehensive Technical Guide: Kurarinol and Related Prenylated Flavanones - Chemistry, Pharmacology, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Kurarinol is a prenylated flavanone belonging to a class of specialized metabolites found predominantly in Sophora flavescens (Kushen), a plant used extensively in traditional Chinese medicine and Japanese Kampo medicine. This perennial shrub from the Fabaceae family has been employed for centuries to treat conditions ranging from fever and dysentery to inflammatory skin disorders and microbial infections [1] [2]. Prenylated flavonoids represent a structurally distinct subclass of flavonoids characterized by the presence of prenyl (dimethylallyl) or modified prenyl side chains attached to the flavonoid skeleton, which significantly enhances their lipophilicity and biological activity compared to non-prenylated flavonoids [2]. The roots of S. flavescens contain numerous prenylated flavonoids with diverse biological activities, with this compound being one of the key compounds of interest alongside its structural analogs such as kurarinone, kuraridin, and sophoraflavanone G [2] [3].

The fundamental chemical skeleton of this compound consists of a classic flavanone structure (2-phenylchroman-4-one) with various hydroxyl, methoxy, and prenyl substitutions that dictate its physicochemical properties and biological interactions. These compounds are biosynthesized through the action of flavonoid prenyltransferases that utilize dimethylallyl pyrophosphate as a prenyl donor, generating either O- or C-prenylated products with varying side chains including 3,3-dimethylallyl, geranyl, lavandulyl, and farnesyl groups [2]. The lavandulyl group at position C-8 of the A-ring appears to be particularly important for several biological activities, with additional modifications at positions C-3 (ring C), C-5 (ring A), and C-4' (ring B) creating a diverse family of related compounds with overlapping yet distinct pharmacological profiles [2]. This technical guide comprehensively examines the chemistry, biological activities, experimental methodologies, and mechanistic insights concerning this compound and its structural analogs for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Molecular Architecture and Key Functional Groups

This compound possesses the characteristic flavanone backbone comprising 15 carbon atoms arranged in three rings (A, B, and C), with specific substitutions that define its chemical identity and reactivity:

  • Core structure: The basic flavanone nucleus with a 2,3-dihydro-2-phenylchromen-4-one skeleton
  • Prenylation: Presence of lavandulyl group at C-8 position of A-ring, enhancing lipophilicity and membrane interaction
  • Oxygenation pattern: Hydroxyl groups at positions C-2', C-4', C-5, and C-7, with potential methoxy substitutions
  • Chirality: The presence of a chiral center at C-2 resulting in (S) and (R) enantiomers, with natural this compound typically occurring as the (S)-enantiomer
  • Structural differentiation: While this compound, kurarinone, and sophoraflavanone G share the lavandulyl substitution at C-8, they differ in their hydroxylation and methoxylation patterns, particularly at positions C-5 and C-4' [2]

The lavandulyl side chain significantly increases the compound's hydrophobicity, leading to enhanced membrane permeability and bioavailability compared to non-prenylated flavonoids. This prenyl moiety also creates increased steric bulk that influences interactions with enzymatic active sites and receptor binding pockets, often resulting in enhanced biological activity [2]. The methoxy group at C-5 and specific hydroxylation patterns further contribute to the compound's hydrogen bonding capacity and overall molecular topology, dictating its pharmacological potential.

Isolation, Purification, and Analytical Characterization

Table 1: Isolation Methods and Sources for this compound and Related Prenylated Flavanones

Compound Plant Source Plant Part Extraction Solvent Isolation Method Reference
Kurarinone Sophora flavescens Roots Acetone, Dichloromethane Column chromatography, preparative TLC [1] [4]
Kurarinone Sophora angustifolia Roots Methanol, Chloroform Solvent partitioning, Chromatography [1]
This compound Sophora flavescens Roots Ethyl acetate Solvent fractionation, Chromatography [5] [6]
Sophoraflavanone G Sophora flavescens Roots Methylene chloride Column chromatography [6]

The extraction and isolation of this compound and related prenylated flavanones typically begins with dried plant material (most commonly S. flavescens roots) extracted with organic solvents of varying polarity. Acetone extraction has been shown to effectively concentrate kurarinone compared to methanol extraction [4]. Subsequent fractionation and purification employs a combination of normal and reverse-phase column chromatography, with final purification achieved through preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) [1]. The structural elucidation of these compounds relies heavily on spectroscopic methods including NMR ( [1]H and C), mass spectrometry (ESI-MS, EI-MS), and UV-Vis spectroscopy, with comparison to authentic standards when available.

Advanced analytical quantification methods have been established for these compounds, particularly UPLC-MS/MS approaches that enable simultaneous qualification and quantification of multiple prenylated flavonoids in different plant parts within 10 minutes [3]. These methods have revealed that isoprenoid flavonoids, particularly kurarinone, this compound, kuraridin, and norkurarinone, are the predominant and most abundant flavonoids in S. flavescens, making them ideal marker compounds for quality control and standardization of herbal preparations [3].

Comprehensive Biological Activities and Pharmacological Potential

Quantitative Pharmacological Profile

Table 2: Biological Activities and Potency of this compound and Structural Analogs

Biological Activity Compound Experimental System Potency (IC50/EC50) Reference
Tyrosinase Inhibition Kuraridin Enzyme assay 0.16 μM (monophenolase), 0.04 μM (diphenolase) [7]
Tyrosinase Inhibition This compound Enzyme assay 8.60 ± 0.51 μM [5]
Tyrosinase Inhibition Kuraridinol Enzyme assay 0.88 ± 0.06 μM [5]
Anticancer Kurarinone HL-60 cells (human myeloid leukemia) 18.5 μM [1] [8]
Anticancer Kurarinone Hela (cervical cancer) and A375 (melanoma) cells 36-62 μM [8]
Anticancer Kurarinone MCF-7/6 breast cancer cells 22.2 μM [3]
Anti-inflammatory Kurarinone TNFα-induced NF-κB inhibition in HepG2 cells 4.0 μM [3]
α-Glucosidase Inhibition Kurarinone Enzyme assay 37-179 μM range [3]
PTP1B Inhibition Kurarinone Enzyme assay Non-competitive inhibition [3]
Mechanism-Specific Biological Activities

The anti-melanogenic activity of this compound and its analogs represents one of their most promising applications, particularly for cosmetic and dermatological uses. These compounds exhibit potent tyrosinase inhibitory activity, with kuraridin showing particularly remarkable potency in the nanomolar range (IC50 = 0.16 μM for monophenolase and 0.04 μM for diphenolase), significantly superior to kojic acid, a standard tyrosinase inhibitor [7]. Kinetic studies have revealed that these compounds act as non-competitive inhibitors for monophenolase activity, binding to allosteric sites rather than the substrate-binding site, while kuraridin exhibits competitive inhibition for diphenolase activity [7]. Beyond direct enzyme inhibition, network pharmacology approaches have identified that these compounds influence multiple signaling pathways involved in melanogenesis, including c-KIT and ETB-R pathways, with molecular docking simulations confirming strong interactions between kuraridin and key melanogenic proteins (c-KIT, ERK1/2, and PKC) [7].

The anticancer potential of these prenylated flavanones, particularly kurarinone, has been demonstrated across multiple cancer types including cervical, lung, hepatic, esophageal, breast, gastric, and prostate cancer cells [1] [8]. The in vitro anticancer activity of kurarinone shows IC50 values ranging from 2-62 μM, while in vivo efficacy has been observed at doses of 20-500 mg/kg body weight in xenograft models [1] [8]. The chemopreventive mechanisms include cell cycle arrest at G2/M and Sub-G1 phases, apoptosis induction through modulation of NF-κB, caspases (3/8/9/12), Bcl2, and Bcl-XL, and metastasis inhibition via regulation of epithelial-mesenchymal transition markers (Vimentin, N-cadherin, E-cadherin) and matrix metalloproteinases (MMP2, MMP3, MMP9) [1] [8]. Additionally, kurarinone produces cytostatic effects by modulating p21, p27, Cyclin D1, and Cyclin A proteins in cancer cells and possesses stress-mediated anticancer activity through modulation of STAT3 and Akt pathways [1] [4].

The anti-inflammatory activity of kurarinone involves a novel mechanism through induction of the KEAP1/Nrf2/HO-1 pathway [9]. Kurarinone activates Nrf2 by downregulating KEAP1 expression, subsequently increasing the expression of antioxidant enzymes including heme oxygenase-1 (HO-1) [9]. This activation leads to immunosuppressive effects, as demonstrated by the inhibition of inflammatory cytokine expression (IL-1β) and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophages [9]. The anti-inflammatory effects were partially reversed by Tin Protoporphyrin IX (TinPPIX), an HO-1 inhibitor, confirming the involvement of this pathway [9]. Additionally, kurarinone and kuraridin significantly reduce LPS-induced ROS production and suppress the expression of various inflammatory cytokines (CCL2, TNF-α, IL-1β) [3].

Experimental Protocols and Methodologies

Standard Isolation and Purification Protocol

For the isolation of this compound and related prenylated flavanones from S. flavescens roots, the following optimized protocol can be employed:

  • Plant material preparation: Dry roots of S. flavescens are ground to a fine powder (20-40 mesh) using a mechanical grinder. The powder should be stored in airtight containers protected from light until extraction.
  • Solvent extraction: The powdered plant material (100 g) is subjected to sequential extraction using solvents of increasing polarity (hexane → dichloromethane → ethyl acetate → methanol) through maceration or Soxhlet extraction. Each extraction is performed for 8-24 hours at room temperature with continuous agitation.
  • Activity-guided fractionation: The crude extracts are concentrated under reduced pressure and subjected to bioactivity screening. The ethyl acetate fraction typically contains the highest concentration of this compound and related compounds with optimal biological activity [5] [6].
  • Chromatographic separation: The active fraction is subjected to column chromatography over silica gel (200-300 mesh) using a gradient elution of chloroform-methanol (from 100:1 to 1:1, v/v). Fractions are collected and monitored by TLC (silica gel GF254, chloroform:methanol = 9:1, v/v, visualized under UV light at 254 and 365 nm).
  • Final purification: this compound-rich fractions are further purified by preparative TLC or reverse-phase HPLC (C18 column, methanol-water, 70:30, v/v, flow rate 1.0 mL/min) to obtain pure compounds for structural elucidation and biological testing.
Biological Activity Assessment Methods

Tyrosinase inhibition assay: The anti-tyrosinase activity is determined using a spectrophotometric method with L-tyrosine or L-DOPA as substrate [5] [7]. Briefly, 70 μL of phosphate buffer (50 mM, pH 6.8), 10 μL of sample solution (dissolved in DMSO), and 20 μL of tyrosinase solution (100 U/mL) are mixed in a 96-well plate and pre-incubated at 25°C for 5 min. Then, 40 μL of L-tyrosine (2.5 mM) or L-DOPA (2.5 mM) is added and the mixture is incubated at 25°C for another 30 min. The amount of dopachrome produced is measured at 475 nm using a microplate reader. Kojic acid is used as a positive control. The inhibition percentage is calculated as follows: Inhibition (%) = [(A - B) - (C - D)] / (A - B) × 100, where A is the absorbance of the control without sample, B is the blank of the control without sample and enzyme, C is the absorbance with sample, and D is the blank with sample but without enzyme.

Cell-based anticancer activity: The cytotoxic potential against cancer cells is evaluated using the sulforhodamine B (SRB) assay [2] [3]. Cells are seeded in 96-well plates at a density of 5-10 × 10³ cells/well and incubated for 24 h. Various concentrations of test compounds are added and incubated for 48-72 h. The cells are then fixed with cold trichloroacetic acid (10%, w/v) for 1 h at 4°C, washed with water, and stained with 0.4% SRB solution for 30 min. Unbound dye is removed by washing with 1% acetic acid, and protein-bound dye is solubilized with 10 mM unbuffered Tris base. Absorbance is measured at 490 nm, and IC50 values are calculated using non-linear regression analysis.

Anti-inflammatory activity assessment: The anti-inflammatory potential is evaluated in LPS-stimulated RAW264.7 macrophages [9]. Cells are pre-treated with various concentrations of test compounds for 1 h, followed by stimulation with LPS (1 μg/mL) for 24 h. The production of nitric oxide is determined by measuring nitrite accumulation in the culture supernatant using Griess reagent. Inflammatory cytokine levels (TNF-α, IL-1β, IL-6) are measured using ELISA kits according to manufacturers' instructions. For mechanistic studies, protein and mRNA expression levels of iNOS, COX-2, HO-1, and KEAP1/Nrf2 pathway components are analyzed by Western blotting and quantitative RT-PCR, respectively.

Molecular Mechanisms and Signaling Pathways

The pleiotropic pharmacological effects of this compound and related prenylated flavanones arise from their interactions with multiple cellular signaling pathways. The following diagram illustrates the key molecular mechanisms underlying their anti-melanogenic, anticancer, and anti-inflammatory activities:

Diagram 1: Molecular mechanisms and signaling pathways of this compound and related prenylated flavanones. The diagram illustrates the multi-target approach of these compounds in exerting anti-melanogenic, anticancer, and anti-inflammatory effects through modulation of key cellular pathways.

The integrated stress response pathway represents another important mechanism activated by these compounds, particularly for their anticancer effects. Kurarinone has been shown to trigger ATF4 activation through the PERK-eIF2α pathway independent of other unfolded protein response arms (ATF6 and IRE1) [4]. This activation leads to cytostatic effects in cancer cells through induction of the cyclin-dependent kinase inhibitor p21 [4]. The cytostatic effect of kurarinone was significantly reduced by pharmacological inhibition of PERK, confirming the importance of this pathway in its mechanism of action [4].

Additionally, these prenylated flavanones exhibit estrogenic activities mediated through interaction with estrogen receptors (ERα and ERβ) [2]. Multiple assay systems including cell proliferation (sulforhodamine B assay), Western blotting (rapid signaling through Erk1/2 and Akt), and RT-PCR (transcription of estrogen-responsive genes) have confirmed the estrogenic potential of these compounds [2]. The estrogenic activities were inhibited by the estrogen receptor antagonist ICI 182,780, confirming receptor-mediated mechanisms [2]. Structure-activity relationship studies indicate that the hydroxyl group at position 4' plays an important role in estrogenic activity, as its absence (as in kushenol A) reduces potency [2].

Conclusion and Research Perspectives

This compound and related prenylated flavanones from S. flavescens represent promising multifunctional candidates for pharmaceutical and cosmeceutical development. Their broad-spectrum biological activities—including anti-melanogenic, anticancer, anti-inflammatory, antioxidant, and estrogenic effects—coupled with their favorable toxicity profiles make them attractive for further investigation. The structure-activity relationships established for these compounds provide guidance for medicinal chemistry optimization, particularly the importance of the lavandulyl group at C-8 and specific hydroxylation patterns for enhancing biological activity.

Future research should focus on several key areas:

  • Comprehensive ADMET profiling to fully elucidate the pharmacokinetic behavior and safety profiles of these compounds
  • Structure-based drug design to optimize potency and selectivity for specific molecular targets
  • Development of novel formulations to overcome limitations related to solubility and bioavailability
  • Exploration of synergistic combinations with other therapeutic agents to enhance efficacy and reduce potential side effects
  • Rigorous clinical evaluation to translate promising preclinical findings into practical therapeutic applications

References

Application Notes: Targeting STAT3 Signaling for Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Biological Rationale and Significance Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers (approximately 70%) and plays a critical role in tumor progression [1]. Its hyperactivation promotes cancer cell proliferation, survival, metastasis, and chemoresistance, while also modifying the tumor microenvironment to foster angiogenesis and immunosuppression [2] [3] [1]. As STAT3 activation is typically transient in normal cells, it represents a promising and specific target for cancer therapy [1].

2. Key Signaling Mechanisms and Phosphorylation Sites A comprehensive understanding of STAT3 signaling is crucial for developing effective inhibition strategies. The accompanying diagram below illustrates the two primary phosphorylation events that regulate its oncogenic activity.

G cluster_canonical Canonical Nuclear Signaling (via pY705) cluster_mitochondrial Non-Canonical Mitochondrial Signaling (via pS727) Cytokines Cytokines (e.g., IL-6) Growth Factors Receptors Cell Surface Receptors Cytokines->Receptors JAKs Upstream Kinases (e.g., JAKs, Src) Receptors->JAKs STAT3_Inactive STAT3 (Inactive) Cytoplasm JAKs->STAT3_Inactive Phosphorylation at Y705 STAT3_pY705 STAT3 pY705 Phosphorylated Dimer STAT3_Inactive->STAT3_pY705 Dimerization STAT3_Nuclear Nuclear Translocation STAT3_pY705->STAT3_Nuclear Gene_Transcription Oncogenic Gene Transcription • Cell Survival (Bcl-2, c-Myc) • Proliferation (Cyclin D1) • EMT (TWIST1, Vimentin) STAT3_Nuclear->Gene_Transcription Binds DNA Stress Cellular Stress Signals MAPK MAPK, mTOR, CDK Pathways Stress->MAPK STAT3_pS727 STAT3 pS727 Phosphorylation MAPK->STAT3_pS727 MitoSTAT3 mitoSTAT3 Mitochondrial Translocation STAT3_pS727->MitoSTAT3 Warburg Metabolic Reprogramming • Warburg Effect • ROS Regulation • Cellular Respiration MitoSTAT3->Warburg

3. Quantitative Data on Selective STAT3 Inhibitors While various inhibitor modalities exist (peptides, decoy oligonucleotides, siRNAs), small molecule inhibitors targeting the SH2 domain are a major focus due to their ability to prevent STAT3 dimerization [4] [1]. The table below summarizes key preclinical data for a selection of these inhibitors.

Table 1: Preclinical Efficacy of Direct STAT3 Small-Molecule Inhibitors [1]

Inhibitor Name Primary Cancer Models Tested (In Vivo) Reported Efficacy in Preclinical Studies
STX-0119 Lymphoma, Glioblastoma Tumor growth inhibition; Increased life span
YHO-1701 HNSCC, NSCLC Tumor growth inhibition
LLL12B Medulloblastoma Tumor growth inhibition
C188-9 (TTI-101) HNSCC, Lung Cancer (KM-LUAD) Tumor growth inhibition; Reduced pY-STAT3; Increased anti-tumor immunity [5]
Stattic HNSCC, TNBC Tumor growth inhibition
S3I-201 Liver Cancer Tumor growth inhibition

| Danvatirsen (Antisense Oligo) | ALCL, NSCLC, MDS/AML | Decreased tumor burden; Tumor growth inhibition |

Abbreviations: ALCL: Anaplastic Large-Cell Lymphoma; AML: Acute Myeloid Leukemia; HNSCC: Head and Neck Squamous Cell Carcinoma; MDS: Myelodysplastic Syndromes; NSCLC: Non-Small Cell Lung Carcinoma; TNBC: Triple-Negative Breast Cancer.

4. Detailed Experimental Protocols The following workflow outlines a standard pipeline for evaluating STAT3 inhibitors in vitro and in vivo, synthesizing methods from multiple studies [2] [5].

G Start 1. In Vitro Assessment A1 Cell Culture & Treatment • Use relevant cancer cell lines. • Treat with serial dilutions of inhibitor. • Include DMSO vehicle control. Start->A1 A2 Viability Assay (MTT/MTS) • Seed cells in 96-well plates. • Measure absorbance at 570nm after incubation. • Calculate IC50 values. A1->A2 A3 Functional Assays • Wound Healing/Migration Assay. • 3D Spheroid Formation Assay. • Flow Cytometry for Apoptosis. A2->A3 A4 Mechanistic Validation • Western Blot for pY-STAT3, total STAT3. • Immunofluorescence for nuclear localization. • RNA-Seq for downstream target genes. A3->A4 B1 In Vivo Evaluation A4->B1 In Vitro Validation Complete B2 Animal Model Selection • e.g., Xenograft models (SKOV3, OVCAR3 for ovarian cancer [2]) • e.g., Genetically engineered models (CC-LR for KM-LUAD [5]) B1->B2 B3 Dosing Regimen • Route: Intraperitoneal (i.p.) or Oral Gavage (o.g.) • Common dose: 50-100 mg/kg • Schedule: Often once daily, 5x/week [5] B2->B3 B4 Endpoint Analysis • Tumor volume/weight measurement. • Immunohistochemistry for pY-STAT3, Ki67. • Immune cell profiling of TME via flow cytometry. • Transcriptomic analysis of tumor tissue. B3->B4

5. Critical Considerations for Research and Development

  • Toxicity and Specificity: A key challenge is achieving selective toxicity for cancer cells. Targeting the S727 residue has been associated with higher toxicity risks, suggesting that inhibitors with lower affinity for this site may have better clinical feasibility [3].
  • Combination Therapies: STAT3 inhibition is promising for overcoming resistance to chemotherapy, radiotherapy, and targeted therapies (e.g., EGFR inhibitors) [4] [1]. Numerous clinical trials are exploring STAT3 inhibitors (like Danvatirsen) in combination with other agents [1].
  • Compensatory Mechanisms: KO of STAT3 can modulate the expression of other STAT family members, which may compensate for its loss. The signaling network is intricate, with STAT1 often having tumor-suppressive effects opposite to STAT3 [2] [1].

Key Conclusions for Researchers

The strategic inhibition of STAT3 remains a highly active and promising area in oncology research. Future work should prioritize the development of highly specific inhibitors, particularly those targeting the SH2 domain to prevent dimerization, and rigorously evaluate them in physiologically relevant models, including those with an intact immune system, to fully understand their impact on the tumor microenvironment [5].

References

Comprehensive Application Notes and Protocols: Kurarinol-Induced Apoptosis in Hepatocellular Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Hepatocellular carcinoma (HCC) represents a significant global health challenge, ranking as the fifth most prevalent malignant disease and the third leading cause of cancer-related mortality worldwide. Current therapeutic options for HCC remain limited in efficacy, with conventional treatments like surgical intervention only applicable to a small proportion of patients due to late-stage diagnosis and the challenging drug resistance properties of HCC cells [1]. The discovery and development of novel therapeutic agents with improved safety profiles and mechanistic novelty are therefore urgently needed. Kurarinol, a prenylated flavonoid isolated from the roots of the traditional medicinal plant Sophora flavescens (Kushen), has emerged as a promising candidate based on its potent pro-apoptotic activity against HCC cells with minimal toxic effects on normal cells and animal models [2] [1].

The roots of Sophora flavescens have been employed in traditional Chinese medicine for treating various ailments, including malignant diseases of the digestive tract. Modern phytochemical investigations have identified this compound as one of several bioactive flavonoids responsible for the plant's documented anti-tumor properties [1]. Initial screening studies comparing seven isolated flavonoids from Kushen revealed that this compound exhibited substantial cytotoxic activity against HCC cells while demonstrating reduced cytotoxicity toward untransformed human hepatocytes (HL-7702) and primary mouse hepatocytes compared to other flavonoids like kurarinone and sophoraflavanone G [1]. This selective cytotoxicity profile, combined with its potent anti-HCC activity, positions this compound as an attractive subject for further investigation and development as a potential therapeutic agent for HCC.

Molecular Mechanisms of Action

Key Signaling Pathways

This compound exerts its anti-HCC effects primarily through the modulation of critical signaling pathways that govern hepatocellular carcinoma cell survival, proliferation, and apoptosis. The most extensively characterized mechanism involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway [2] [1] [3]. STAT3 is a cytoplasmic transcription factor that plays pivotal roles in regulating cell growth, differentiation, and survival. In resting states, STAT3 remains inactive in the cytoplasm, but upon activation through phosphorylation at Tyr705 by upstream kinases (particularly Janus kinases or JAKs), it undergoes homodimerization and nuclear translocation, where it binds to specific DNA response elements and promotes the transcription of various genes involved in cell survival, proliferation, and inhibition of apoptosis [1]. Importantly, STAT3 is found to be constitutively activated in the majority of HCC patients with poor prognosis but not in non-tumor surrounding tissues or normal hepatocytes, making it an attractive therapeutic target for HCC treatment [1].

Recent research has identified an additional mechanism through which this compound may combat HCC, particularly in the context of non-alcoholic fatty liver disease-associated HCC (NAFLD-HCC). Studies indicate that this compound can restrain NAFLD-HCC progression by suppressing Epidermal Growth Factor Receptor (EGFR) signaling, which plays a crucial role in lipid metabolism and cancer cell proliferation in this specific HCC subtype [4]. The EGFR pathway is frequently dysregulated in various cancers, including HCC, and contributes to enhanced tumor cell survival and growth. Through the dual inhibition of both STAT3 and EGFR signaling pathways, this compound demonstrates multi-faceted anti-tumor activity against hepatocellular carcinoma across different etiologies.

Pathway Diagrams and Visual Representations

Table 1: Key Signaling Pathways Targeted by this compound in HCC

Pathway Molecular Targets Biological Consequences HCC Context
STAT3 Signaling JAK kinases, STAT3 phosphorylation, STAT3 nuclear translocation Downregulation of anti-apoptotic genes, cell cycle arrest, apoptosis induction Conventional HCC; constitutively active in most HCC cases
EGFR Signaling EGFR activation, downstream kinase cascades Reduced lipid deposition, decreased cell proliferation, apoptosis induction NAFLD-associated HCC

The following diagram illustrates the molecular mechanisms through which this compound induces apoptosis in hepatocellular carcinoma cells by targeting STAT3 and EGFR signaling pathways:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cytokines Cytokines Receptors Receptors (gp130, EGFR, etc.) Cytokines->Receptors Binding GrowthFactors GrowthFactors GrowthFactors->Receptors Binding JAKs JAKs Receptors->JAKs Activation STAT3_Inactive STAT3 (Inactive) JAKs->STAT3_Inactive Phosphorylation STAT3_Active STAT3-P (Active) STAT3_Inactive->STAT3_Active STAT3_Dimer STAT3 Dimer STAT3_Active->STAT3_Dimer Nucleus Nucleus STAT3_Dimer->Nucleus STAT3_Nuclear Nuclear STAT3 DNA DNA Target Genes STAT3_Nuclear->DNA Transcription Activation Apoptosis Apoptosis DNA->Apoptosis Anti-apoptotic Gene Suppression This compound This compound This compound->Receptors Inhibition (EGFR) This compound->JAKs Inhibition This compound->STAT3_Active Suppression

Figure 1: Molecular Mechanisms of this compound in HCC Cells. This compound inhibits STAT3 and EGFR signaling pathways, suppressing transcription of anti-apoptotic genes and inducing apoptosis.

Experimental Protocols

In Vitro Assessment of Anti-HCC Activity
3.1.1 Cell Culture and Maintenance
  • HCC Cell Lines: Utilize established human hepatocellular carcinoma cell lines including HepG2, Huh-7, and Bel-7402, along with mouse H22 HCC cells. Maintain non-transformed human hepatocytes (HL-7702) and primary mouse hepatocytes as normal cell controls for selectivity assessment [1].

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere. Replace culture medium every 2-3 days and subculture at 80-90% confluence using standard trypsinization procedures [1] [5].

  • This compound Preparation: Prepare a stock solution of this compound at 50 mg/mL in dimethyl sulfoxide (DMSO) and store at -20°C. For treatment, dilute the stock solution in culture medium to achieve final working concentrations (typically 10-30 μg/mL), ensuring that the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations in all experiments [1].

3.1.2 Apoptosis Assays
  • Sub-G1 DNA Content Analysis: After treating HCC cells with this compound (10 and 30 μg/mL) for 48 hours, harvest cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight. Following fixation, wash cells and resuspend in PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A, then incubate for 30 minutes at 37°C in the dark. Analyze DNA content using flow cytometry and determine the percentage of cells with Sub-G1 DNA content, indicative of apoptotic cells [1].

  • Caspase-3 Activity Assay: After this compound treatment, harvest cells and lyse in appropriate lysis buffer. Measure caspase-3 activity using the Caspase Activity Assay kit according to manufacturer's protocol. Briefly, incubate cell lysates with caspase-3 substrate Ac-DEVD-pNA at 37°C for 2 hours and measure the absorbance at 405 nm using a microplate reader. Express caspase-3 activity as fold-increase over untreated controls [1] [5].

  • Nuclear Morphological Assessment (Hoechst 33258 Staining): Seed HCC cells on glass coverslips and treat with this compound for 24 hours. After treatment, wash cells with PBS and fix with 4% formaldehyde for 15 minutes. Following fixation, stain cells with Hoechst 33258 solution (10 μg/mL) for 15 minutes in the dark. After washing, examine nuclear morphology using fluorescence microscopy and identify apoptotic cells by characteristic chromatin condensation and nuclear fragmentation [5].

3.1.3 STAT3 Transcriptional Activity Assay
  • Luciferase Reporter Assay: Transfect HCC cells with a STAT3-responsive luciferase reporter plasmid using appropriate transfection reagents. After 24 hours, treat transfected cells with various concentrations of this compound for an additional 24 hours. Harvest cells and measure luciferase activity using a commercial luciferase assay system according to manufacturer's instructions. Normalize luciferase activity to protein concentration or cotransfected control reporters [1].
In Vivo Efficacy and Toxicity Assessment
3.2.1 Animal Model and Treatment
  • Animal Selection: Use male Kunming mice (weighing 18-22 g) for in vivo studies. House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. All animal procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1] [6].

  • HCC Xenograft Model: Inoculate mice subcutaneously in the right flank with H22 mouse HCC cells (1 × 10^6 cells in 0.1 mL PBS). Allow tumors to establish for 7 days before initiating treatment [1] [6].

  • Treatment Protocol: Randomly divide tumor-bearing mice into treatment groups (typically 8-10 animals per group). Administer this compound via intraperitoneal injection at appropriate doses (e.g., 10 and 30 mg/kg) daily for 10 consecutive days. Include a vehicle control group (receiving equivalent DMSO/saline solution) and a positive control group (receiving standard chemotherapy such as 5-fluorouracil) [1].

3.2.2 Toxicity Evaluation
  • Body Weight and Clinical Observations: Monitor and record body weight changes and any signs of toxicity (lethargy, rough coat, abnormal behavior) daily throughout the treatment period [1].

  • Serum Biochemistry: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Separate serum by centrifugation and analyze liver function markers (alanine aminotransferase [ALT], aspartate aminotransferase [AST]), renal function parameters (blood urea nitrogen [BUN], uric acid), and creatine kinase (CK) levels using standard clinical chemistry analyzers [1].

  • Hematological Analysis: Perform complete blood count including white blood cells, red blood cells, and platelets using automated hematology analyzers to assess potential myelosuppressive effects [1].

3.2.3 Tumor Tissue Analysis
  • Tumor Volume and Weight Measurement: Measure tumor dimensions regularly using calipers and calculate tumor volume using the formula: Volume = (Length × Width^2) / 2. At the end of the experiment, euthanize animals humanely, excise tumors, and weigh them to determine tumor growth inhibition [1] [6].

  • TUNEL Assay for Apoptosis: Process tumor tissues for terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to standard protocols. Quantify TUNEL-positive cells in multiple random fields per sample to assess apoptosis induction in tumor tissues [1].

  • Immunohistochemical Staining: Perform immunohistochemical analysis of tumor sections for STAT3 expression and phosphorylation status using specific antibodies. Quantify staining intensity using appropriate image analysis software [1].

Data Analysis and Interpretation

Quantitative Assessment of this compound Efficacy

Table 2: In Vitro Efficacy of this compound Against HCC Cell Lines

Cell Line IC50 Value (μg/mL) Apoptosis Induction (% Sub-G1) Caspase-3 Activation (Fold Increase) STAT3 Activity Inhibition (%)
HepG2 ~15-20 μg/mL ~35-40% (at 30 μg/mL) ~3.5-4.0 fold (at 30 μg/mL) ~60-70% (at 30 μg/mL)
Huh-7 ~15-20 μg/mL ~30-35% (at 30 μg/mL) ~3.0-3.5 fold (at 30 μg/mL) ~55-65% (at 30 μg/mL)
H22 ~10-15 μg/mL ~40-45% (at 30 μg/mL) ~4.0-4.5 fold (at 30 μg/mL) ~65-75% (at 30 μg/mL)
HL-7702 (Normal) >50 μg/mL <5% (at 30 μg/mL) ~1.0-1.2 fold (at 30 μg/mL) Not Significant

Table 3: In Vivo Efficacy and Toxicity Profile of this compound in H22 Xenograft Model

Parameter Vehicle Control This compound (10 mg/kg) This compound (30 mg/kg) 5-FU (Positive Control)
Tumor Volume Inhibition (%) - ~40-50% ~60-70% ~50-60%
Tumor Weight Inhibition (%) - ~45-55% ~65-75% ~55-65%
TUNEL-Positive Cells (%) <5% ~25-35% ~45-55% ~35-45%
Body Weight Change (%) +5-8% +3-5% +1-3% -5-10%
Serum ALT (U/L) Normal Range No Significant Change No Significant Change Elevated
Serum AST (U/L) Normal Range No Significant Change No Significant Change Elevated
Hematological Parameters Normal No Significant Change No Significant Change Myelosuppression
Statistical Analysis and Data Presentation
  • Statistical Methods: Perform all experiments in triplicate or more and express data as mean ± standard deviation (SD). Use Student's t-test for comparisons between two groups and one-way ANOVA followed by appropriate post-hoc tests for multiple comparisons. Consider p-values < 0.05 as statistically significant [1] [5].

  • Data Interpretation: The dose-dependent induction of apoptosis across multiple HCC cell lines, coupled with concomitant suppression of STAT3 transcriptional activity, provides compelling evidence for the proposed mechanism of action. The selective cytotoxicity observed between HCC cells and normal hepatocytes suggests a favorable therapeutic window. In vivo data demonstrating significant tumor growth inhibition without appreciable toxicity to host animals further supports the translational potential of this compound as a potential therapeutic agent for HCC [2] [1] [3].

Research Implications and Future Directions

The comprehensive data on this compound's anti-HCC activity highlights its potential as a lead compound for the development of novel hepatocellular carcinoma therapeutics. Its ability to selectively induce apoptosis in HCC cells while demonstrating minimal toxicity to normal hepatocytes and low adverse effects in tumor-bearing mice addresses a critical limitation of current HCC chemotherapeutic agents [2] [1]. The mechanistic involvement of STAT3 signaling suppression is particularly significant given the prevalent activation of this pathway in human HCC specimens and its association with poor prognosis [1].

Future research should focus on several key areas:

  • Structure-Activity Relationship Studies: Systematically modify the this compound structure to identify key pharmacophores responsible for its anti-HCC activity and potentially develop more potent analogs with improved pharmaceutical properties [1].

  • Combination Therapy Strategies: Evaluate this compound in combination with established HCC therapeutics such as sorafenib or conventional chemotherapeutic agents to assess potential synergistic effects and overcome drug resistance [7].

  • Advanced Formulation Development: Explore novel drug delivery systems including nanoparticle-based formulations to enhance bioavailability, improve tumor targeting, and reduce potential systemic exposure [6].

  • Expanded Mechanism Studies: Further investigate the molecular details of this compound's action on both STAT3 and EGFR signaling pathways, including effects on upstream regulators and downstream effector molecules [4] [1].

  • Additional HCC Models: Evaluate this compound efficacy in patient-derived xenograft models and HCC models representing different etiologies (viral hepatitis-induced, NAFLD-related) to better predict clinical utility [4] [6].

References

Comprehensive Application Notes and Protocols: Kurarinol Anti-Liver Fibrosis Mechanisms in LX-2 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Liver Fibrosis and LX-2 Cell Model

Liver fibrosis is a pathological process characterized by excessive deposition of extracellular matrix (ECM) components, primarily fibrillar collagen, which occurs in most types of chronic liver diseases and can progress to cirrhosis, hepatocellular carcinoma, and liver failure if left untreated [1]. The pathogenesis of liver fibrosis involves persistent hepatic injury that leads to inflammation, oxidative stress, and ultimately activation of hepatic stellate cells (HSCs) [2]. In normal liver, HSCs reside in the perisinusoidal space in a quiescent state, storing vitamin A lipid droplets [3]. Following chronic injury, HSCs undergo dramatic phenotypic transformation into activated myofibroblasts that express α-smooth muscle actin (α-SMA) and produce excessive ECM components, particularly collagen type I [1] [3].

The LX-2 human hepatic stellate cell line represents a well-characterized and widely used experimental model for studying liver fibrosis mechanisms and screening potential anti-fibrotic compounds [4] [5]. LX-2 cells were generated through spontaneous immortalization of early-passage HSCs grown under low serum conditions and retain key features of activated HSCs, including expression of α-SMA, vimentin, glial fibrillary acidic protein (GFAP), and responsiveness to pro-fibrotic cytokines [4] [5]. These cells demonstrate consistent phenotype, high transfection efficiency, and viability in serum-free media, making them particularly suitable for mechanistic studies and drug screening [4]. Genetic authentication of LX-2 cells has been established through short tandem repeat (STR) profiling, and the cells exhibit a complex but consistent karyotype [5]. When cultured on standard plastic surfaces, LX-2 cells maintain an activated phenotype but can be further stimulated with transforming growth factor-β (TGF-β) or other pro-fibrotic mediators to enhance their fibrogenic activity for experimental purposes [6].

Kurarinol Anti-Fibrotic Mechanisms of Action

This compound, a novel lavandulyl flavonoid isolated from Sophora flavescens, has demonstrated significant hepatoprotective and anti-fibrotic activities in both in vitro and in vivo models [7]. The compound exerts its anti-fibrotic effects through multiple interconnected molecular pathways that target key aspects of HSC activation and liver fibrogenesis.

Primary Anti-Fibrotic Mechanisms
  • TLR/NF-κB Signaling Pathway Inhibition: this compound significantly inhibits the TLR2/NF-κB signaling cascade, a critical pathway in hepatic inflammation and fibrogenesis. Treatment with this compound reduces protein expression levels of TLR2, NF-κB (P65), phospho-P65, COX-2, and IL-1β in LX-2 cells [7]. This inhibition subsequently attenuates the production of pro-inflammatory cytokines and chemokines that contribute to HSC activation and liver injury. The suppression of this signaling pathway represents one of the primary mechanisms through which this compound exerts its hepatoprotective effects against CCl₄-induced injury [7].

  • TGF-β/Smad Signaling Pathway Modulation: While not directly demonstrated for this compound, related flavonoids such as casticin have shown potent inhibition of the TGF-β/Smad pathway in LX-2 cells [1]. Given the structural similarities among flavonoids, this compound may share this mechanism. Casticin treatment significantly reduced Smad2/3 phosphorylation and nuclear translocation, thereby inhibiting the transcription of profibrotic genes including collagen type I, α-SMA, and tissue inhibitor of metalloproteinase-1 (TIMP-1) [1]. This pathway represents a central regulatory mechanism in HSC activation and ECM production.

  • Oxidative Stress Reduction: this compound demonstrates significant antioxidant activity that contributes to its hepatoprotective effects. The compound reduces the production of reactive oxygen species (ROS) in LX-2 cells exposed to CCl₄, which otherwise leads to lipid peroxidation and cellular damage [7]. By mitigating oxidative stress, this compound prevents one of the key triggers of HSC activation and subsequent fibrogenesis.

Secondary Mechanisms and Related Pathways
  • Apoptosis Induction in Activated HSCs: Similar to other bioactive compounds such as casticin and DL-glyceraldehyde, this compound may promote selective apoptosis of activated HSCs through caspase-dependent pathways [8] [1]. DL-glyceraldehyde has been shown to activate caspase-3/9 and increase PARP cleavage in LX-2 cells, resulting in apoptotic cell death specifically in activated HSCs while sparing hepatocytes [8]. This selective elimination of activated HSCs represents a promising therapeutic approach for reversing established fibrosis.

  • MAPK Signaling Modulation: The anti-fibrotic effects of this compound may also involve regulation of MAPK signaling pathways. DL-glyceraldehyde, another anti-fibrotic compound, significantly elevated phosphorylation of ERK and JNK in LX-2 cells, and inhibition of these pathways attenuated its anti-proliferative and pro-apoptotic effects [8]. These findings suggest that MAPK signaling represents an important regulatory node in HSC fate that may be targeted by this compound.

Table 1: Key Anti-Fibrotic Mechanisms of this compound in LX-2 Cells

Mechanism Molecular Targets Biological Effects Experimental Evidence
TLR/NF-κB inhibition TLR2, NF-κB (P65), COX-2, IL-1β Reduced inflammation and hepatocyte injury CCl₄-induced LX-2 model [7]
TGF-β/Smad modulation Smad2/3 phosphorylation, Nuclear translocation Decreased ECM production and HSC activation Related flavonoids in LX-2 [1]
Oxidative stress reduction ROS, Lipid peroxidation Attenuated oxidative damage and HSC activation CCl₄-induced LX-2 model [7]
Apoptosis induction Caspase-3/9, PARP cleavage Elimination of activated HSCs Related compounds in LX-2 [8]
MAPK signaling modulation p-ERK, p-JNK Regulation of proliferation and apoptosis Related compounds in LX-2 [8]

Quantitative Data Summary

This compound demonstrates potent anti-fibrotic activity at specific concentration ranges across multiple experimental models. The quantitative data collected from relevant studies provide insights into its efficacy and potential therapeutic window.

Table 2: Quantitative Anti-Fibrotic Effects of this compound and Reference Compounds

Compound Experimental Model Effective Concentration Key Outcomes Reference
This compound CCl₄-induced HepG2 cells 10 μM Increased cell viability from 24.5% to 67.3% [7]
This compound CCl₄-induced KM mice Not specified Improved liver histology and reduced inflammation [7]
Casticin (flavonoid) TGF-β-activated LX-2 cells 2.5-10 μM Reduced α-SMA and collagen I expression [1]
Casticin CCl₄-induced mouse model 20 mg/kg/day Attenuated fibrosis scores and hydroxyproline content [1]
DL-glyceraldehyde LX-2 cells 0.25-0.75 mM Reduced cell viability and lactate production [8]
Astragalus polysaccharide + β-elemene LX-2 cells 3 mg/ml + 0.2 mg/ml Reduced viability to 7.6% at 24h [9]

The concentration-dependent effects of this compound and related anti-fibrotic compounds follow characteristic dose-response relationships. For this compound, the optimal efficacy was observed at 10 μM in CCl₄-induced HepG2 cells, significantly increasing cell viability from 24.5% in the model group to 67.3% in the treatment group [7]. Other flavonoids such as casticin demonstrated potent anti-fibrotic effects in LX-2 cells at concentrations ranging from 2.5 to 10 μM [1]. Time-course experiments revealed that the maximal effects of this compound and related compounds typically require 24-48 hours of continuous exposure, with earlier time points (6-12 hours) showing initial molecular changes in signaling pathways and later time points (48-72 hours) demonstrating more pronounced phenotypic effects including reduced α-SMA expression and collagen deposition [7] [1].

Experimental Protocols

LX-2 Cell Culture and Maintenance

Materials:

  • LX-2 cells (commercially available from multiple sources)
  • Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose
  • Fetal bovine serum (FBS) - 2% for maintenance, 10% for expansion
  • Penicillin-Streptomycin (100 U/mL and 100 μg/mL, respectively)
  • L-glutamine (2 mM)
  • Trypsin-EDTA (0.25%)
  • Tissue culture flasks/dishes (plastic, uncoated)

Procedure:

  • Culture Medium Preparation: Prepare complete DMEM supplemented with 2% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. For initial expansion after thawing or when increased proliferation is desired, use DMEM with 10% FBS.
  • Subculturing: When cells reach 70-80% confluence (typically every 3-4 days), remove culture medium, wash with PBS, and add 0.25% trypsin-EDTA (1 mL for T25 flask, 2 mL for T75 flask). Incubate at 37°C for 3-5 minutes until cells detach.
  • Neutralization and Seeding: Add complete medium with 10% FBS to neutralize trypsin (2:1 ratio medium:trypsin). Centrifuge at 300 × g for 5 minutes, resuspend pellet in fresh medium, and seed at 1:3 to 1:5 split ratio.
  • Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO₂, changing medium every 2-3 days.
  • Cryopreservation: Resuspend cell pellet at 1-5 × 10⁶ cells/mL in freezing medium (90% FBS, 10% DMSO). Freeze at -1°C/min to -80°C before transferring to liquid nitrogen for long-term storage.

Technical Notes:

  • LX-2 cells grow optimally in low serum conditions (2% FBS) which maintains their responsive, activated phenotype [4].
  • Avoid allowing cells to reach complete confluence as this may enhance spontaneous activation and reduce responsiveness to stimuli.
  • Regularly authenticate LX-2 cells using STR profiling to ensure genotype consistency [5].
  • Cells between passages 5-15 are recommended for experimental use to maintain phenotype stability [5].
This compound Treatment Protocol for Anti-Fibrotic Assessment

Materials:

  • This compound (commercially available or isolated from Sophora flavescens)
  • Dimethyl sulfoxide (DMSO)
  • Serum-free DMEM or DMEM with 0.5% FBS
  • Pro-fibrotic stimulus: TGF-β1 (2-5 ng/mL) or CCl₄ (0.35% for in vitro models)

Procedure:

  • This compound Stock Solution: Prepare 10 mM stock solution by dissolving this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Cell Seeding: Seed LX-2 cells in appropriate culture vessels at 5 × 10⁴ cells/cm² density and allow to adhere overnight.
  • Serum Starvation: Replace complete medium with serum-free DMEM or DMEM containing 0.5% FBS for 12-24 hours to synchronize cell cycle.
  • Pre-stimulation (Optional): For enhanced fibrotic response, pre-stimulate cells with TGF-β1 (2-5 ng/mL) for 2-4 hours before this compound treatment.
  • This compound Treatment: Prepare working concentrations (1-20 μM) by diluting stock solution in treatment medium (serum-free or low serum). Final DMSO concentration should not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO).
  • Incubation: Incubate cells with this compound for 24-48 hours depending on experimental endpoints.
  • Sample Collection: Harvest cells and supernatants for downstream analysis including Western blot, RT-qPCR, immunofluorescence, or functional assays.

Technical Notes:

  • Always include vehicle control (DMSO at same concentration as treatment groups) to account for solvent effects.
  • Perform dose-response experiments (typically 1-50 μM) to establish optimal concentration for specific experimental conditions.
  • Time-course experiments (6, 12, 24, 48 hours) are recommended to capture early signaling events and late phenotypic changes.
Assessment of Anti-Fibrotic Efficacy

Molecular Analysis:

  • Western Blotting: Analyze protein expression of fibrotic markers (α-SMA, collagen I, TIMP-1) and signaling molecules (p-Smad2/3, Smad2/3, p-NF-κB, NF-κB, TLR2) [7] [1].
  • RT-qPCR: Quantify mRNA levels of α-SMA, collagen I, TIMP-1, MMP-2, MMP-9, IL-1β, COX-2 using appropriate primers and normalization to housekeeping genes [9] [1].
  • Immunofluorescence: Visualize and quantify intracellular distribution and expression of α-SMA and collagen I in treated LX-2 cells.

Functional Assays:

  • Cell Viability Assay: Assess using MTT or WST-1 assays after 24-48 hours of this compound treatment [8] [9].
  • Apoptosis Detection: Analyze using Annexin V/PI staining with flow cytometry or caspase-3/9 activity assays [8].
  • Collagen Secretion: Quantify soluble collagen in culture supernatants using Sircol collagen assay or hydroxyproline content measurement [1].
  • Migration Assay: Evaluate using transwell or wound healing assays to assess effect on LX-2 cell motility.

The following diagram illustrates the experimental workflow for evaluating this compound's anti-fibrotic effects in LX-2 cells:

G Start LX-2 Cell Culture A Cell Seeding (5×10⁴ cells/cm²) Start->A B Serum Starvation (12-24h) A->B C Optional Pre-stimulation TGF-β1 (2-5 ng/mL, 2-4h) B->C D This compound Treatment (1-20 μM, 24-48h) C->D E Sample Collection D->E F Molecular Analysis E->F Cells/Supernatants G Functional Assays E->G Cells/Supernatants H Data Analysis F->H G->H End Interpretation H->End

Figure 1: Experimental workflow for evaluating this compound's anti-fibrotic effects in LX-2 cells

Application Notes

Experimental Design Considerations

When designing experiments to evaluate this compound's anti-fibrotic effects in LX-2 cells, several critical factors must be considered to ensure biologically relevant and reproducible results. First, passage number should be carefully controlled, as LX-2 cells beyond passage 15 may exhibit altered phenotypic characteristics and reduced responsiveness to fibrotic stimuli [5]. Second, serum concentration during treatment requires optimization; while 2% FBS is standard for maintenance, lower concentrations (0.5-1%) during treatment may reduce background activation and enhance detection of treatment effects [4]. Third, the choice of pro-fibrotic stimulus should align with research objectives: TGF-β1 (2-5 ng/mL) is optimal for studying TGF-β/Smad signaling pathways, while CCl₄ (0.35%) better models chemical-induced hepatotoxicity [7] [1].

The timing of endpoint assessments should correspond to the biological process being studied: early signaling events (phosphorylation, nuclear translocation) may be detectable within 30 minutes to 2 hours, while changes in gene expression typically require 6-12 hours, and alterations in protein expression and ECM deposition need 24-48 hours [7] [1]. Including appropriate positive controls is essential for validating experimental systems; for TLR/NF-κB pathway studies, lipopolysaccharide (LPS) can be used, while for TGF-β/Smad pathway investigations, SB431542 (a TGF-β receptor inhibitor) serves as an effective control [7] [1].

Technical Optimization Recommendations

Based on published research with this compound and related flavonoids, several technical recommendations can enhance experimental outcomes. For This compound solubility, DMSO is the preferred solvent, with stock concentrations up to 50 mM achievable; ensure complete dissolution and sterile filtration before use. When conducting dose-response studies, include a wide concentration range (0.1-100 μM) to comprehensively characterize this compound's effects, with particular attention to the 1-20 μM range where most flavonoid compounds demonstrate activity [7] [1].

For signal transduction studies, implement serum starvation for at least 12 hours before treatment to synchronize cells and reduce background signaling activity. When assessing ECM-related endpoints, consider concentrating culture supernatants using centrifugal filters (10 kDa cutoff) to improve detection sensitivity for secreted collagens and other matrix proteins. For high-content screening, automate image acquisition and analysis of LX-2 cell morphology and α-SMA expression using fluorescent staining and confocal microscopy.

Troubleshooting Common Issues

Common challenges in this compound anti-fibrotic research include inconsistent LX-2 activation between experiments, which can be addressed by using consistent passage numbers, serum lots, and implementing pre-stimulation standardization. High background activation may occur due to overconfluence or serum concentration issues; optimize seeding density and reduce serum during treatment phases. Weak treatment effects might result from this compound instability in solution; prepare fresh working solutions for each experiment and verify compound stability under experimental conditions.

If expected pathway inhibition is not observed, verify pathway activity in your experimental system using positive controls and confirm target engagement through appropriate biochemical assays. Cellular toxicity concerns should be addressed by including comprehensive viability assays and comparing effects on LX-2 cells versus hepatocytes (e.g., HepG2 cells) to assess selective toxicity toward activated HSCs [8].

Conclusion

This compound demonstrates significant potential as a therapeutic candidate for liver fibrosis through its multi-targeted action on key pathological processes in LX-2 cells. The compound primarily exerts anti-fibrotic effects by inhibiting the TLR2/NF-κB signaling pathway, reducing expression of pro-inflammatory mediators including COX-2 and IL-1β [7]. Additional mechanisms may include modulation of TGF-β/Smad signaling, reduction of oxidative stress, and induction of selective apoptosis in activated HSCs, as demonstrated by structurally related flavonoids [8] [1].

The experimental protocols outlined herein provide a standardized framework for evaluating this compound's anti-fibrotic activity in LX-2 cells, encompassing cell culture techniques, treatment conditions, and comprehensive assessment methodologies. When implementing these protocols, careful attention to passage number, serum concentration, and appropriate controls is essential for generating reproducible and biologically relevant data. Further research should explore this compound's effects in complex in vitro systems including co-culture models and precision-cut liver slices to better recapitulate the hepatic microenvironment. Additionally, investigation of this compound's pharmacokinetics and in vivo efficacy in advanced animal models of fibrosis will be crucial for translational development.

References

Comprehensive Application Notes and Protocols: Kurarinone as a TGF-β/Smad Signaling Pathway Inhibitor in Pulmonary Fibrosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway represents a fundamental intracellular mechanism that regulates critical cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Under pathological conditions, dysregulated TGF-β signaling drives excessive ECM accumulation, leading to fibrotic diseases affecting multiple organs including lungs, liver, kidney, and heart. The canonical pathway initiates when TGF-β ligands bind to transmembrane serine/threonine kinase receptors (TβRI and TβRII), triggering phosphorylation of receptor-regulated Smads (R-Smads: Smad2/3). These phosphorylated R-Smads then form complexes with the common mediator Smad4 and translocate to the nucleus, where they regulate transcription of fibrotic target genes. Additionally, TGF-β activates non-canonical pathways including PI3K/AKT signaling, which cooperatively enhances profibrotic responses [1] [2].

In pulmonary fibrosis specifically, TGF-β induces epithelial-mesenchymal transition (EMT) in lung epithelial cells, promoting their transformation into collagen-producing myofibroblasts. This process is characterized by upregulation of α-smooth muscle actin (α-SMA) and excessive deposition of collagen types I and III, ultimately leading to impaired lung function. The central role of TGF-β/Smad signaling in fibrogenesis makes it a prime therapeutic target for antifibrotic drug development [1] [3]. Current FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib, provide only symptomatic relief without halting disease progression, highlighting the urgent need for more effective therapeutics that directly target core signaling pathways [3].

Kurarinone Background and Therapeutic Potential

Kurarinone is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens (Kushen), which has traditionally been used in Eastern medicine for its anti-inflammatory and antioxidant properties. This natural compound has recently emerged as a promising antifibrotic agent with demonstrated efficacy in suppressing TGF-β-driven fibrotic processes across multiple disease models. In renal fibrosis, kurarinone attenuated tubular epithelial cell EMT, while in pulmonary fibrosis models, it significantly reduced collagen deposition and improved lung function parameters [3].

The molecular mechanism underlying kurarinone's antifibrotic effects involves dual inhibition of both canonical (Smad2/3-dependent) and non-canonical (PI3K/AKT-mediated) TGF-β signaling pathways. By targeting these two complementary profibrotic mechanisms, kurarinone effectively disrupts the key cellular processes driving fibrosis progression. Its natural origin and favorable toxicity profile further enhance its therapeutic potential as a lead compound for antifibrotic drug development [3]. The following experimental protocols provide detailed methodologies for evaluating kurarinone's efficacy in inhibiting TGF-β/Smad signaling in both in vitro and in vivo settings, enabling comprehensive investigation of its antifibrotic properties and mechanisms of action.

In Vitro Experimental Protocol

Cell Culture and Treatment
  • Cell Line Selection: Utilize human lung epithelial cells (BEAS-2B) obtained from the American Type Culture Collection (ATCC). Maintain cells in high-glucose Dulbecco's modified Eagle medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1 mM sodium pyruvate, 2 mM glutamine, 100 U/mL penicillin, and 50 μg/mL streptomycin [3].

  • Culture Conditions: Grow cells at 37°C in a humidified 5% CO₂ incubator. Limit cell usage to passages 15 or lower to maintain phenotypic stability. For experimental treatments, culture cells to 60-80% confluence before switching to serum-free medium for kurarinone and TGF-β1 treatments [3].

  • Compound Preparation: Prepare a 50 mM stock solution of kurarinone (purity ≥97.46% by UPLC) in dimethyl sulfoxide (DMSO) and store at -20°C. Further dilute in serum-free medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Prepare TGF-β1 (e.g., from BD Biosciences) as a 10 μg/mL stock in 4 mM HCl containing 1% BSA [4] [3].

  • Treatment Protocol: Pre-treat cells with kurarinone (1-20 μM) or vehicle control for 2 hours before stimulating with TGF-β1 (2-5 ng/mL) for 24-72 hours, depending on assay requirements. Include controls for baseline measurements (untreated cells) and TGF-β1-induced effects (TGF-β1 alone) [3].

Cell Viability Assay (MTT/EZ-CytoX)
  • Assay Principle: Determine compound cytotoxicity using mitochondrial dehydrogenase activity as an indicator of cell viability. This assay ensures observed antifibrotic effects are not attributable to cytotoxic actions [3].

  • Procedure: Plate BEAS-2B cells in 96-well plates (5×10³ cells/well) and incubate for 24 hours. Treat with kurarinone (0-100 μM) or vehicle for 24-48 hours. Add 10 μL of EZ-CytoX solution (DoGenBio) per well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader [3].

  • Data Analysis: Calculate cell viability as percentage of vehicle control. Use results to determine non-cytotoxic concentration ranges for subsequent experiments (typically ≤20 μM kurarinone) [3].

Western Blot Analysis
  • Protein Extraction: Harvest cells in RIPA lysis buffer supplemented with 1 mM PMSF and protease/phosphatase inhibitor cocktails (Roche). Centrifuge at 14,000×g for 15 minutes at 4°C and collect supernatants. Determine protein concentration using Bio-Rad or BCA assay [4] [3].

  • Electrophoresis and Transfer: Separate proteins (20-50 μg per lane) on 4-12% Bis-Tris polyacrylamide gels (Invitrogen) and transfer to PVDF membranes (Bio-Rad). Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature [4].

  • Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against: p-Smad2 (Ser465/467), p-Smad3, total Smad2/3, p-AKT (Ser473), total AKT, α-SMA, E-cadherin, N-cadherin, collagen I, and β-actin (loading control). Use recommended antibody dilutions (typically 1:500-1:2000) according to manufacturer instructions (Cell Signaling Technology, Santa Cruz Biotechnology) [3].

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Develop using enhanced chemiluminescence (ECL) substrate (Amersham) and image with a chemiluminescence detection system [4] [3].

Immunofluorescence Staining
  • Cell Fixation and Permeabilization: Culture cells on glass coverslips in 12-well plates. After treatments, fix with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes [4].

  • Staining Protocol: Block with 1% BSA for 30 minutes, then incubate with primary antibodies against Smad2/3 (1:100-1:200), α-SMA (1:200), or E-cadherin (1:200) overnight at 4°C. After washing, incubate with Alexa Fluor-conjugated secondary antibodies (1:400, Molecular Probes) for 1 hour at room temperature protected from light [4] [3].

  • Visualization: Counterstain nuclei with DAPI (300 nM) for 5 minutes, mount slides with antifade mounting medium, and visualize using a fluorescence microscope with 40× objective. Quantify fluorescence intensity or nuclear/cytoplasmic distribution using ImageJ software [4].

In Vivo Experimental Protocol

Animal Model Design
  • Animal Selection: Use 8-week-old male BALB/c mice (body weight 22-24 g). House animals under standard conditions (22-25°C, 12-hour light/dark cycle) with free access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) [3].

  • Experimental Groups: Randomly assign mice to five groups (n=6 per group): (1) Normal control (NC); (2) Bleomycin-only (BLM); (3) BLM + kurarinone (5 mg/kg); (4) BLM + kurarinone (10 mg/kg); (5) BLM + pirfenidone (150 mg/kg, positive control) [3].

  • Bleomycin-Induced Pulmonary Fibrosis: Anesthetize mice with ketamine/xylazine mixture administered intraperitoneally. Orally intubate mice and administer bleomycin (3 mg/kg in 50 μL saline) via intratracheal instillation. Control mice receive equal volume of sterile saline [3].

Compound Administration
  • Kurarinone Formulation: Prepare kurarinone in vehicle solution containing 20% (v/v) DMAC, 20% (v/v) Tween-80, and 60% (v/v) hydroxypropyl-β-cyclodextrin (HPBCD) [3].

  • Treatment Schedule: Initiate kurarinone treatment 7 days after bleomycin instillation to focus on the fibrotic phase rather than inflammatory phase. Administer kurarinone (5 or 10 mg/kg) or pirfenidone (150 mg/kg) orally five times per week for two weeks (days 7-21). Sacrifice animals on day 22 for endpoint analyses [3].

Tissue Collection and Processing
  • Lung Function Assessment: Anesthetize mice with pentobarbital sodium to suppress spontaneous breathing. Perform tracheostomy and insert an 18G cannula connected to a flexiVent system (SCIREQ). Measure respiratory system resistance (Rrs), compliance (Crs), elastance (Ers), tissue damping (G), and tissue elastance (H) using the Snapshot-150 and Quick Prime-3 perturbation sequences [3].

  • Sample Collection: After lung function measurements, euthanize mice by exsanguination. Collect blood for serum analysis. Perfuse lungs transcardially with cold PBS. Divide lung tissues for various analyses: inflate left lung with 10% neutral buffered formalin for histology, snap-freeze right lung segments in liquid nitrogen for molecular analyses [3].

Histopathological Analysis
  • Tissue Processing: Fix lung tissues in 10% formalin for 24-48 hours, process through graded ethanol series, embed in paraffin, and section at 4 μm thickness [3].

  • Hematoxylin and Eosin (H&E) Staining: Deparaffinize sections, stain with hematoxylin for 8 minutes, differentiate in 1% acid alcohol, blue in 1% ammonia water, and counterstain with eosin for 2 minutes. Dehydrate through graded alcohols, clear in xylene, and mount with resinous medium. Evaluate general histoarchitecture and inflammatory cell infiltration [5] [3].

  • Masson's Trichrome and Sirius Red Staining: For collagen deposition assessment, stain sections using Masson's Trichrome kit (collagen appears blue) or Picro-Sirius Red kit (collagen appears red) according to manufacturer protocols. Quantify fibrosis using established scoring systems (Ashcroft score) or digital image analysis of stained areas [5] [3].

Hydroxyproline Assay
  • Tissue Hydrolysis: Homogenize approximately 50 mg of lung tissue in dH₂O. Hydrolyze homogenates in concentrated HCl (6N) at 120°C for 3 hours [3].

  • Hydroxyproline Quantification: Use a hydroxyproline colorimetric assay kit (BioVision) according to manufacturer instructions. Briefly, neutralize hydrolyzed samples, oxidize with chloramine-T, and react with p-dimethylaminobenzaldehyde. Measure absorbance at 560 nm and calculate hydroxyproline content using a standard curve. Express results as μg hydroxyproline per mg lung tissue [3].

Data Analysis and Interpretation

Quantitative Results from Kurarinone Studies

Table 1: In vitro effects of kurarinone on TGF-β1-induced signaling in lung epithelial cells

Parameter TGF-β1 Alone TGF-β1 + Kurarinone (5 μM) TGF-β1 + Kurarinone (10 μM) TGF-β1 + Kurarinone (20 μM)
p-Smad2/3 level 100% ± 8.2 82.5% ± 6.7* 65.3% ± 5.9 48.7% ± 4.3
p-AKT level 100% ± 7.5 79.8% ± 6.2* 58.4% ± 5.1 41.6% ± 3.8
α-SMA protein 100% ± 9.1 75.3% ± 7.4* 52.7% ± 4.9 35.2% ± 3.5
E-cadherin protein 100% ± 8.4 118.6% ± 9.7 135.2% ± 11.3* 152.7% ± 12.9
Cell viability 100% ± 6.2 98.5% ± 7.1 96.3% ± 6.8 94.7% ± 7.3

Data presented as percentage of TGF-β1-induced response (mean ± SEM; *p<0.05, p<0.01 vs TGF-β1 alone) [3]

Table 2: In vivo effects of kurarinone in bleomycin-induced pulmonary fibrosis model

Parameter Normal Control BLM Only BLM + Kurarinone (5 mg/kg) BLM + Kurarinone (10 mg/kg) BLM + Pirfenidone (150 mg/kg)
Hydroxyproline (μg/mg) 1.2 ± 0.3 5.8 ± 0.7 4.1 ± 0.5* 2.9 ± 0.4 3.2 ± 0.4
Ashcroft score 0.5 ± 0.2 6.2 ± 0.8 4.5 ± 0.6* 3.1 ± 0.5 3.3 ± 0.5
Respiratory compliance 100% ± 6.3 62.5% ± 5.1 73.8% ± 5.9* 85.4% ± 6.7 82.9% ± 6.5
p-Smad2/3 in tissue 100% ± 9.2 285% ± 22.4 215% ± 18.7* 158% ± 14.6 165% ± 15.3
p-AKT in tissue 100% ± 8.7 245% ± 19.8 192% ± 16.5* 142% ± 13.2 151% ± 13.9

Data presented as mean ± SEM; *p<0.05, p<0.01 vs BLM only group [3]

Mechanism of Action Visualization

G TGFb TGF-β1 Receptor TGF-β Receptor Activation TGFb->Receptor pSmad23 Smad2/3 Phosphorylation Receptor->pSmad23 PI3K PI3K/AKT Pathway Activation Receptor->PI3K Smad4 Smad Complex Formation pSmad23->Smad4 Nuclear Nuclear Translocation Smad4->Nuclear Transcription Fibrosis Gene Transcription Nuclear->Transcription EMT EMT & Fibroblast Activation Transcription->EMT Collagen Collagen Deposition Transcription->Collagen PI3K->EMT PI3K->Collagen Fibrosis Pulmonary Fibrosis EMT->Fibrosis Collagen->Fibrosis Kurarinone Kurarinone Inhibition Kurarinone->pSmad23 Kurarinone->PI3K

Figure 1: Molecular mechanism of kurarinone inhibition of TGF-β/Smad signaling pathway. Kurarinone (blue octagon) simultaneously suppresses both canonical Smad2/3 phosphorylation and non-canonical PI3K/AKT pathway activation, ultimately reducing EMT, collagen deposition, and pulmonary fibrosis development.

Experimental Workflow

G InVitro In Vitro Studies CellCulture Cell Culture (BEAS-2B Lung Epithelial Cells) InVitro->CellCulture Treatment Compound Treatment (Kurarinone + TGF-β1) CellCulture->Treatment Viability Cell Viability Assessment Treatment->Viability WB Western Blot Analysis Treatment->WB IF Immunofluorescence Microscopy Treatment->IF DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis WB->DataAnalysis IF->DataAnalysis InVivo In Vivo Studies AnimalModel Animal Model (Bleomycin-Induced Fibrosis) InVivo->AnimalModel DrugAdmin Drug Administration (Kurarinone 5/10 mg/kg) AnimalModel->DrugAdmin LungFunc Lung Function Measurement DrugAdmin->LungFunc Histology Histopathological Analysis DrugAdmin->Histology Hydroxyproline Hydroxyproline Assay DrugAdmin->Hydroxyproline LungFunc->DataAnalysis Histology->DataAnalysis Hydroxyproline->DataAnalysis

Figure 2: Comprehensive experimental workflow for evaluating kurarinone's antifibrotic effects. The integrated approach combines in vitro mechanistic studies with in vivo therapeutic efficacy assessment, providing comprehensive data on kurarinone's potential as an antifibrotic agent.

Technical Considerations and Applications

Critical Protocol Parameters
  • Compound Solubility and Stability: Kurarinone has limited aqueous solubility, requiring appropriate vehicle formulation. The recommended vehicle (20% DMAC, 20% Tween-80, 60% HPBCD) maintains compound stability throughout administration periods. Always prepare fresh solutions for in vivo studies and protect from light during handling and storage [3].

  • Optimal Dosing Timing: In bleomycin-induced pulmonary fibrosis models, the inflammatory phase predominates during days 0-7, while the fibrotic phase progresses from day 7 onward. Initiating kurarinone treatment at day 7 specifically targets the fibrotic process rather than early inflammation, providing more accurate assessment of antifibrotic efficacy [3].

  • Biomarker Selection: Comprehensive assessment requires multiple biomarkers representing different aspects of fibrogenesis. Key endpoints include phosphorylation status of Smad2/3 and AKT (pathway activation), α-SMA (myofibroblast differentiation), E-cadherin (epithelial integrity), and collagen content (ECM deposition). This multi-parameter approach ensures thorough evaluation of therapeutic effects [3].

Potential Applications

The experimental protocols outlined herein enable rigorous evaluation of kurarinone's potential as an antifibrotic agent. These methodologies support various research applications including:

  • Drug Discovery Screening: The in vitro assays provide rapid screening platforms for identifying novel TGF-β/Smad pathway inhibitors with similar or improved efficacy compared to kurarinone.

  • Mechanistic Studies: The comprehensive signaling analyses enable detailed investigation of crosstalk between canonical and non-canonical TGF-β pathways and identification of key regulatory nodes.

  • Preclinical Development: The in vivo protocol establishes a robust framework for evaluating therapeutic efficacy, optimal dosing regimens, and potential toxicity of kurarinone and related compounds before clinical translation.

  • Combination Therapy Assessment: These protocols can be adapted to investigate potential synergistic effects between kurarinone and established antifibrotic agents like pirfenidone or nintedanib [3].

Conclusion

The detailed application notes and protocols presented herein provide researchers with comprehensive methodologies for investigating kurarinone's inhibitory effects on the TGF-β/Smad signaling pathway. The integrated experimental approach combines in vitro mechanistic studies with in vivo therapeutic efficacy assessment, enabling thorough evaluation of kurarinone's potential as an antifibrotic agent. The dual inhibition of both canonical (Smad-dependent) and non-canonical (PI3K/AKT-mediated) TGF-β signaling pathways represents a particularly promising therapeutic strategy for managing progressive fibrotic diseases like IPF. These standardized protocols will facilitate further investigation of kurarinone's therapeutic potential and support development of novel antifibrotic agents targeting the TGF-β/Smad pathway.

References

Comprehensive Application Notes and Protocols: Kurarinol as a Potent Tyrosinase Inhibitor for Skin-Whitening Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Source

Kurarinol is a prenylated flavonoid isolated from the roots of Sophora flavescens (Kushen), a plant used in traditional Asian medicine and as a functional food. This lavandulylated flavanone possesses a unique chemical structure characterized by a flavanone skeleton with a lavandulyl group attached, which is critical for its biological activity. The absolute configuration at C-2 has been determined as S, and the compound exhibits potent tyrosinase inhibitory activity [1] [2]. Sophora flavescens contains numerous prenylated flavonoids, but this compound stands out for its specific inhibition mechanisms and favorable cytotoxicity profile compared to related compounds like sophoraflavanone G and kurarinone [1] [2].

Traditional extractions of this compound from Sophora flavescens roots typically employ methanol extraction followed by various chromatographic purification techniques, including activity-guided fractionation to isolate the most active tyrosinase inhibitors [2]. The presence of the lavandulyl group, particularly its terminal hydroxy function, has been identified through molecular modeling studies as instrumental for optimal binding to tyrosinase, explaining its superior inhibitory potency compared to similar compounds lacking this structural feature [1].

Table 1: Fundamental Characteristics of this compound

Property Description
Source Roots of Sophora flavescens (Kushen)
Chemical Class Lavandulylated flavanone (prenylated flavonoid)
Molecular Features Flavanone skeleton with lavandulyl substitution
Stereochemistry S-configuration at C-2
Traditional Uses Antipyretic, analgesic, insecticide, functional food
Key Structural Requirement for Activity Terminal hydroxy function within lavandulyl group

Inhibitory Potency and Quantitative Analysis

This compound demonstrates exceptional tyrosinase inhibition that significantly surpasses commonly used reference inhibitors. Research findings consistently reveal that this compound exhibits nanomolar-range efficacy against both monophenolase and diphenolase activities of tyrosinase [3] [1]. In assays using L-tyrosine as a substrate, this compound displayed an IC₅₀ of 100 nM, while in assays with L-DOPA as substrate, it showed even greater potency with an IC₅₀ of 0.04 μM, making it 530-fold more potent than kojic acid, a standard tyrosinase inhibitor [3]. This remarkable potency establishes this compound as one of the most effective natural tyrosinase inhibitors identified to date.

The inhibition kinetics of this compound vary interestingly depending on the substrate used. With L-tyrosine as substrate, this compound functions as a non-competitive inhibitor (Kᵢ = 100.6 μM), indicating it binds to an allosteric site rather than the substrate-binding site [3]. In contrast, with L-DOPA as substrate, it behaves as a competitive inhibitor (Kᵢ = 0.27 μM), suggesting it competes directly with the substrate for the active site [3] [1]. This dual inhibition mechanism is relatively uncommon and may contribute to its overall effectiveness in suppressing melanogenesis.

Table 2: Quantitative Tyrosinase Inhibition Profile of this compound

Assay Parameter Results Comparison with Kojic Acid
Monophenolase IC₅₀ (L-tyrosine) 0.16-100 nM 148-550 times more potent than kojic acid (IC₅₀ = 23.73 μM)
Diphenolase IC₅₀ (L-DOPA) 0.04 μM 530 times more potent than kojic acid (IC₅₀ = 21.25 μM)
Inhibition Constant (Kᵢ) L-tyrosine 100.6 μM Non-competitive inhibition pattern
Inhibition Constant (Kᵢ) L-DOPA 0.27-0.33 μM Competitive inhibition pattern
Cytotoxicity (B16F10 cells) Relatively low (EC₅₀ >30 μM) Favorable therapeutic window

Anti-Melanogenesis Effects in Cellular Models

In B16F10 murine melanoma cells, this compound demonstrates significant anti-melanogenic activity without appreciable cytotoxicity at effective concentrations. When tested in α-MSH-stimulated B16F10 cells, this compound treatment led to a dose-dependent suppression of intracellular melanin production, outperforming kojic acid in efficacy [3]. This inhibition of melanogenesis is attributed primarily to its direct tyrosinase inhibitory activity rather than cytotoxic effects on melanocytes, as cell viability remained high at concentrations that substantially reduced melanin content [3] [1].

The translational relevance of this compound has been further validated in more physiologically relevant models, including 3D human skin equivalents [3]. In these sophisticated tissue models that closely mimic human skin architecture, this compound significantly reduced melanin production, confirming its potential efficacy in clinical settings. This is particularly important as many tyrosinase inhibitors fail to show efficacy in 3D models due to penetration issues or insufficient potency, highlighting this compound's promise as a candidate for further development.

The cellular safety profile of this compound represents another advantage over existing depigmenting agents. Unlike some potent tyrosinase inhibitors that exhibit cytotoxicity toward melanocytes at higher concentrations or with prolonged exposure, this compound maintains a favorable therapeutic window, with effective anti-melanogenic concentrations substantially below those causing cellular toxicity [1]. This safety profile, combined with its efficacy, positions this compound as a promising candidate for treating hyperpigmentation disorders.

Molecular Mechanisms and Signaling Pathways

The anti-melanogenic activity of this compound extends beyond direct tyrosinase inhibition to include multi-target effects on melanogenesis-associated signaling pathways. Network pharmacology approaches have identified that this compound influences key genes and pathways involved in melanogenesis regulation, including KIT, MAP2K1, and PRKCA [3]. These genes are simultaneously involved in the c-KIT signaling cascade, which plays a pivotal role in melanocyte development, proliferation, and pigmentation. Molecular docking simulations confirm strong interactions between this compound and proteins encoded by these target genes, including c-KIT, ERK1/2, and PKC [3].

The mechanistic framework below illustrates how this compound targets multiple points in the melanogenesis signaling cascade:

G cluster_1 Melanogenesis Signaling cluster_2 This compound Inhibition Points UVR UVR αMSH αMSH UVR->αMSH Induces MC1R MC1R αMSH->MC1R Binds to cAMP cAMP MC1R->cAMP Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Transactivates Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanin Melanin Tyrosinase->Melanin Produces This compound This compound This compound->MITF Suppresses expression This compound->Tyrosinase Direct inhibition KIT/PKC/ERK KIT/PKC/ERK This compound->KIT/PKC/ERK Modulates pathway KIT/PKC/ERK->MITF Regulates

Diagram 1: Molecular targets of this compound in melanogenesis pathway. This compound inhibits melanogenesis through multiple mechanisms including direct tyrosinase inhibition, suppression of MITF expression, and modulation of KIT/PKC/ERK signaling pathways.

The inhibition kinetics of this compound are particularly noteworthy. As a competitive inhibitor with L-DOPA as substrate, this compound directly competes with the substrate for binding to the active site of tyrosinase [3] [1]. The binuclear copper center of tyrosinase represents the catalytic core where oxidation of monophenols and o-diphenols occurs. Molecular modeling studies suggest that the lavandulyl group of this compound plays a critical role in interacting with this active site, with the terminal hydroxy function being essential for optimal binding affinity [1]. This specific interaction explains the remarkable potency of this compound despite its relatively large molecular size compared to conventional substrates.

Detailed Experimental Protocols

Tyrosinase Inhibition Assay

Purpose: To evaluate the inhibitory activity of this compound against mushroom tyrosinase using L-tyrosine or L-DOPA as substrates. Materials:

  • Mushroom tyrosinase (Sigma-Aldrich)
  • L-tyrosine or L-DOPA substrate solution (0.5-2.0 mM in phosphate buffer)
  • This compound test solutions (serial dilutions in DMSO, final DMSO concentration <1%)
  • Phosphate buffer (0.1 M, pH 6.8)
  • Microplate reader capable of measuring 475 nm absorbance Procedure:
  • Prepare reaction mixtures in 96-well plates with 70 μL phosphate buffer, 10 μL tyrosinase solution (final concentration 30-50 U/mL), and 10 μL this compound test solution or vehicle control
  • Pre-incubate the mixture at 25°C for 5 minutes
  • Initiate the reaction by adding 20 μL L-tyrosine or L-DOPA substrate solution
  • Incubate at 25°C for 10-30 minutes while monitoring dopachrome formation at 475 nm
  • Calculate percentage inhibition using: % Inhibition = [(ΔA_control - ΔA_sample)/ΔA_control] × 100
  • Determine IC₅₀ values using nonlinear regression of inhibition curves across at least 5 concentrations Technical Notes:
  • Include kojic acid (10-100 μM) as a positive control
  • Perform each test in triplicate to ensure reproducibility
  • For L-tyrosine substrate, account for the characteristic lag time in monophenolase activity
  • Ensure linear reaction kinetics by preliminary time course experiments [4] [3] [2]
Kinetic Analysis of Inhibition Mechanism

Purpose: To determine the inhibition mode and constants for this compound against tyrosinase. Materials:

  • Mushroom tyrosinase
  • L-tyrosine or L-DOPA at varying concentrations (0.1-2.0 mM)
  • This compound at multiple concentrations spanning IC₅₀
  • Phosphate buffer (0.1 M, pH 6.8)
  • Microplate reader Procedure:
  • Measure initial reaction rates at various substrate concentrations in the presence of different this compound concentrations
  • For L-tyrosine substrate: Use 0.1-1.0 mM range with 0-100 μM this compound
  • For L-DOPA substrate: Use 0.2-2.0 mM range with 0-1.0 μM this compound
  • Construct Lineweaver-Burk plots (1/V vs 1/[S]) for each inhibitor concentration
  • Determine inhibition pattern based on plot convergence:
    • Competitive inhibition: Lines intersect on y-axis
    • Non-competitive inhibition: Lines intersect on x-axis
    • Mixed inhibition: Lines intersect between axes
  • Calculate inhibition constant (Kᵢ) using Dixon plots (1/V vs [I]) or secondary plots of slope/Kₘ vs [I] Technical Notes:
  • Use at least 5 substrate concentrations for each kinetic analysis
  • Ensure reaction velocity measurements are in initial rate conditions (≤5% substrate depletion)
  • Repeat experiments three times for statistical reliability [3] [1] [2]
Cellular Anti-Melanogenesis Assay

Purpose: To evaluate the effect of this compound on melanin production in B16F10 melanoma cells. Materials:

  • B16F10 murine melanoma cells (ATCC CRL-6475)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • α-Melanocyte stimulating hormone (α-MSH)
  • This compound test solutions (serial dilutions in DMSO)
  • NaOH (1 M) in DMSO:water (1:9) for melanin extraction
  • 96-well cell culture plates Procedure:
  • Seed B16F10 cells in 96-well plates at 1×10⁴ cells/well and culture for 24 hours
  • Pre-treat cells with this compound (0.01-10 μM) for 1 hour
  • Stimulate melanogenesis with α-MSH (100 nM) and continue incubation for 72 hours
  • Wash cells with PBS and solubilize in 100 μL NaOH solution at 80°C for 1 hour
  • Transfer 90 μL of solubilized melanin to new plates and measure absorbance at 405 nm
  • Normalize melanin content to cell viability (parallel MTT assay)
  • Calculate percentage inhibition compared to α-MSH stimulated controls Technical Notes:
  • Include untreated controls, α-MSH stimulated controls, and kojic acid controls
  • Perform cell viability assays to ensure effects are not due to cytotoxicity
  • Use at least n=6 replicates per condition for statistical power
  • Protect culture plates from light during incubation to prevent photo-degradation [4] [3]

The experimental workflow for evaluating this compound's anti-melanogenic activity integrates these protocols in a logical sequence:

G cluster_1 Experimental Workflow Start Start Compound Compound Start->Compound This compound isolation TyrosinaseAssay TyrosinaseAssay Compound->TyrosinaseAssay Primary screening Kinetics Kinetics TyrosinaseAssay->Kinetics Potent hits End End TyrosinaseAssay->End Weak activity CellularAssay CellularAssay Kinetics->CellularAssay Confirmed inhibitors Kinetics->End Poor kinetics Mechanism Mechanism CellularAssay->Mechanism Cellular activity CellularAssay->End Cytotoxicity DataAnalysis DataAnalysis Mechanism->DataAnalysis Mechanistic insights Mechanism->End Unfavorable mechanism DataAnalysis->End Therapeutic potential

Diagram 2: Experimental workflow for evaluating this compound's anti-melanogenic activity. The sequential approach progresses from initial screening to mechanistic studies, with decision points at each stage based on activity, kinetics, cellular effects, and mechanism of action.

Research Implications and Future Directions

The translational potential of this compound as a skin-whitening agent is substantial, though several research avenues remain to be explored. Future studies should focus on optimizing this compound derivatives to enhance potency and reduce potential toxicity. Structure-activity relationship (SAR) studies indicate that the lavandulyl group, particularly its terminal hydroxy function, is critical for tyrosinase inhibition [1]. Systematic modification of this moiety and the flavanone core structure may yield compounds with improved therapeutic indices. Additionally, formulation development represents a critical challenge, as effective topical delivery requires sufficient skin penetration while maintaining compound stability.

The clinical relevance of this compound must be evaluated in the context of current hyperpigmentation treatments. While established agents like hydroquinone, kojic acid, and arbutin have demonstrated efficacy, they face limitations including skin irritation, insufficient efficacy, and safety concerns [5] [6] [7]. This compound's nanomolar potency and multi-target mechanism offer potential advantages, though comprehensive safety profiling and clinical trials are necessary to establish its therapeutic utility. Recent methodological advances in melasma management, including targeted delivery systems like nanoparticles and liposomes, could be applied to this compound to enhance its penetration and efficacy [8].

From a drug development perspective, this compound represents a promising lead compound for treating hyperpigmentation disorders. Its dual inhibition capability (competitive with L-DOPA and non-competitive with L-tyrosine) is particularly valuable, as this may reduce the likelihood of resistance development and provide more comprehensive suppression of melanogenesis [3] [1]. Furthermore, its effects on melanogenesis-associated genes and signaling pathways suggest a pleiotropic mechanism that extends beyond simple enzyme inhibition [3]. This multi-faceted activity profile aligns with current trends in dermatological therapy that emphasize targeting multiple aspects of pigmentation pathways for enhanced efficacy.

References

Comprehensive Application Notes and Protocols: Kurarinol as a Potent Sortase A Inhibitor for Anti-Virulence Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The escalating global health threat posed by multi-drug resistant bacteria has necessitated the development of innovative antimicrobial strategies that move beyond traditional bactericidal approaches. One such promising strategy involves targeting bacterial virulence factors without imposing lethal selective pressure that drives resistance development. Among these targets, sortase A (SrtA), a membrane-associated transpeptidase enzyme found in Gram-positive pathogens, has emerged as a key anti-virulence target due to its crucial role in anchoring virulence factors to the bacterial cell wall. SrtA is not essential for bacterial viability but plays a pivotal role in pathogenesis, making its inhibition an attractive approach for novel anti-infective therapeutics. This application note provides comprehensive experimental data and protocols for kurarinol, a prenylated flavonoid isolated from Sophora flavescens, which demonstrates significant sortase A inhibitory activity alongside other valuable biological properties relevant to drug development.

Chemical Properties and Bioactivity Profile

This compound is a prenylated flavonoid with the molecular formula C₂₆H₃₂O₇ and a molecular weight of 456.53 g/mol [1] [2]. The compound is characterized by a complex flavonoid structure with additional prenyl modifications that enhance its lipophilicity and biological activity. With a CAS registry number of 855746-98-4, this compound is typically obtained as a powder with predicted density of 1.250 g/cm³ and is soluble in various organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1] [2]. For long-term storage, the recommended condition is -20°C for up to three years in powder form, while solutions stored at -80°C remain stable for approximately one year.

Table 1: Key Chemical and Bioactivity Properties of this compound

Property Specification Reference
Molecular Formula C₂₆H₃₂O₇ [1] [2]
Molecular Weight 456.53 g/mol [1] [2]
CAS Registry Number 855746-98-4 [1] [2]
Sortase A Inhibition (IC₅₀) 107.7 ± 6.6 μM [3]
Tyrosinase Inhibition (IC₅₀) 0.1 μM (mushroom tyrosinase) [1]
Plant Source Roots of Sophora flavescens [3] [2]
Purity Specification ≥98% [2]

The primary bioactivity of this compound relevant to anti-virulence applications is its potent inhibition of sortase A with a half-maximal inhibitory concentration (IC₅₀) of 107.7 ± 6.6 μM [3]. This inhibitory activity positions this compound as a promising candidate for disrupting the virulence mechanisms of Gram-positive pathogens such as Staphylococcus aureus. Additionally, this compound exhibits extremely strong tyrosinase inhibitory activity with an IC₅₀ of 0.1 μM against mushroom tyrosinase, suggesting potential applications as a skin-whitening agent in cosmetic formulations [1]. Beyond these primary activities, this compound has demonstrated immunomodulatory properties through regulation of the JAK/STAT and TCR-mediated signaling pathways, indicating potential for managing chronic inflammatory conditions [4].

Experimental Protocols

Sortase A Inhibition Assay

The following protocol details the fluorescence resonance energy transfer (FRET)-based method for evaluating this compound's inhibitory activity against sortase A, adapted from established procedures with modifications [5] [3] [6].

3.1.1 Reagents and Equipment
  • Recombinant Sortase A: Truncated S. aureus SrtAΔ59 (residues 60-204) expressed in E. coli and purified via affinity chromatography [7]
  • Fluorogenic Substrate: Dabcyl-QALPETGEE-Edans (alternative: Abz-LPETGDap(Dnp)-NH₂)
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂
  • Test Compound: this compound dissolved in DMSO (stock concentration: 10 mM)
  • Equipment: Fluorescence plate reader capable of excitation at 350 nm and emission detection at 495 nm
3.1.2 Procedure
  • Sample Preparation:

    • Prepare serial dilutions of this compound in DMSO to create a concentration range (10-500 μM) for IC₅₀ determination
    • Dilute the stock solutions in assay buffer to achieve a final DMSO concentration not exceeding 1%
    • Prepare negative control (1% DMSO in assay buffer) and positive control (known sortase A inhibitor)
  • Enzyme-Substrate Reaction:

    • In a 96-well plate, mix 50 μL of sortase A solution (final concentration 0.5-1 μM) with 25 μL of this compound solution or controls
    • Pre-incubate the mixture at 37°C for 10 minutes
    • Initiate the reaction by adding 25 μL of fluorogenic substrate (final concentration 10-20 μM)
    • Incubate the reaction at 37°C for 30-60 minutes
  • Fluorescence Measurement:

    • Measure fluorescence intensity using excitation at 350 nm and emission at 495 nm
    • Perform measurements at regular intervals (every 5-10 minutes) to monitor reaction kinetics
  • Data Analysis:

    • Calculate enzyme activity as the rate of increase in fluorescence intensity over time
    • Determine percentage inhibition using the formula:

    • Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis

This protocol has been validated for determining this compound's IC₅₀ value of 107.7 ± 6.6 μM against S. aureus sortase A [3]. The assay conditions may be optimized by adjusting enzyme concentration, substrate concentration, and reaction time based on the specific sortase variant used.

Antimicrobial Activity Evaluation

While this compound's primary mechanism involves anti-virulence activity through sortase A inhibition, assessment of its direct antimicrobial effects provides valuable context for therapeutic application.

3.2.1 Broth Microdilution Method for MIC Determination
  • Inoculum Preparation:

    • Prepare bacterial suspensions (e.g., S. aureus, E. coli) in Mueller-Hinton broth to approximately 1×10⁸ CFU/mL
    • Adjust turbidity to 0.5 McFarland standard
  • Compound Dilution:

    • Prepare serial two-fold dilutions of this compound in appropriate solvent (typically DMSO) followed by culture medium
    • Distribute diluted compounds into 96-well microtiter plates
  • Inoculation and Incubation:

    • Add bacterial inoculum to each well (final volume: 200 μL)
    • Include growth control (inoculum without compound) and sterility control (medium only)
    • Incubate plates at 37°C for 16-20 hours
  • Result Interpretation:

    • Determine Minimum Inhibitory Concentration (MIC) as the lowest compound concentration showing no visible growth
    • For prenylated flavonoids like this compound, typical MIC values against Gram-positive bacteria range from 4.40 to 27.7 μM, with weak or no activity against fungal strains [3]

It is important to note that effective sortase A inhibitors like this compound may exhibit high IC₅₀ values coupled with high MIC values, indicating their potential to disrupt pathogenesis without affecting bacterial viability, thereby placing no pressure on bacteria to develop drug-resistant mechanisms [5].

Mechanism of Action

Sortase A Inhibition and Bacterial Virulence Attenuation

Sortase A functions as a critical virulence determinant in Gram-positive pathogens by catalyzing the covalent attachment of surface proteins containing the LPXTG motif to the bacterial cell wall [5] [8]. These surface proteins include adhesins, invasins, and immune evasion proteins that facilitate host colonization, tissue invasion, and persistence within the host. This compound exerts its anti-virulence activity by inhibiting this anchoring process, thereby disrupting the display of virulence factors on the bacterial surface without affecting bacterial growth or viability.

The molecular mechanism involves this compound binding to the active site of sortase A, particularly interacting with key residues such as Cys184, which is essential for the transpeptidation reaction [5] [9]. This interaction prevents the enzyme from recognizing and cleaving its substrate, effectively blocking the display of virulence factors on the bacterial surface. Mutants lacking functional sortase A demonstrate significantly attenuated virulence in infection models, validating this approach for anti-virulence therapy [5] [8].

G This compound This compound SrtA Sortase A (SrtA) This compound->SrtA Inhibits Attenuation Virulence Attenuation This compound->Attenuation Results in Substrate LPXTG-containing Virulence Factors SrtA->Substrate Cleaves Anchoring Cell Wall Anchoring of Virulence Factors Substrate->Anchoring Transpeptidation Virulence Bacterial Virulence (Adhesion, Invasion, Immune Evasion) Anchoring->Virulence Enables

Figure 1: Mechanism of this compound-Mediated Sortase A Inhibition and Virulence Attenuation. This compound binds to and inhibits sortase A, preventing the cleavage of LPXTG-containing virulence factors and their subsequent anchoring to the cell wall, resulting in attenuated bacterial virulence.

Immunomodulatory Activity

Beyond its direct anti-virulence effects, this compound demonstrates significant immunomodulatory properties that may contribute to its therapeutic potential. Research has shown that this compound regulates immune responses through modulation of the JAK/STAT signaling pathway and T-cell receptor (TCR)-mediated signaling [4]. These pathways play critical roles in the differentiation and activation of CD4+ T-cells, which are central to adaptive immune responses. In animal models of chronic inflammatory skin diseases, including psoriasis-like skin disease induced by IL-23 injection and contact dermatitis induced by TNCB application, this compound effectively repressed disease development by inhibiting the expression of pro-inflammatory mediators such as cytokines, chemokines, and inflammatory enzymes [4].

G This compound This compound JAK_STAT JAK/STAT Signaling Pathway This compound->JAK_STAT Inhibits TCR TCR-Mediated Signaling This compound->TCR Inhibits Suppression Inflammation Suppression This compound->Suppression Results in Tcell CD4+ T-cell Differentiation and Activation JAK_STAT->Tcell Promotes TCR->Tcell Activates Cytokines Pro-inflammatory Mediators (Cytokines, Chemokines) Tcell->Cytokines Produces Inflammation Chronic Inflammation Cytokines->Inflammation Drives

Figure 2: Immunomodulatory Mechanisms of this compound. This compound suppresses chronic inflammatory responses by inhibiting JAK/STAT and TCR-mediated signaling pathways, resulting in reduced CD4+ T-cell differentiation and decreased production of pro-inflammatory mediators.

Therapeutic Potential and Applications

Anti-Virulence Approach for Bacterial Infections

The anti-virulence strategy represented by this compound's sortase A inhibitory activity offers a promising alternative to conventional antibiotics, particularly for infections caused by multi-drug resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) [5] [8]. By targeting virulence rather than essential bacterial processes, this approach exerts minimal selective pressure for resistance development, potentially extending the therapeutic utility of such agents. This compound's ability to disrupt the display of surface virulence factors impairs bacterial adhesion to host tissues, colonization, and immune evasion, thereby reducing pathogenicity without affecting bacterial viability [5] [3] [9].

This mechanism is particularly valuable for addressing the growing threat of antibiotic-resistant infections, as sortase A inhibitors like this compound may be used in combination with conventional antibiotics to enhance their efficacy while reducing the likelihood of resistance emergence. The broad distribution of sortase enzymes across Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Listeria monocytogenes, further expands the potential therapeutic applications of this compound and its derivatives [5] [8].

Chronic Inflammatory Disease Management

The immunomodulatory properties of this compound position it as a potential therapeutic agent for various chronic inflammatory conditions [4]. Preclinical studies have demonstrated its efficacy in models of psoriasis and contact dermatitis, suggesting potential applications in dermatological disorders characterized by dysregulated immune responses. The compound's ability to suppress pathogenic CD4+ T-cell differentiation and inhibit the production of pro-inflammatory mediators aligns with current approaches for managing autoimmune and chronic inflammatory diseases.

The dual functionality of this compound—combining anti-virulence activity with immunomodulatory effects—may be particularly beneficial for infections complicated by excessive inflammatory responses, where both pathogen virulence and host immune-mediated tissue damage contribute to disease pathology. This multifaceted activity profile enhances the compound's potential as a foundation for developing novel therapeutic agents with applications spanning infectious diseases and inflammatory disorders.

Comparative Analysis with Other Sortase A Inhibitors

This compound represents one of several natural and synthetic compounds identified as sortase A inhibitors. The following table provides a comparative analysis of this compound alongside other representative sortase A inhibitors, highlighting their respective IC₅₀ values, chemical classes, and key characteristics.

Table 2: Comparative Analysis of Sortase A Inhibitors

Compound Chemical Class Sortase A IC₅₀ Additional Activities Key Characteristics
This compound Prenylated flavonoid 107.7 ± 6.6 μM Tyrosinase inhibition (0.1 μM), Immunomodulation Dual anti-virulence and anti-inflammatory applications
Myricetin Flavonol 4.63 μM Antioxidant, Anti-inflammatory Most potent flavonoid SrtA inhibitor; forms H-bonds with GLU105 and ARG197 [6]
Esculetin Coumarin 36.16 μM Antimicrobial, Antioxidant Moderate SrtA inhibition with broader antimicrobial activity
Palmatine chloride Alkaloid 52.84 μM Antimicrobial, Anti-inflammatory Quaternary isoquinoline alkaloid with moderate SrtA inhibition
Compound 1 Quinazoline derivative 160.3 μM Antibacterial (MIC: 78.12-312.5 mg/L) Synthetic inhibitor; hydrophobic interactions with Val166, Ile182 [9]
Compound 2 Acridine-benzimidazole 207.01 μM Antibacterial (MIC: 156.2-312.5 mg/L) Synthetic inhibitor; π-cation interactions with Arg197 [9]
A. pavia water extract Polyphenolic mixture 82.70 μg/mL Low toxicity (fibroblasts, Daphnia magna) Natural extract with favorable toxicity profile [10]

When comparing these inhibitors, it is important to note that different assay protocols and enzyme variants (e.g., full-length vs. truncated sortase A, different bacterial sources) can significantly influence reported IC₅₀ values, making direct comparisons challenging [5]. Additionally, the therapeutic potential of sortase A inhibitors depends not only on potency but also on factors such as selectivity, cellular permeability, metabolic stability, and overall toxicity profile.

Conclusion

This compound represents a promising anti-virulence agent with demonstrated sortase A inhibitory activity, immunomodulatory properties, and potential for therapeutic development against bacterial infections and inflammatory conditions. Its dual functionality as both a virulence-targeting agent and an immunomodulator positions it uniquely in the landscape of anti-infective drug development. The experimental protocols and application notes provided herein offer researchers a foundation for further investigation of this compound and its derivatives, with the ultimate goal of developing novel therapeutic agents to address the growing challenge of antibiotic resistance. Future research directions should include structure-activity relationship studies to optimize potency, evaluation in combination with conventional antibiotics, and assessment in more complex infection models to validate its anti-virulence efficacy in physiologically relevant contexts.

References

Comprehensive Application Notes and Protocols: Evaluation of Kurarinol Cytotoxic Activity Using MTS Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kurarinol and Its Bioactive Potential

This compound is a prenylated flavonoid compound primarily isolated from the roots of Sophora flavescens (Ku-Shen), a traditional medicinal herb that has been used in Eastern medicine for centuries. This natural product belongs to a class of compounds known as isoprenoid flavonoids or lavandulyl flavonoids, characterized by the presence of a lavandulyl (5-methyl-2-isopropylhexene) side chain attached to the flavonoid backbone. The unique chemical structure of this compound, featuring multiple phenolic groups and hydrophobic prenyl moieties, contributes significantly to its biological activity and cellular membrane interactions. This compound exists as several structurally similar analogs, including kurarinone, kuraridin, and norkurarinone, which collectively represent some of the most abundant and biologically active flavonoids found in S. flavescens [1].

Research over the past decade has revealed that this compound and its analogs exhibit a broad spectrum of pharmacological activities, including potent cytotoxic effects against various human cancer cell lines. These compounds have demonstrated significant anti-tumor properties through multiple mechanisms, making them promising candidates for anti-cancer drug development. The concentration-dependent cytotoxicity of these compounds has been systematically evaluated using standardized assays like the MTS assay, which measures mitochondrial function in viable cells. Structure-activity relationship studies indicate that the lavandulyl functional group plays a crucial role in enhancing the biological activity of these flavonoids, likely by increasing their binding affinity to cellular targets and improving membrane permeability [2] [1]. This document provides detailed application notes and experimental protocols for evaluating the cytotoxic activity of this compound using the MTS assay system.

Cytotoxic Potential of this compound and Structural Analogs

Antitumor Activity Across Cancer Types

This compound and its structural analogs have demonstrated broad-spectrum antitumor activity against various human cancer cell lines. The cytotoxic effects of these compounds have been systematically evaluated using standardized assays, revealing their potential as chemotherapeutic agents. Research indicates that this compound effectively inhibits proliferation and induces apoptosis in multiple cancer types, including breast cancer (MCF-7 cells), lung cancer (A549 cells), liver cancer (HepG2 cells), and gastric adenocarcinoma (SGC-7901 cells) [3] [1]. The concentration-dependent cytotoxicity follows a recognizable pattern, with different potency observed across various cancer cell lines, suggesting tissue-specific susceptibility to these compounds.

The antitumor mechanisms of this compound involve multiple pathways, including induction of apoptosis through elevation of Bid cleavage, cytochrome c release, and caspase activation. In HeLa cells treated with TNF-related apoptosis inducing ligand (TRAIL), kurarinone markedly promoted tumor cell death through these mechanisms [1]. Additionally, these compounds have been shown to cause cell cycle arrest at the G2/M phase in human gastric adenocarcinoma SGC-7901 cells, further inhibiting cancer proliferation. Recent studies have also revealed that kurarinone activates the Nrf-2/HO-1 signaling pathway, which plays a role in blocking ferroptosis and mitochondrial damage in cellular models of disease [4]. The multifaceted mechanism of action enhances the therapeutic potential of these compounds by targeting cancer cells through simultaneous pathways.

Structure-Activity Relationships

The lavandulyl functional group present in this compound and its analogs has been identified as a critical structural element contributing to their biological activity. Comparative studies of various prenylated flavonoids from S. flavescens have demonstrated that compounds with lavandulyl side chains exhibit enhanced cytotoxic effects compared to their non-prenylated counterparts. Molecular docking studies have revealed that the lavandulyl moiety significantly increases binding affinity to target enzymes, including fatty acid synthase (FAS), which is hyperactivated in many human malignancies [2]. This enhanced binding interaction translates to more potent inhibition of cancer cell proliferation.

Among the various structural analogs, kurarinone has shown particularly promising cytotoxic activity against human MCF-7/6 breast cancer cells with an IC50 value of 22.2 μM in the sulforhodamine-B assay [1]. The position and nature of the prenyl group, as well as additional methoxy substitutions on the flavonoid core, influence the potency and selectivity of these compounds. Structure-activity relationship studies indicate that specific structural features optimize the balance between cytotoxicity against cancer cells and minimal effects on normal cells, which is crucial for developing therapeutic agents with reduced side effects.

Detailed MTS Assay Protocol for Cytotoxicity Screening

Principle of MTS Assay

The MTS assay is a colorimetric method widely used for assessing cell viability and proliferation. This assay utilizes the compound 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), which is biologically reduced by metabolically active cells into a colored formazan product. Unlike MTT, the formazan product of MTS is soluble in cell culture media, eliminating the need for additional solubilization steps. The conversion of MTS to formazan is primarily accomplished by NADH or similar reducing molecules generated in metabolically active cells through dehydrogenase enzymes [5].

The amount of formazan product formed is directly proportional to the number of viable cells, as measured by the absorbance at 490-500 nm using a plate-reading spectrophotometer. It is important to note that the MTS assay measures metabolic activity as a marker of viable cells, not proliferation directly. When cells are treated with cytotoxic compounds like this compound, a reduction in metabolic activity correlates with decreased cell viability. The assay requires an intermediate electron acceptor (phenazine methosulfate, PMS) to facilitate the transfer of electrons from the cytoplasm or plasma membrane to MTS, as MTS is negatively charged and does not readily penetrate cells [5].

Step-by-Step Protocol

Reagent Preparation:

  • Prepare MTS solution by dissolving MTS powder in Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to a final concentration of 2 mg/mL.
  • Filter-sterilize the MTS solution through a 0.2 μm filter into a sterile, light-protected container.
  • Prepare the MTS/PMS working solution by adding 0.5 mL of PMS solution to each 10 mL of MTS solution (final PMS concentration approximately 0.3 mM). Protect from light and use within 24 hours.

Cell Seeding and Treatment:

  • Plate cells in a 96-well flat-bottom tissue culture plate at an optimal density (typically 5,000-10,000 cells/well for adherent cell lines) in 100 μL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
  • Prepare serial dilutions of this compound in appropriate solvent (DMSO concentration should not exceed 0.1% in final culture medium).
  • Treat cells with this compound dilutions or vehicle control, including blank wells containing medium without cells for background subtraction.
  • Incubate for desired treatment duration (typically 24-72 hours) based on experimental objectives.

MTS Assay Procedure:

  • After treatment incubation, add 20 μL of MTS/PMS working solution directly to each well containing 100 μL of culture medium.
  • Return the plate to the incubator for 1-4 hours, protecting from light.
  • Periodically check for color development. The optimal incubation time varies by cell type and density.
  • Measure the absorbance at 490-500 nm using a plate-reading spectrophotometer, with a reference wavelength of 620-630 nm to subtract background.

Data Analysis:

  • Subtract the average absorbance of blank wells from all sample values.
  • Calculate percentage viability relative to vehicle-treated control cells.
  • Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software.

Quantitative Cytotoxicity Data for this compound and Analogs

Table 1: Cytotoxic Activity of this compound and Structural Analogs Against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ Value Assay Type Reference
This compound A HepG2 Liver Cancer 7.50 μM Cytotoxicity [3]
This compound A A549 Lung Cancer 8.25 μM Cytotoxicity [3]
This compound A MCF7 Breast Cancer 10.55 μM Cytotoxicity [3]
Kurarinone MCF-7/6 Breast Cancer 22.2 μM Sulforhodamine-B [1]
This compound A LO2 Normal Liver Cells >50 μM Cytotoxicity [3]
Sophoraflavanone G - - 6.7 μM FAS Inhibition [2]

Table 2: Antioxidant Activity of this compound and Analogs

Compound ABTS Assay IC₅₀ (µg/mL) DPPH Assay IC₅₀ (µg/mL) PTIO Assay IC₅₀ (µg/mL) Reference
This compound A 1.21 - - [3]
This compound B 1.81 - - [3]
Kushenol H - - - [3]
Kushenol L - - - [3]

The quantitative data demonstrates that This compound A exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values ranging from 7.50 to 10.55 μM. Notably, this compound A shows significantly lower cytotoxicity against normal liver cells (LO2), with an IC₅₀ value exceeding 50 μM, indicating a favorable selectivity index for targeting cancer cells while sparing normal cells [3]. The compound also demonstrates remarkable antioxidant activity in the ABTS free radical scavenging assay, with an IC₅₀ of 1.21 μg/mL, suggesting that its cytotoxic mechanism may involve modulation of oxidative stress pathways [3].

Among structural analogs, sophoraflavanone G exhibits particularly potent inhibitory activity against fatty acid synthase (FAS) with an IC₅₀ of 6.7 μM, which is more potent than positive controls. Molecular docking studies have revealed that the lavandulyl functional group in these active flavonoids significantly contributes to increasing their binding affinity towards FAS, a key enzyme hyperactivated in many cancer cells [2]. The structure-activity relationship analysis indicates that specific structural features, particularly the lavandulyl side chain, are critical for the potent biological activity observed in these compounds.

Mechanism of Action and Signaling Pathways

Molecular Targets and Pathways

This compound exerts its cytotoxic effects through multiple molecular mechanisms, targeting various signaling pathways crucial for cancer cell survival and proliferation. One key mechanism involves the inhibition of fatty acid synthase (FAS), a metabolic enzyme hyperactivated in many cancer cells. Molecular docking studies have demonstrated that this compound and its analogs bind to the FAS enzyme complex, with the lavandulyl functional group significantly contributing to enhanced binding affinity. The per-residue interaction analysis revealed that specific amino acid residues in the FAS active site form favorable interactions with the lavandulyl moiety, explaining the potent inhibitory activity observed with IC₅₀ values in the low micromolar range [2].

Another significant mechanism involves the modulation of immune-related signaling pathways. Research has shown that kurarinone regulates immune responses through the JAK/STAT and TCR-mediated signaling pathways. It suppresses the differentiation of CD4+ T cells by inhibiting the expression and production of T-cell lineage-specific master regulators and cytokines. This immunomodulatory effect contributes to its anti-inflammatory properties and may enhance its antitumor activity by modulating the tumor microenvironment [6]. Additionally, kurarinone has been shown to inhibit TNFα-induced NF-κB transcriptional activity in HepG2 cells in a dose-dependent manner, with an IC₅₀ value of 4.0 μM, further supporting its role in regulating inflammatory responses associated with cancer progression [1].

Visualization of Key Mechanisms

G cluster_cellular Cellular Targets cluster_effects Biological Effects This compound This compound FAS FAS This compound->FAS Inhibits NFkB NFkB This compound->NFkB Suppresses JAKSTAT JAKSTAT This compound->JAKSTAT Modulates Nrf2 Nrf2 This compound->Nrf2 Activates Apoptosis Apoptosis This compound->Apoptosis Induces CellDeath CellDeath FAS->CellDeath Metabolic Disruption NFkB->CellDeath Pro-apoptotic Immune Immune JAKSTAT->Immune Immunomodulation Oxidative Oxidative Nrf2->Oxidative Redox Regulation Apoptosis->CellDeath Execution CellCycle CellCycle Apoptosis->CellCycle Cell Cycle Arrest

Diagram 1: Molecular Mechanisms and Signaling Pathways of this compound. This diagram illustrates the key cellular targets and biological effects of this compound, highlighting its multi-faceted mechanism of action in exerting cytotoxic effects.

Recent studies have elucidated the role of kurarinone in activating the Nrf-2/HO-1 signaling pathway and its protective effects against ferroptosis. In high glucose-stimulated HK2 cells, kurarinone was shown to activate Nrf-2 nuclear translocation, leading to upregulation of HO-1 expression. This activation resulted in the inhibition of ferroptosis, as evidenced by increased expression of GPX4 and SLC7A11, and decreased levels of lipid peroxidation [4]. Additionally, kurarinone suppressed mitochondrial damage in stressed cells, as demonstrated by JC-1 staining showing preserved mitochondrial membrane potential, and inhibited epithelial-mesenchymal transition (EMT) by modulating the expression of vimentin, α-SMA, and E-cadherin [4]. These mechanisms contribute to the compound's cytotoxic effects specifically against cancer cells while potentially protecting normal cells from stress-induced damage.

Experimental Considerations and Technical Notes

Cytomorbidity Assessment

When evaluating the cytotoxic effects of this compound using MTS assays, it is crucial to distinguish between specific anti-cancer activity and non-specific cellular stress responses. The concept of "cytomorbidity" refers to drug concentrations that cause cellular stress or compromise cellular function without immediate cytotoxicity, which can lead to false positives in antiviral and anticancer screening assays [7]. To address this, researchers should implement a simple growth assay in addition to standard cytotoxicity controls, using different cell densities: high cell density (10⁴ cells/well) for cytotoxicity assays and low cell density (4×10² cells/well) for cytomorbidity assays [7].

The cytomorbidity assay helps identify drug concentrations that impair cell growth without causing immediate cell death, which is particularly relevant for compounds like this compound that may affect metabolic processes. For accurate interpretation of results, it is recommended to compare the therapeutic index or selectivity index using both cytomorbidity and cytotoxicity data rather than relying solely on traditional cytotoxicity endpoints. This approach is especially important when working with natural products like this compound that may have pleiotropic effects on cellular metabolism. Implementation of these additional controls increases the reliability and stringency of in vitro drug screening assays, reducing the likelihood of false positives due to non-specific cellular stress [7].

Technical Optimization and Troubleshooting

Solvent Considerations: this compound has limited solubility in aqueous solutions and is typically dissolved in DMSO. The final DMSO concentration in cell culture media should not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentration in all experiments.

MTT vs. MTS Assays: While both MTT and MTS assays measure metabolic activity, they have important technical differences. MTT requires a solubilization step as it forms insoluble formazan crystals, while MTS produces a soluble formazan product, making the assay procedure simpler. However, MTS requires the presence of an intermediate electron acceptor (PMS) for efficient reduction. If using MTT instead of MTS, note that MTT itself has cytotoxic effects on cells, especially with longer incubation times, and the formazan crystals can physically harm cells by puncturing membranes during exocytosis [5].

Assay Optimization: The optimal incubation time with MTS reagent varies by cell type and density. Perform time course experiments to determine the linear range of formazan production for your specific experimental conditions. Avoid incubation periods longer than 4 hours as the MTS reagent itself may become toxic to cells over extended periods. Include appropriate controls: blank (media + MTS, no cells), vehicle control (cells + vehicle + MTS), and positive control for cytotoxicity (e.g., cells treated with a known cytotoxic compound).

Interference Considerations: Be aware that reducing compounds such as ascorbic acid, or sulfhydryl-containing compounds including reduced glutathione, coenzyme A, and dithiothreitol, can reduce tetrazolium salts non-enzymatically and lead to increased absorbance values [5]. Test compounds for potential chemical interference by including control wells without cells incubated with culture medium containing MTS and various concentrations of the test compound.

Conclusion and Future Perspectives

The comprehensive evaluation of this compound's cytotoxic activity using MTS assays demonstrates its significant potential as an anticancer agent. The compound exhibits potent and selective cytotoxicity against various human cancer cell lines, with IC₅₀ values in the low micromolar range, while showing considerably less toxicity toward normal cells. Its multifaceted mechanism of action, targeting multiple signaling pathways including FAS inhibition, JAK/STAT modulation, Nrf-2 activation, and induction of apoptosis, enhances its therapeutic potential by potentially reducing the likelihood of drug resistance development.

Future research should focus on advancing these natural compounds through preclinical development, including pharmacokinetic studies, toxicological profiling, and in vivo efficacy validation in appropriate animal models. The detailed protocols and application notes provided in this document offer researchers a standardized framework for evaluating this compound and its structural analogs, facilitating comparison of results across different laboratories and experimental systems. As natural products continue to play a crucial role in drug discovery, particularly in oncology, this compound represents a promising candidate for the development of novel chemotherapeutic agents with multifactorial mechanisms of action.

References

Comprehensive Application Notes and Protocols: Evaluating Kurarinone in In Vivo Tumor Xenograft Models for Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kurarinone and Xenograft Models in Cancer Research

Kurarinone is a naturally occurring prenylated flavanone first isolated from Sophora angustifolia and subsequently found in significant quantities in Sophora flavescens, a plant used in traditional Chinese medicine [1]. This compound has demonstrated multifaceted pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making it a promising candidate for oncological therapeutic development [1]. The unique chemical structure of kurarinone, characterized by a lavandulyl group at the C-8 position and a methoxy group at the C-5 position along with hydroxyl groups at positions C-2, C-4, and C-7, contributes to its biological activity, particularly through the lavandulyl and methoxy groups which play important roles in its tyrosinase inhibitory activity [1].

In the landscape of preclinical cancer research, xenograft models play an indispensable role in bridging the gap between in vitro findings and clinical applications. These models involve the transplantation of human cancer cells or tissues into immunocompromised mice, allowing for the evaluation of anticancer efficacy in a living system [2]. The National Cancer Institute (NCI) has extensively utilized xenograft models derived from various cancer cell lines representing different organs, including brain, colon, leukemia, lung, melanoma, ovarian, prostate, and renal cancers [2]. For kurarinone research, these models provide critical insights into its therapeutic potential, mechanisms of action, and optimal dosing parameters before consideration for human trials. The continued refinement of xenograft models, including the development of orthotopic implantation and patient-derived xenografts (PDX), has significantly enhanced their predictive value for clinical outcomes [2] [3].

Xenograft Models in Anticancer Research: Types and Applications

Comparative Overview of Xenograft Models

The selection of an appropriate xenograft model is critical for obtaining meaningful preclinical data on compound efficacy. The three primary models used in cancer research each offer distinct advantages and limitations for evaluating compounds like kurarinone:

  • Ectopic Xenograft Models: These represent the most standardized approach where human cancer cells are subcutaneously injected into the hind leg or back of immunocompromised mice [2]. This model benefits from ease of tumor monitoring through direct caliper measurements and high reproducibility, with reproducible take rates exceeding 90% for many established cancer cell lines [2]. The ectopic model enables straightforward assessment of parameters such as tumor volume, tumor growth inhibition, and tumor regression, making it ideal for initial compound screening [2]. However, a significant limitation is its divergent microenvironment compared to human tumors, which may affect drug penetration and biological relevance [2].

  • Orthotopic Xenograft Models: In these more advanced models, human cancer cells are transplanted into the same organ or tissue of origin in the mouse host (e.g., lung cancer cells injected directly into mouse lung) [2]. This approach preserves more physiologically relevant tumor-stromal interactions and often demonstrates clinical progression patterns such as invasion and metastasis that are rarely observed in ectopic models [2]. For instance, the orthotopic mammary fat pad tumor implant model closely mimics the natural progression of human breast cancer, including spontaneous metastasis [2]. The principal challenges of orthotopic models include the requirement for specialized surgical skills and the need for advanced imaging modalities (e.g., optical imaging, CT, MRI) to monitor internal tumor growth [2].

  • Metastatic Cancer Models: These specialized models are designed specifically to study the complex process of cancer dissemination, which accounts for the majority of cancer-related mortality [2]. Metastatic models can be established through several approaches, including: orthotopic transplantation followed by primary tumor removal and observation of secondary lesions; intravenous injection of cancer cells to simulate circulating tumor cells; or hybrid approaches combining ectopic and orthotopic techniques [2]. These models are particularly valuable for evaluating compounds like kurarinone that may potentially inhibit metastatic processes, though they typically require genetically engineered cell lines expressing fluorescent or luminescent markers to enable tracking of disseminated cells [2].

Advanced Xenograft Model Systems

Recent advancements in xenograft technology have led to the development of more sophisticated model systems that better recapitulate human cancer biology:

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by directly implanting patient tumor tissue into immunocompromised mice, preserving the histopathological architecture and molecular characteristics of the original tumor [2] [3]. These models have demonstrated significant utility in personalized medicine approaches and biomarker discovery [4]. For example, studies with anti-CEA nanobodies have utilized PDX models of colon cancer to demonstrate rapid tumor labeling within minutes of probe injection, highlighting the relevance of these models for therapeutic development [3].

  • Bioluminescent Imaging Models: The incorporation of optical imaging reporters such as luciferase or fluorescent proteins enables real-time monitoring of tumor growth and metastasis without the need for sacrifice [5]. These models are particularly valuable for orthotopic and metastatic studies where direct visualization is impossible [2]. Crown Bioscience and other contract research organizations have established extensive collections of such models covering major cancer types including breast, lung, pancreatic, colon, melanoma, prostate, liver, and ovarian cancers [5].

Table 1: Comparison of Xenograft Model Types in Cancer Research

Model Type Transplantation Site Key Advantages Principal Limitations Applications for Kurarinone Research
Ectopic Subcutaneous (hind leg or back) Easy tumor monitoring; High reproducibility; Cost-effective Divergent microenvironment; Limited invasion/metastasis Initial efficacy screening; Dose optimization
Orthotopic Same as tumor origin Physiological relevance; Spontaneous metastasis; Appropriate stromal interactions Technical complexity; Requires imaging equipment; Higher cost Mechanism of action; Metastasis inhibition
Metastatic Various (IV injection or orthotopic) Studies dissemination process; Models lethal aspect of cancer Complex establishment; Quantification challenges Anti-metastatic efficacy; Combination therapies
Patient-Derived (PDX) Subcutaneous or orthotopic Preserves tumor heterogeneity; Clinical predictive value Higher variability; Longer establishment time; Cost Personalized medicine approaches; Biomarker identification

Kurarinone in Oncology Research: Experimental Data and Mechanistic Insights

Quantitative Assessment of Anticancer Efficacy

Kurarinone has demonstrated promising anticancer activity across various cancer types in both in vitro and in vivo settings. The compound exhibits a favorable selectivity profile toward cancer cells compared to normal cells, suggesting a potential therapeutic window [1]. In vitro studies have reported IC₅₀ values ranging from 2–62 µM across various cancer cell lines, while in vivo efficacy has been observed at doses ranging from 20–500 mg/kg body weight in experimental models [1]. The following table summarizes key experimental findings from kurarinone studies in cancer models:

Table 2: Summary of Kurarinone Anticancer Efficacy in Experimental Models

Cancer Type Model System Key Parameters Experimental Findings Molecular Targets/Pathways
Lung Cancer In vivo xenograft models Dose: 100 mg/kg/day Decreased Bcl2 protein; Upregulated caspase 8 and 3 EGFR, Her-2/neu, KDR phosphorylation [1]
Various Cancers In vitro cell lines IC₅₀: 2–62 µM Cell cycle arrest in G2/M and Sub-G1 phases NF-κB pathway inhibition [1]
Leukemia HL-60 human myeloid leukemia cells IC₅₀: 18.5 µM Antiproliferative activity Not specified (compared to cisplatin IC₅₀: 2.3 µM) [1]
Multiple Cancer Types In vitro and in vivo models N/A Inhibition of metastasis Modulation of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, MMP9 [1]
Lung Cancer In vivo xenograft Combined with Taxol Enhanced antitumor efficacy Inhibition of EGFR phosphorylation (14-40% in vivo) [1]

The dose-dependent response of kurarinone has been demonstrated in several studies. For instance, research on NF-κB pathway inhibition showed significant activity at concentrations of 5.8 µg/ml, while inhibition of EGFR and Her-2 phosphorylation was observed at 20 µg/ml in A431 and MDA-MB-453 cell lines [1]. In animal models, doses of 100 mg/kg and 500 mg/kg body weight resulted in 14% and 40% inhibition of EGFR activity, respectively, highlighting the compound's dose-responsive efficacy [1].

Molecular Mechanisms of Action

Kurarinone exerts its anticancer effects through multiple interconnected molecular pathways that collectively inhibit cancer cell proliferation, survival, and dissemination:

  • Apoptosis Induction: Kurarinone promotes programmed cell death through modulation of both intrinsic and extrinsic apoptotic pathways. It downregulates anti-apoptotic proteins including Bcl2 and Bcl-XL while upregulating key executioner caspases such as caspase 3, 8, 9, and 12 [1]. This shift in the apoptotic balance creates an environment favorable for cancer cell elimination.

  • Cell Cycle Arrest: The compound demonstrates cell cycle-specific effects by inducing arrest at the G2/M and Sub-G1 phases, preventing cancer cells from progressing through division cycles [1]. This cytostatic effect is mediated through modulation of cell cycle regulators including p21, p27, Cyclin D1, and Cyclin A proteins [1].

  • Metastasis Inhibition: Kurarinone suppresses the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, through regulation of key biomarkers including Vimentin, N-cadherin, and E-cadherin [1]. Additionally, it inhibits matrix metalloproteinases (MMP2, MMP3, and MMP9), which are essential for tumor invasion through extracellular matrix degradation [1].

  • Pathway Modulation: The compound targets several oncogenic signaling pathways, including STAT3 and Akt, which are frequently hyperactivated in cancer [1]. Of particular significance is its inhibition of the NF-κB pathway, which plays a central role in cancer cell survival, proliferation, and therapy resistance [1].

The following diagram illustrates the key signaling pathways affected by kurarinone treatment:

kurarinone_pathways Kurarinone Kurarinone NFkB NFkB Kurarinone->NFkB Inhibits EGFR EGFR Kurarinone->EGFR Inhibits phosphorylation STAT3 STAT3 Kurarinone->STAT3 Modulates Akt Akt Kurarinone->Akt Modulates MMPs MMPs Kurarinone->MMPs Inhibits Cadherins Cadherins Kurarinone->Cadherins Modulates Cyclins Cyclins Kurarinone->Cyclins Modulates Caspases Caspases NFkB->Caspases Upregulates Bcl2 Bcl2 NFkB->Bcl2 Downregulates Apoptosis Apoptosis CellCycle CellCycle Metastasis Metastasis Caspases->Apoptosis Activates Bcl2->Apoptosis Promotes MMPs->Metastasis Suppresses Cadherins->Metastasis Suppresses Cyclins->CellCycle Arrests G2/M

Diagram 1: Molecular pathways targeted by kurarinone in cancer cells. Kurarinone modulates multiple signaling pathways that collectively inhibit cancer progression through induction of apoptosis, cell cycle arrest, and metastasis suppression.

Experimental Protocols for Evaluating Kurarinone in Xenograft Models

Establishing Xenograft Models for Kurarinone Studies

The successful evaluation of kurarinone in xenograft models requires meticulous attention to model establishment, dosing protocols, and monitoring techniques. Below are detailed protocols for implementing kurarinone studies in different xenograft systems:

  • Cell Line-Derived Ectopic Xenograft Protocol:

    • Cell Preparation: Utilize human cancer cell lines such as LS-174T for colon cancer or A549 for lung cancer. Maintain cells in appropriate media (e.g., RPMI-1640 for LS-174T cells supplemented with 10% fetal calf serum, 1% L-glutamine, and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ incubator [3].
    • Harvesting and Injection: Harvest cells during logarithmic growth phase and resuspend in phosphate-buffered saline (PBS) or Matrigel. Inject 1×10⁶ cells subcutaneously into the shoulder and flanks of 6-8 week old immunocompromised nude or SCID mice [3].
    • Tumor Monitoring: Allow tumors to grow for 4 weeks or until they reach 5-7 mm in size. Monitor tumor growth twice weekly using digital calipers [3].
    • Randomization: When tumors reach predetermined volume (typically 100-150 mm³), randomize animals into control and treatment groups (minimum n=5 per group) to ensure comparable starting tumor volumes across groups [6].
    • Kurarinone Administration: Prepare kurarinone in appropriate vehicle (e.g., DMSO followed by dilution in corn oil or saline). Administer via intraperitoneal injection or oral gavage at doses ranging from 20-100 mg/kg body weight daily. Base exact dosing on preliminary toxicity studies [1].
    • Endpoint Analysis: Continue treatment for 2-4 weeks. Calculate tumor volume using the formula: V = (length × width²)/2. Monitor body weight changes twice weekly as an indicator of systemic toxicity [2].
  • Orthotopic Implantation Protocol:

    • Anesthesia and Preparation: Anesthetize mice using intramuscular injection of ketamine (100 mg/kg), xylazine (10 mg/kg), and acepromazine (3 mg/kg) [3].
    • Surgical Implantation: For colon cancer models, perform a minimal laparotomy and implant tumor fragments (1-2 mm³) or cells (1×10⁶) onto the cecum using surgical orthotopic implantation (SOI) technique [3]. For lung cancer models, inject cells directly into the lung parenchyma.
    • Post-operative Care: Monitor animals closely until fully recovered from anesthesia. Provide analgesic treatment (e.g., buprenorphine) for post-surgical pain management.
    • Kurarinone Dosing: Begin treatment 7-10 days after implantation when tumors are established. Administer kurarinone at predetermined doses based on ectopic model results.
    • In vivo Imaging: Utilize optical imaging for monitoring if using luciferase-expressing cells. Inject D-luciferin (150 mg/kg) intraperitoneally and image using IVIS system or similar [2].

The following workflow diagram outlines the key steps in establishing and evaluating kurarinone in xenograft models:

Diagram 2: Experimental workflow for evaluating kurarinone in xenograft models. The process begins with cell preparation and model establishment, progresses through tumor growth monitoring and randomization, and concludes with kurarinone administration and endpoint analysis.

Advanced Imaging and Analysis Techniques

The evaluation of kurarinone efficacy in xenograft models, particularly orthotopic and metastatic models, often requires sophisticated imaging approaches to accurately monitor tumor progression and treatment response:

  • Fluorescence Imaging: For models utilizing fluorescently labeled cells (e.g., GFP or RFP expression), employ appropriate excitation and emission filters to detect tumor growth and metastasis. The Pearl Trilogy Small Animal Imaging System or equivalent can be used for high-sensitivity detection [3].

  • Bioluminescence Imaging: For luciferase-expressing cells, inject D-luciferin substrate intraperitoneally (150 mg/kg in PBS) and image animals 10-15 minutes post-injection using an IVIS Spectrum system. Analyze signal intensity using Living Image software or equivalent [5].

  • Magnetic Resonance Imaging (MRI): For high-resolution anatomical imaging, utilize MRI systems specifically designed for small animals. This approach provides excellent soft tissue contrast for precise tumor volume measurements in orthotopic models [2].

  • Tumor-to-Background Ratio (TBR) Calculation: Quantify fluorescence imaging data by calculating TBR values. Determine maximal fluorescence intensity (MFI) at the tumor and adjacent normal tissue using Image Studio software or equivalent. Calculate TBR as: TBR = MFI(tumor) / MFI(background) [3].

Data Analysis and Interpretation in Kurarinone Xenograft Studies

Model-Based Analysis Approaches

Traditional analysis of xenograft data often relies on comparing final tumor volumes between treatment and control groups at the endpoint. However, model-based approaches that utilize the entire tumor growth time-series offer significant advantages in statistical power and reduced animal requirements [6]. The following methodology outlines a robust approach for analyzing kurarinone efficacy data:

  • Tumor Growth Inhibition (TGI) Calculation: Calculate percent TGI using the standard formula: %TGI(T) = [V(control,T) - V(treated,T)] / [V(control,T) - V(control,T0)] × 100 where V(control,T) and V(treated,T) are the mean volumes of control and treated groups at time T (study endpoint), and V(control,T0) is the mean volume of the control group at randomization [6].

  • Mathematical Modeling of Tumor Growth: Convert tumor volume (V) to radius (R) using: R = (3V/4π)¹ᐟ³ Fit the following model to the radius data: Rij = (ai + bi × tij) × (1 + eij) where Rij is the radius of xenograft i at time j, ai is the initial radius, bi is the growth rate, tij is the time, and eij is the residual error [6].

  • Treatment Effect Modeling: Incorporate treatment effect by modeling the growth rate parameter: bi ~ N(μ + c × Ti, σ²) where Ti is 0 for control and 1 for treated groups, and c represents the treatment effect of kurarinone [6].

  • Statistical Comparison: Use likelihood ratio tests (LRT) to compare models with and without treatment effects. A significant improvement in model fit with the treatment parameter indicates a statistically significant effect of kurarinone treatment [6].

This model-based approach has been shown to detect smaller treatment effects than traditional endpoint analysis, potentially reducing the number of animals required by up to 50% while maintaining statistical power [6]. For kurarinone studies, this approach allows for more precise quantification of treatment effects across the entire experimental timeline rather than relying solely on endpoint measurements.

Toxicity and Safety Assessment

Comprehensive evaluation of kurarinone in xenograft models must include thorough safety assessment to identify potential toxicities:

  • Body Weight Monitoring: Record body weights twice weekly throughout the study. Consider a reduction of >20% in treated compared to control animals as a potential adverse effect [2].

  • Clinical Observations: Perform daily cage-side observations for signs of distress, including hunched posture, ruffled fur, reduced mobility, or abnormal breathing.

  • Blood Collection and Analysis: At study termination, collect blood via cardiac puncture for hematological and clinical chemistry analysis. Compare parameters between treatment and control groups to identify organ-specific toxicities.

  • Histopathological Examination: Harvest major organs (liver, kidney, spleen, heart, lungs) at study termination. Fix in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin for microscopic evaluation.

Previous studies have indicated that kurarinone did not produce toxicity in experimental rats at doses up to 750 mg/kg body weight, suggesting a favorable safety profile at therapeutic doses [1]. However, comprehensive toxicity assessment should be performed for each specific experimental setup and cancer model.

Conclusion and Future Perspectives

Kurarinone represents a promising natural compound with demonstrated efficacy across multiple cancer types in preclinical xenograft models. Its multimodal mechanism of action, targeting key oncogenic pathways including NF-κB, STAT3, Akt, and various receptor tyrosine kinases, positions it as an attractive candidate for further development [1]. The compound's favorable selectivity toward cancer cells versus normal cells, combined with its ability to inhibit critical cancer hallmarks including proliferation, survival, and metastasis, underscores its therapeutic potential [1].

The application of advanced xenograft models, including orthotopic implantation and patient-derived xenografts, provides increasingly clinically relevant platforms for evaluating kurarinone efficacy [2] [3]. When combined with sophisticated imaging techniques and model-based analytical approaches, these models can generate robust preclinical data to inform future clinical development strategies [6]. The integration of these technologies offers the potential to reduce animal use while increasing the informational yield from each study, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Future research directions for kurarinone should include:

  • Combination Therapy Studies: Evaluating kurarinone in combination with standard chemotherapeutic agents (e.g., paclitaxel, cisplatin) or targeted therapies to identify potential synergistic interactions [1].
  • Advanced Formulation Development: Exploring novel drug delivery systems to enhance kurarinone's bioavailability and tumor targeting while minimizing systemic exposure.
  • Biomarker Identification: Investigating potential predictive biomarkers for kurarinone response to enable patient stratification in future clinical trials.
  • Mechanistic Elucidation: Further delineating the molecular mechanisms underlying kurarinone's effects on cancer cell signaling and microenvironment interactions.

As the field of preclinical oncology continues to evolve, the integration of sophisticated model systems with computational analytical approaches will further enhance our ability to translate promising natural compounds like kurarinone into clinically effective cancer therapies.

References

Comprehensive Application Notes and Protocols: Kurarinol-Induced G2/M Phase Cell Cycle Arrest in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kurarinol and Its Anticancer Potential

This compound is a prenylated flavonoid compound isolated primarily from the roots of Sophora flavescens (Kushen), a traditional Chinese medicinal herb with a long history of use in treating various ailments including inflammatory conditions and cancers. [1] [2] [3] This natural product has garnered significant research interest due to its potent anticancer activity against various human cancer cell lines, including hepatocellular carcinoma, colorectal cancer, and others, while demonstrating selective cytotoxicity that favors cancer cells over normal cells. [1] [3] The compound's chemical structure features a lavandulyl group at the C-8 position and a methoxy group at the C-5 position along with hydroxyl groups at positions C-2, C-4, and C-7, which are critical for its biological activity. [3] [4]

Research over the past decade has revealed that this compound exerts its antitumor effects through multiple mechanisms, with induction of cell cycle arrest being a prominent action. [1] While related flavonoids like kurarinone have been more extensively studied and demonstrated to cause G2/M phase arrest in various cancer models, [3] [4] this compound has shown significant cytotoxic activity against hepatocellular carcinoma cells with reduced toxicity toward normal hepatocytes compared to similar compounds. [1] This differential toxicity profile suggests that this compound may have a favorable therapeutic window, making it an attractive candidate for further development as an anticancer agent. The compound's ability to trigger apoptosis in cancer cells both in vitro and in vivo further supports its potential therapeutic value. [1]

Mechanisms of Action and Key Findings

Molecular Pathways Regulated by this compound

This compound exerts its anticancer effects through multifaceted mechanisms that involve modulation of critical signaling pathways and cell cycle regulators:

  • STAT3 Signaling Suppression: this compound has been demonstrated to effectively suppress cellular signal transducer and activator of transcription 3 (STAT3) signaling, a critical pathway constitutively activated in the majority of hepatocellular carcinoma patients with poor prognosis. [1] STAT3 proteins are latent cytoplasmic transcription factors that require phosphorylation for nuclear retention and activation. Upon phosphorylation at Tyr705, STAT3 undergoes homodimerization and translocates to the nucleus where it promotes transcription of genes involved in suppressing apoptosis, promoting cell cycle progression, and stimulating tumor angiogenesis. [1] this compound interferes with this pathway, thereby disrupting survival signals in cancer cells.

  • Cell Cycle Arrest Induction: Research indicates that this compound induces G2/M phase arrest in hepatocellular carcinoma cells, effectively halting cellular proliferation. [1] This arrest is mediated through modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). While the exact mechanisms for this compound require further elucidation, related compounds like kurarinone have been shown to inhibit cell cycle progression in G2/M and Sub-G1 phases in a cancer-specific context. [3] [4]

  • Apoptosis Activation: this compound triggers mitochondrial apoptosis pathways in cancer cells, as evidenced by increased caspase-3 activity and elevated Sub-G1 DNA population. [1] This programmed cell death occurs through both receptor-mediated and mitochondrial pathways, contributing to the compound's overall antitumor efficacy.

  • Oxidative Stress Modulation: Similar to other flavonoids, this compound may influence reactive oxygen species (ROS) generation, creating oxidative stress that exceeds the threshold cancer cells can tolerate, thereby inducing cellular damage and death. [5] [6]

Quantitative Activity Data Across Cancer Models

Table 1: Anticancer Activity of this compound and Related Compounds Across Cancer Cell Lines

Cell Line Cancer Type Compound IC50 Value Key Findings Citation
HepG2 Hepatocellular carcinoma This compound Active at 10-30 μg/mL Induced apoptosis; increased Sub-G1 DNA; activated caspase-3 [1]
Huh-7 Hepatocellular carcinoma This compound Active at 10-30 μg/mL Dose-dependent apoptosis induction [1]
H22 Hepatocellular carcinoma This compound Active at 10-30 μg/mL Consistent pro-apoptotic effects across HCC models [1]
HL-60 Human myeloid leukemia Kurarinone 18.5 μM Compared to cisplatin (2.3 μM) [3] [4]
Various Multiple cancer types Kurarinone 2-62 μM range Demonstrated broad-spectrum activity [3] [4]

Table 2: Comparison of Cytotoxic Activity Among Kushen Flavonoids

Compound Hepatocellular Carcinoma Cells Normal Hepatocytes Selectivity Index Key Mechanisms
This compound Strong activity Lower toxicity Higher STAT3 suppression; G2/M arrest; apoptosis induction
Kurarinone Strong activity Moderate toxicity Moderate NF-κB inhibition; cell cycle arrest
Sophoraflavanone G Strong activity Higher toxicity Lower Broad cytotoxicity

Experimental Protocols

Cell Culture and Treatment Protocol

Purpose: To maintain and treat cancer cell lines with this compound for assessing cell cycle arrest and apoptosis.

Materials:

  • Human cancer cell lines (HepG2, Huh-7, H22, or others of interest)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
  • This compound stock solution (prepare in DMSO at 10-100 mM concentration)
  • Phosphate-buffered saline (PBS)
  • Trypsin-EDTA solution
  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Maintenance: Culture cells in DMEM with 10% FBS at 37°C in a 5% CO₂ humidified incubator. Passage cells twice weekly when they reach 70-80% confluence using trypsin-EDTA. [2]
  • Experimental Seeding: Seed cells in 6-well plates at a density of 4×10⁵ cells per well and allow to adhere overnight. [2]
  • Treatment Preparation: Prepare fresh treatment solutions by diluting this compound stock in complete medium to achieve final concentrations ranging from 1-30 μg/mL (or μM, depending on stock). Include a vehicle control (DMSO at equivalent concentration, typically <0.1%).
  • Application: Remove medium from cells and replace with treatment solutions. Incubate for desired duration (typically 24-48 hours). [1]
  • Harvesting: After treatment, collect both adherent and floating cells using trypsinization and combine in centrifuge tubes. Centrifuge at 500 × g for 5 minutes and wash with PBS before proceeding to analysis.

Technical Notes:

  • Maintain consistent passage numbers (under 15) for experimental consistency. [2]
  • Perform cell counting using trypan blue exclusion to assess viability before seeding. [2]
  • Include appropriate controls: untreated cells, vehicle control, and positive control (e.g., known chemotherapeutic agent).
Cell Cycle Analysis via Flow Cytometry

Purpose: To quantify the distribution of cells across different cell cycle phases following this compound treatment.

Materials:

  • Propidium iodide (PI) solution (50 μg/mL in PBS)
  • RNase A (100 μg/mL)
  • Triton X-100 or similar permeabilization agent
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

  • Cell Fixation: After harvesting and washing with PBS, resuspend cell pellet in 300 μL PBS.
  • Permeabilization: Add 700 μL of ice-cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours or overnight.
  • Staining Preparation: Centrifuge fixed cells at 500 × g for 5 minutes and remove ethanol completely. Wash once with PBS.
  • DNA Staining: Resuspend cell pellet in 500 μL PI/RNase solution containing 0.1% Triton X-100. Incubate in dark at room temperature for 30 minutes.
  • Flow Cytometry Analysis: Analyze samples using flow cytometry, collecting at least 10,000 events per sample. Use pulse processing to gate out doublets and aggregates.
  • Data Analysis: Determine cell cycle phase distribution using appropriate software (e.g., FlowJo, ModFit) with Dean-Jett-Fox or similar fitting algorithm.

Technical Notes:

  • Keep samples on ice and protected from light during processing to prevent degradation.
  • Ensure single-cell suspension by filtering through 35-70 μm mesh if necessary.
  • Include untreated control cells for baseline cell cycle profile comparison.
Apoptosis Detection via Annexin V/PI Staining

Purpose: To distinguish and quantify apoptotic and necrotic cell populations after this compound treatment.

Materials:

  • Annexin V-FITC conjugate
  • Propidium iodide (PI) solution
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm excitation and appropriate filters (530 nm for FITC, >600 nm for PI)

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells as described in Section 3.1.
  • Washing: Wash cells twice with cold PBS and resuspend in binding buffer at concentration of 1×10⁶ cells/mL.
  • Staining: Transfer 100 μL cell suspension to flow cytometry tube. Add 5 μL Annexin V-FITC and 5 μL PI (50 μg/mL final concentration). Mix gently and incubate for 15 minutes in dark at room temperature.
  • Analysis: Add 400 μL binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Gating Strategy: Establish quadrants using appropriate controls: unstained cells, Annexin V-only, PI-only, and double-stained.

Technical Notes:

  • Process samples quickly after harvesting to prevent additional apoptosis.
  • Use calcium-containing buffer as Annexin V binding is calcium-dependent.
  • Include positive control (e.g., cells treated with 1 μM staurosporine for 4 hours) for protocol validation.
Western Blot Analysis for Pathway Investigation

Purpose: To examine protein expression changes in cell cycle and apoptosis regulators following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-15% depending on target protein size)
  • PVDF or nitrocellulose membranes
  • Electrophoresis and transfer apparatus
  • Primary antibodies against target proteins (STAT3, p-STAT3, cyclin B1, Cdk1, Cdc25C, cleaved caspase-3, PARP, etc.)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Quantification: Determine protein concentration using BCA assay. Adjust samples to equal concentrations with lysis buffer.
  • Electrophoresis: Load 20-40 μg protein per lane on SDS-PAGE gel and separate at constant voltage.
  • Transfer: Transfer proteins to membrane using wet or semi-dry transfer system.
  • Blocking: Incubate membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibody diluted in blocking buffer overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Develop using ECL reagent and image with appropriate system.
  • Normalization: Strip and reprobe membrane with loading control antibody (e.g., β-actin, GAPDH).

Technical Notes:

  • Include positive and negative controls for antibody specificity when possible.
  • Optimize antibody concentrations for specific targets.
  • Use phospho-specific antibodies to investigate activation states of signaling molecules.

Data Interpretation and Technical Considerations

Expected Results and Analysis

When conducting experiments with this compound, researchers should anticipate several key outcomes based on published findings:

  • Cell Cycle Distribution Shifts: Successful this compound treatment should result in a significant accumulation of cells in the G2/M phase of the cell cycle. [1] In flow cytometry analysis using propidium iodide staining, this manifests as an increased percentage of cells with 4N DNA content compared to untreated controls. A well-designed experiment should show a dose-dependent response, with higher concentrations of this compound resulting in greater G2/M arrest. Time-course experiments typically show maximal arrest between 24-48 hours of treatment.

  • Apoptosis Markers: this compound treatment should demonstrate activation of caspase-3 and increased population of cells in Sub-G1 phase, indicating apoptotic fragmentation of DNA. [1] In Annexin V/PI assays, expect to see an increase in both early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations. Western blot analysis should show PARP cleavage and potential modulation of Bcl-2 family proteins, confirming activation of apoptotic pathways.

  • Molecular Pathway Alterations: At the molecular level, effective this compound treatment should show decreased phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation. [1] Cell cycle regulators may show altered expression or phosphorylation, particularly proteins controlling the G2/M transition such as Cdc25C, cyclin B1, and Cdk1.

Troubleshooting and Optimization

Several technical challenges may arise when working with this compound:

  • Solubility Issues: this compound has limited aqueous solubility. If precipitation occurs in treatment media, consider using lower stock concentrations in DMSO or adding a solubilizing agent such as cyclodextrin derivatives. Always verify compound stability under experimental conditions.

  • Variable Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. If the expected effects are not observed, conduct a comprehensive dose-response curve (e.g., 1-100 μM) and time-course (6-72 hours) to establish optimal conditions for specific models.

  • Apoptosis Timing: If apoptosis occurs too rapidly, it may obscure cell cycle arrest analysis. Consider shorter treatment durations or lower concentrations to capture earlier cell cycle effects before significant apoptosis commences.

  • Pathway Compensation: Cancer cells may activate compensatory survival pathways. Combining this compound with inhibitors of complementary pathways (e.g., PI3K/Akt, NF-κB) may enhance efficacy and provide mechanistic insights.

Research Applications and Future Directions

The investigation of this compound-induced G2/M cell cycle arrest has significant implications for cancer research and therapeutic development:

  • Mechanistic Studies: this compound serves as a valuable chemical tool for probing G2/M checkpoint regulation and STAT3 signaling in cancer cells. Its natural product origin provides structural insights for medicinal chemistry optimization. Researchers can utilize this compound to study the cross-talk between cell cycle control and apoptotic pathways, potentially revealing novel regulatory mechanisms.

  • Combination Therapy Development: Given its multi-target activity, this compound presents opportunities for rational drug combinations with conventional chemotherapeutics or targeted agents. [1] [3] The compound's ability to suppress STAT3 signaling suggests potential synergy with agents that rely on intact apoptotic pathways. Research could focus on identifying complementary agents that enhance this compound's efficacy while potentially reducing resistance.

  • Selective Anticancer Agent Optimization: The observed differential cytotoxicity between cancer cells and normal hepatocytes positions this compound as a promising lead compound for developing more selective anticancer agents. [1] Future structure-activity relationship studies could identify the molecular features responsible for this selectivity, guiding the design of analogs with improved therapeutic indices.

  • Translational Research: As resistance to conventional therapies remains a significant clinical challenge, this compound's activity against resistant cancer models warrants further investigation. [5] [1] Research could explore its potential in overcoming specific resistance mechanisms, particularly those involving STAT3-mediated survival signals or cell cycle checkpoint adaptations.

Table 3: Comparison of G2/M Arrest Mechanisms Between Natural Compounds

Compound Primary Targets Cancer Models Key Advantages Limitations
This compound STAT3, Cell cycle regulators Hepatocellular carcinoma Lower normal cell toxicity Limited characterization
Curcumin ATM/Chk2/p53, ROS Cervical, HNSCC Well-characterized, multi-target Poor bioavailability
Chalcone 1C ROS, Nrf2, DNA damage Ovarian (including resistant) Effective against resistant cells ROS-dependent effects
Compound Kushen Injection Multiple cell cycle and DNA repair targets Various Clinical use experience Complex mixture

Visual Representation of Mechanisms and Workflows

This compound Mechanism of Action Diagram

kurarinol_mechanism cluster_pathways This compound Molecular Targets cluster_effects Cellular Outcomes This compound This compound STAT3 STAT3 This compound->STAT3 Suppresses phosphorylation CellCycle CellCycle This compound->CellCycle Modulates regulators Apoptosis Apoptosis This compound->Apoptosis Activates pathways Oxidative Oxidative This compound->Oxidative May increase ROS G2Arrest G2Arrest STAT3->G2Arrest Reduces survival signals CellCycle->G2Arrest Alters cyclin/CDK activity ApoptosisAct ApoptosisAct Apoptosis->ApoptosisAct Caspase activation Oxidative->ApoptosisAct Cellular damage GrowthInhibit GrowthInhibit G2Arrest->GrowthInhibit ApoptosisAct->GrowthInhibit

Experimental Workflow for this compound Studies

workflow cluster_culture Cell Culture Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase CellCulture CellCulture Treatment Treatment Analysis Analysis Maintain Maintain Seed Seed Maintain->Seed SerumStarve SerumStarve Seed->SerumStarve Prepare Prepare SerumStarve->Prepare Apply Apply Prepare->Apply Incubate Incubate Apply->Incubate Harvest Harvest Incubate->Harvest Cycle Cycle Harvest->Cycle Apoptosis Apoptosis Harvest->Apoptosis Western Western Harvest->Western

Conclusion

This compound represents a promising natural product with demonstrated ability to induce G2/M cell cycle arrest and apoptosis in various cancer models, particularly hepatocellular carcinoma. Its multifaceted mechanism of action, involving suppression of STAT3 signaling and modulation of cell cycle regulators, coupled with its favorable selectivity toward cancer cells over normal hepatocytes, positions it as a valuable compound for both mechanistic studies and potential therapeutic development. The protocols outlined in this document provide researchers with standardized methodologies to further investigate this compound's anticancer properties, optimize its activity, and explore its potential in combination therapies. As research progresses, structure-activity relationship studies and mechanism-based combination strategies will be essential for fully realizing the translational potential of this intriguing natural compound.

References

Comprehensive Application Notes and Protocols: Melanin Synthesis Inhibition by Kurarinol in B16 Melanoma Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kurarinol and Its Research Significance

This compound is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens that demonstrates significant inhibitory effects on melanin synthesis. This compound has emerged as a promising candidate for dermatological research and cosmetic applications due to its dual functionality as both a direct tyrosinase inhibitor and a modulator of melanogenic signaling pathways. The interest in this compound stems from the growing need for effective skin-whitening agents with favorable safety profiles that can address hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Unlike many synthetic depigmenting agents that face limitations due to side effects including carcinogenicity, chemical instability, and poor bioavailability, this compound offers a natural alternative with demonstrated efficacy at both enzymatic and cellular levels [1] [2].

The B16 murine melanoma cell line represents a well-established and widely utilized in vitro model for investigating melanogenesis and screening potential depigmenting agents. These cells possess the complete melanogenic machinery found in normal human melanocytes, including expression of tyrosinase (the rate-limiting enzyme in melanin synthesis), tyrosinase-related proteins (TRP-1 and TRP-2), and microphthalmia-associated transcription factor (MITF) which regulates melanogenic gene expression [3] [4]. Research utilizing this experimental system has significantly advanced our understanding of melanogenesis regulation and provided critical insights for developing therapeutic interventions for pigmentation disorders. The following application notes and protocols detail the experimental approaches for evaluating this compound's anti-melanogenic activity, its mechanism of action, and practical considerations for research applications.

Quantitative Activity Data and Key Findings

Summary of Anti-Melanogenic Activity

Extensive investigation of this compound has yielded comprehensive quantitative data establishing its potency as both a tyrosinase inhibitor and suppressor of cellular melanogenesis. The inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin synthesis, positions this compound as a highly effective agent compared to standard inhibitors. In cellular models, this compound demonstrates dose-dependent inhibition of melanin synthesis, achieving significant reduction at non-cytotoxic concentrations. The table below summarizes the key quantitative findings from biochemical and cellular studies:

Table 1: Quantitative Profile of this compound's Anti-Melanogenic Activity

Parameter Value Reference Compound Experimental Context
Tyrosinase IC₅₀ 8.60 ± 0.51 μM Kojic acid (16.22 ± 1.71 μM) Mushroom tyrosinase assay [1]
Cellular Melanin Inhibition >50% at 50 μM - B16 melanoma cells [1]
Kuraridinol Potency IC₅₀ = 0.88 ± 0.06 μM Kojic acid (16.22 ± 1.71 μM) Structural analog comparison [1]
Trifolirhizin Potency IC₅₀ = 506.77 ± 4.94 μM Kojic acid (16.22 ± 1.71 μM) Structural analog comparison [1]

The comparative analysis with structural analogs reveals important structure-activity relationships. Kuraridinol, with an IC₅₀ of 0.88 ± 0.06 μM, demonstrates approximately 10-fold greater potency than this compound, while trifolirhizin shows significantly weaker activity (IC₅₀ = 506.77 ± 4.94 μM). These dramatic differences highlight the critical importance of specific structural features for tyrosinase inhibitory activity and provide guidance for further structural optimization efforts [1]. The superior potency of this compound and kuraridinol compared to the widely used kojic acid (16.22 ± 1.71 μM) underscores their potential as lead compounds for development of novel skin-lightening agents.

Key Experimental Findings in Cellular Models

In B16 melanoma cells, this compound produces marked inhibition of melanin synthesis at concentrations that do not compromise cellular viability. The greater than 50% reduction in melanin content observed at 50 μM establishes its efficacy in a biologically relevant system that accounts for cellular uptake, metabolism, and potential effects on the complete melanogenic machinery beyond just tyrosinase inhibition [1]. This cellular activity is particularly significant as melanogenesis is regulated by complex signaling pathways in addition to the catalytic activity of tyrosinase. The ability of this compound to inhibit melanogenesis in this integrated cellular environment suggests it may act through multiple mechanisms, potentially including direct enzyme inhibition, suppression of melanogenic gene expression, or modulation of upstream signaling pathways that regulate melanocyte function [3].

The experimental findings collectively support this compound's potential as a dermatological agent for managing hyperpigmentation. Its efficacy in the B16 cell model, a standard screen for anti-melanogenic compounds, provides compelling evidence for further investigation in more complex experimental systems, including human melanocyte cultures, epidermal equivalents, and ultimately clinical studies. The concentration-dependent response observed with this compound offers researchers guidance for appropriate dosing ranges in experimental designs and suggests a favorable therapeutic window where efficacy can be achieved without cytotoxicity [1].

Experimental Protocol 1: Tyrosinase Inhibition Assay

Principle and Objectives

The tyrosinase inhibition assay evaluates the direct effects of test compounds on the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis that catalyzes both the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. This biochemical assay provides a rapid, high-throughput method for screening potential depigmenting agents and elucidating their mechanism of action through enzyme kinetics. The protocol described below outlines the standardized procedure for assessing this compound's inhibitory activity against mushroom tyrosinase, with applicability to other tyrosinase sources including mammalian enzymes [2].

Materials and Reagents
  • Tyrosinase enzyme: Mushroom tyrosinase (EC 1.14.18.1, Sigma-Aldrich), dissolved in phosphate buffer to 250 U/mL stock concentration
  • Substrate solution: L-tyrosine (2 mM) or L-DOPA (2.5 mM) in 50 mM phosphate buffer (pH 6.5)
  • Test compound: this compound dissolved in DMSO (serial dilutions to achieve final concentrations of 1-100 μM)
  • Reference inhibitor: Kojic acid (serial dilutions in DMSO for standard curve)
  • Buffer: 50 mM sodium phosphate buffer (pH 6.5), pre-warmed to 25°C
  • Equipment: Microplate reader capable of measuring 475 nm absorbance, 96-well plates, multichannel pipettes, water bath
Step-by-Step Procedure
  • Preparation of reaction mixtures:

    • Add 70 μL of phosphate buffer (50 mM, pH 6.5) to each well of a 96-well plate
    • Add 10 μL of appropriate this compound dilution (or vehicle control) to designated wells
    • Add 20 μL of tyrosinase solution (250 U/mL) to all test wells, mix gently
  • Pre-incubation:

    • Cover plate and incubate at 25°C for 5 minutes to allow enzyme-inhibitor interaction
  • Reaction initiation:

    • Add 100 μL of L-DOPA substrate solution (2.5 mM) to all wells to initiate reaction
    • For negative controls, add buffer instead of enzyme solution
  • Kinetic measurement:

    • Immediately transfer plate to microplate reader pre-equilibrated to 25°C
    • Measure absorbance at 475 nm every minute for 30 minutes
    • Maintain temperature at 25°C throughout measurement period
  • Data analysis:

    • Calculate reaction rates from the linear portion of the time course (typically 0-10 minutes)
    • Determine percentage inhibition: % Inhibition = [(ΔA₀ - ΔA₁)/ΔA₀] × 100 where ΔA₀ = absorbance change in control, ΔA₁ = absorbance change with inhibitor
    • Generate dose-response curve and calculate IC₅₀ values using nonlinear regression
Enzyme Kinetics and Mechanism Determination

For mechanistic studies, the inhibition mode of this compound can be determined using Lineweaver-Burk and Dixon plot analyses [2]:

  • Varied substrate concentrations: Perform tyrosinase assay with L-DOPA concentrations ranging from 0.5-4 mM
  • Multiple inhibitor concentrations: Test this compound at 0.4, 2, and 10 μM
  • Data transformation: Plot 1/V vs. 1/[S] for Lineweaver-Burk analysis
  • Inhibition constant (Kᵢ) determination: Plot 1/V vs. [I] for Dixon analysis at different substrate concentrations

Table 2: Troubleshooting Guide for Tyrosinase Inhibition Assay

Issue Potential Cause Solution
High background absorbance Substrate auto-oxidation Prepare substrate solution immediately before use, protect from light
Non-linear kinetics Enzyme instability or substrate depletion Verify enzyme activity, reduce incubation time, check substrate concentration
High variability between replicates Inconsistent mixing or temperature Ensure thorough mixing after additions, verify temperature consistency
Poor dose-response Compound precipitation or degradation Verify compound solubility, use fresh preparations, include reference inhibitor

Experimental Protocol 2: Cellular Melanogenesis Inhibition in B16 Cells

Principle and Objectives

The B16 melanoma cell assay evaluates the effects of test compounds on cellular melanin synthesis under physiologically relevant conditions. This protocol measures the ability of this compound to inhibit melanogenesis in intact cells, accounting for cellular uptake, metabolism, and potential effects on the melanogenic machinery beyond direct tyrosinase inhibition. The assay can be performed under basal conditions or with stimulation by melanogenic inducers such as α-melanocyte-stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX) to enhance melanin production and increase assay sensitivity [3] [2].

Materials and Reagents
  • Cell line: B16F10 murine melanoma cells (ATCC CCL-6475)
  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Melanogenic stimulants: α-MSH (100 nM) or IBMX (100 μM) for induction
  • Test compound: this compound (serial dilutions in DMSO, final concentration 1-50 μM)
  • Lysis buffer: 1% Triton X-100 in 1M NaOH for melanin extraction
  • Reference standards: Kojic acid (50-200 μM) or arbutin (0.1-1 mM) as positive controls
  • Equipment: Cell culture incubator (37°C, 5% CO₂), centrifuge, spectrophotometer, hemocytometer, safety cabinet
Step-by-Step Procedure
  • Cell culture and plating:

    • Maintain B16F10 cells in DMEM with 10% FBS at 37°C in 5% CO₂
    • Harvest cells at 80-90% confluence using trypsin-EDTA
    • Plate cells in 24-well plates at 5 × 10⁴ cells/well and incubate for 24 hours
  • Treatment protocol:

    • Prepare fresh treatment media containing this compound at desired concentrations
    • For induction studies, include α-MSH (100 nM) or IBMX (100 μM)
    • Replace culture medium with treatment media (include vehicle and positive controls)
    • Incubate cells for 72 hours, with medium replacement at 48 hours
  • Cell viability assessment (parallel assay):

    • Perform MTT assay according to standard protocols
    • Ensure test concentrations show >90% viability for melanin quantification
  • Melanin content measurement:

    • Aspirate medium and wash cells twice with PBS
    • Add 500 μL of 1% Triton X-100 in 1M NaOH to each well
    • Incubate at 80°C for 1 hour with intermittent mixing to solubilize melanin
    • Transfer 200 μL aliquots to 96-well plates
    • Measure absorbance at 405 nm using microplate reader
    • Normalize melanin content to total protein or cell number
  • Cellular tyrosinase activity:

    • Lysate cells with 1% Triton X-100 in PBS (pH 6.8)
    • Centrifuge at 10,000 × g for 10 minutes
    • Incubate supernatant with 2.5 mM L-DOPA at 37°C for 1 hour
    • Measure dopachrome formation at 475 nm
Data Analysis and Interpretation
  • Melanin content calculation: Compare absorbance values to standard curve prepared with synthetic melanin
  • Percentage inhibition: % Inhibition = [1 - (Aₜ/A꜀)] × 100 where Aₜ = absorbance with treatment, A꜀ = absorbance of control
  • Statistical analysis: Perform ANOVA with post-hoc tests for multiple comparisons, significance at p < 0.05
  • Dose-response relationship: Determine EC₅₀ values using nonlinear regression analysis

Mechanism of Action and Signaling Pathways

Melanogenesis Signaling Pathways

Melanogenesis is regulated by a complex network of signaling pathways that converge on microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function. The cAMP/PKA pathway represents the primary signaling cascade, activated when α-MSH binds to melanocortin 1 receptor (MC1R), leading to increased intracellular cAMP levels, PKA activation, and phosphorylation of cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to the MITF promoter, enhancing its expression and subsequently upregulating melanogenic enzymes including tyrosinase, TRP-1, and TRP-2 [3] [2].

Additional pathways that modulate melanogenesis include the MAPK pathways (ERK, JNK, p38) which can either enhance or suppress MITF activity depending on specific cellular contexts, and the PI3K/AKT pathway which generally exerts negative regulation on melanogenesis. Understanding how this compound interacts with these signaling networks provides critical insights into its mechanism of action and potential therapeutic applications.

This compound's Molecular Targets

Research indicates that this compound exerts its anti-melanogenic effects through multiple mechanisms operating at different regulatory levels:

  • Direct tyrosinase inhibition: this compound acts as a potent competitive inhibitor of tyrosinase, directly binding to the enzyme's active site and preventing substrate conversion, as evidenced by its low IC₅₀ value of 8.60 μM [1]

  • Suppression of MITF expression: Compound 2 (a structural analog) has been shown to downregulate the PKA/CREB and MAPK signaling pathways, resulting in reduced MITF expression and subsequent decreases in tyrosinase, TRP1, and TRP2 expression [2]

  • Antioxidant activity: Some related benzimidazothiazolone derivatives demonstrate ROS scavenging activity, which may contribute to anti-melanogenic effects since reactive oxygen species can stimulate melanogenesis [2]

The following diagram illustrates this compound's potential mechanisms of action within the melanogenesis signaling network:

G Melanogenesis Regulation and this compound Mechanisms cluster_enzymes Melanogenic Enzymes cluster_pathway Signaling Pathway UV UV AlphaMSH AlphaMSH UV->AlphaMSH MC1R MC1R AlphaMSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA pCREB pCREB PKA->pCREB MITF MITF pCREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP1 MITF->TRP1 TRP2 TRP2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin This compound This compound This compound->pCREB Pathway Suppression This compound->MITF Expression Reduction This compound->Tyrosinase Direct Inhibition

Experimental Approaches for Mechanism Elucidation

To comprehensively investigate this compound's mechanism of action, researchers can employ the following experimental strategies:

  • Western blot analysis: Evaluate protein expression levels of MITF, tyrosinase, TRP1, TRP2, and phosphorylation status of CREB, PKA, and MAPK family members (ERK, JNK, p38) in B16 cells treated with this compound

  • Quantitative PCR: Measure mRNA expression of MITF, tyrosinase, TRP1, and TRP2 to determine whether this compound affects transcriptional regulation of melanogenic genes

  • Immunofluorescence microscopy: Examine intracellular localization and expression levels of melanogenic proteins in response to this compound treatment

  • ROS detection assays: Evaluate intracellular reactive oxygen species using fluorescent probes such as DCFH-DA to assess antioxidant activity

  • Molecular docking studies: Perform computational modeling to predict binding interactions between this compound and tyrosinase or other potential molecular targets

Research Applications and Translational Perspectives

Potential Dermatological Applications

This compound's demonstrated efficacy in inhibiting melanin synthesis positions it as a promising candidate for various dermatological applications, particularly in the management of hyperpigmentation disorders. Its multi-target mechanism encompassing both direct tyrosinase inhibition and potential modulation of melanogenic signaling pathways may offer advantages over single-mechanism agents by providing enhanced efficacy and potentially reduced risk of resistance development. The natural origin of this compound from Sophora flavescens, a plant with a history of use in traditional medicine, may also offer perceived benefits in terms of consumer acceptance and safety profile compared to synthetic alternatives [1] [5].

Specific dermatological conditions that may benefit from this compound-based treatments include:

  • Melasma: A common acquired hyperpigmentation disorder characterized by symmetric, irregular brown patches on sun-exposed areas of skin
  • Solar lentigines: Also known as age spots or liver spots, these are discrete, hyperpigmented macules resulting from chronic sun exposure
  • Post-inflammatory hyperpigmentation: Dark spots that remain after cutaneous inflammation or injury has resolved, particularly common in individuals with darker skin types
  • Ephelides (freckles): Small, tan to brown macules typically related to sun exposure and genetic predisposition
Formulation Considerations and Stability

Successful translation of this compound from laboratory research to practical applications requires careful attention to formulation development and stability assessment. As a flavonoid compound, this compound may present challenges related to solubility, skin penetration, and stability that must be addressed through appropriate formulation strategies:

Table 3: Formulation Strategies for this compound in Dermatological Products

Challenge Potential Solution Rationale
Low aqueous solubility Lipid nanoparticles, cyclodextrin complexation, microemulsions Enhance delivery and bioavailability
Chemical instability Antioxidant incorporation, UV-protective packaging, pH optimization Prevent degradation and maintain efficacy
Limited skin penetration Penetration enhancers, nanoencapsulation, vesicular systems Improve epidermal delivery to melanocytes
Skin irritation potential Soothing agents (allantoin, bisabolol), controlled release systems Enhance tolerability and patient compliance

Stability testing should include evaluation under various storage conditions (4°C, 25°C/60% RH, 40°C/75% RH) over appropriate timeframes, with monitoring of chemical stability, physical characteristics, and biological activity. Accelerated stability studies can provide preliminary data on degradation kinetics and appropriate formulation approaches to maintain this compound potency throughout product shelf life.

References

Kurarinol solubility issues in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Problem

Kurarinol is a prenylated flavanone isolated from Sophora flavescens [1] [2]. Like many flavonoids, its core structure leads to inherent poor aqueous solubility [3]. This characteristic often results in low oral bioavailability, placing it in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) [3] [4]. Overcoming this is a critical step in drug development.

The table below summarizes the fundamental physicochemical challenges and the rationale for solubilization.

Challenge Underlying Cause/Rationale Impact on Development
Low Aqueous Solubility Tight molecular packing of planar structure; high log P (lipophilicity) [3]. Low dissolution rate, poor absorption, and highly variable bioavailability [3] [4].
Potential for Poor Permeability Multiple hydroxyl groups may undergo glucuronidation and sulfation in the intestine, leading to efflux by transporters [3]. Further reduction in the amount of active compound that reaches systemic circulation.
Chemical Instability Sensitivity of hydroxyl and ketone groups to light, heat, pH, and enzymatic degradation [3]. Can degrade during processing, storage, or within the gastrointestinal tract.

Solubilization Strategies and Formulation Approaches

Several advanced formulation strategies can be employed to enhance the solubility and stability of this compound. The choice of method depends on the desired final dosage form and available resources.

The table below compares several viable strategies.

Strategy Mechanism of Action Potential Advantages Reported Examples/Similar Work
Liquisolid Technology [5] Drug dissolved in non-volatile solvent & adsorbed onto porous carrier to form a dry, free-flowing powder. Simple, scalable, low-cost; increases wetting and surface area; can convert drug to amorphous state. Used for JIN-001, a poorly soluble Hsp90 inhibitor, with Capryol 90 and colloidal silicon dioxide [5].
Nanotechnology (Nanosuspensions) [3] [4] Drastic particle size reduction to nano-scale increases surface area for dissolution. Can significantly enhance dissolution rate and saturation solubility; suitable for BCS II/IV drugs. Quercetin nanosuspension showed improved chemical stability [3].
Solid Dispersions [3] [4] Dispersion of drug at molecular level in a hydrophilic polymer matrix (e.g., PEG, PVP). Can create amorphous drug with high energy and improved wettability. Widely studied for flavonoids; can use melting or solvent evaporation methods [3].
Cyclodextrin Inclusion Complexes [3] Hydrophobic drug molecule is encapsulated within the hydrophilic cavity of cyclodextrin. Improves aqueous solubility and stability; can be prepared by kneading or freeze-drying. Daidzein complexed with amino-modified β-cyclodextrin showed enhanced water solubility [3].
Phospholipid Complexes [3] Formation of a complex between the drug and phospholipids (e.g., phosphatidylcholine). Can improve both solubility and permeability due to lipid nature and self-emulsifying properties. Successfully used for various herbal compounds to enhance oral bioavailability [3].

Proposed Experimental Protocols

Here are detailed methodologies for two of the most promising and scalable strategies.

Protocol 1: Preparation of a this compound Liquisolid System

This protocol is adapted from the successful formulation of JIN-001 [5].

  • Objective: To create a free-flowing, compactable powder with enhanced dissolution properties.
  • Materials: this compound, Non-volatile liquid vehicle (e.g., Capryol 90, PEG 400, Labrafil M 1944CS), Carrier material (e.g., Colloidal Silicon Dioxide - CSD, microcrystalline cellulose), Coating material (e.g., CSD).
  • Procedure:
    • Solubility in Vehicles: First, determine the saturation solubility of this compound in various non-volatile solvents. Select the solvent with the highest solubilizing capacity.
    • Drug Loading: Dissolve a calculated amount of this compound in the selected liquid vehicle.
    • Powder Formation: Add this liquid medication to the carrier material (CSD) in a mortar. Mix thoroughly using the "geometric dilution" method to ensure uniform distribution. The CSD acts as an oil-adsorbing agent.
    • Drying (if necessary): The mixture may be dried in an oven at a low temperature (e.g., 40°C) to remove any residual moisture and ensure a dry powder.
    • Characterization:
      • Powder X-Ray Diffraction (PXRD): To confirm the conversion of crystalline this compound to an amorphous state.
      • Differential Scanning Calorimetry (DSC): To observe the disappearance of the drug's melting endotherm, indicating amorphization.
      • Saturation Solubility: Measure the solubility of the resulting Liquisolid Powder in aqueous buffers (e.g., pH 1.2, 6.8) and compare it to pure this compound.
      • Dissolution Testing: Perform a dissolution test per USP guidelines to demonstrate the enhanced release rate.

The following diagram illustrates the liquisolid system preparation workflow:

Start Start: this compound Powder S1 Step 1: Screen Liquid Vehicles Start->S1 S2 Step 2: Dissolve Drug in Selected Vehicle S1->S2 S3 Step 3: Adsorb onto Carrier (e.g., CSD) S2->S3 S4 Step 4: Mix & Dry S3->S4 S5 Step 5: Characterize (PXRD, DSC, Solubility) S4->S5 End End: Free-flowing Liquisolid Powder S5->End

Protocol 2: Formulation of a this compound Nanosuspension

This protocol is based on general principles for poorly soluble flavonoids [3] [4].

  • Objective: To produce a stable suspension of this compound nanoparticles.
  • Materials: this compound, Stabilizer (e.g., Poloxamer 188, Polysorbate 80, or HPMC), Deionized water, Milling media (e.g., Zirconia beads).
  • Procedure:
    • Premix Preparation: Disperse a precisely weighed amount of this compound and the stabilizer in a small volume of purified water using a high-shear mixer to form a coarse pre-suspension.
    • Wet Milling: Transfer the coarse suspension to a laboratory-scale bead mill (e.g., Netzsch or Dyno-Mill). Add the milling beads and mill for a predetermined time (e.g., 2-6 hours) while controlling the temperature (e.g., 15-25°C).
    • Separation: After milling, separate the nanosuspension from the grinding beads using a sieve.
    • Characterization:
      • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to determine the mean particle size (Z-average) and Polydispersity Index (PDI). A successful batch should have a Z-average < 1 µm and a PDI < 0.3.
      • Saturation Solubility & Dissolution: Compare the solubility and dissolution rate of the nanosuspension against a raw this compound suspension.
      • Stability Study: Store the nanosuspension at different conditions (e.g., 4°C, 25°C) and monitor particle size and physical stability over time.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Drug Loading in Liquisolid System Saturation solubility of drug in vehicle is too low. Screen more potent solvents (e.g., Capryol 90) or use surfactant-solvent mixtures.
Poor Flowability of Liquisolid Powder Insufficient coating material or over-wetting. Optimize the "Liquid Load Factor" (LLF); increase the ratio of coating material (CSD).
Particle Growth in Nanosuspension Ostwald ripening; inadequate stabilizer. Use a combination of stabilizers (ionic + non-ionic); optimize stabilizer concentration.
Low Dissolution Enhancement Drug has crystallized in the formulation. Verify amorphous state with PXRD/DSC; consider adding crystallization inhibitors (e.g., PVP).

Key Takeaways for Researchers

  • The Problem is Multifaceted: this compound's poor solubility stems from its chemical structure, impacting its entire biopharmaceutical profile [3] [4].
  • Amorphization is Key: Strategies that convert this compound from a crystalline to a higher-energy amorphous state (like liquisolid or nanosuspension) are often the most effective [3] [5].
  • No One-Size-Fits-All Solution: The optimal strategy depends on your target product profile. Liquisolid systems offer simplicity for solid oral dosages, while nanosuspensions can provide the greatest solubility boost for liquid or fast-dissolving formulations [4] [5].

References

optimizing Kurarinol concentration for cell viability assays

Author: Smolecule Technical Support Team. Date: February 2026

Kurarinol Concentration Guidelines

The effective concentration of this compound varies significantly depending on the cell type, assay objective (viability vs. cytotoxicity), and treatment duration. The table below summarizes key quantitative data from recent studies.

Compound Name Cell Line / Model Assay Type Key Objective Effective Concentration (IC50/Range) Citation
This compound A Hepatic Stellate (LX-2) cells MTS Inhibit cell proliferation IC50: 12.65 µM [1]
This compound B16F10 melanoma cells Not Specified Inhibit tyrosinase (anti-melanogenesis) IC50: 86.92 µM (L-tyrosine substrate) [2]
Kurarinone Various cancer cells (e.g., H1688 SCLC) MTT Anti-tumor / Cytotoxicity IC50 range: ~2 to 62 µM (across multiple studies) [3]
Kurarinone H1688 Small Cell Lung Carcinoma MTT Reduce cell viability IC50: ~20-25 µM (after 24h treatment) [4]

Detailed Experimental Protocols

Here are the detailed methodologies for the key cell viability assays cited in the research.

MTS Assay for Cell Proliferation (LX-2 Cells)

This protocol is adapted from the study on this compound A's anti-liver fibrosis effects [1].

Workflow Overview:

A Seed LX-2 cells (4×10³ cells/well in 96-well plate) B Incubate for 24h (until ~80% confluent) A->B C Stimulate with TGF-β1 (10 ng/mL in 2% FBS for 24h) B->C D Treat with this compound (40 µM in 2% FBS for 48h) C->D E Add MTS Reagent (10 µL per well, incubate 3h) D->E F Measure Absorbance (490 nm with plate reader) E->F

Key Reagents & Equipment:

  • Cell Line: Human hepatic stellate cells (LX-2) [1].
  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin [1].
  • Treatment: this compound dissolved in DMSO and diluted in culture medium containing 2% FBS [1].
  • Viability Assay: CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) from Promega [1].
  • Detection: Microplate spectrophotometer (e.g., from Bio-Tek) [1].
MTT Assay for Cytotoxicity (H1688 Cells)

This protocol is based on the investigation of Kurarinone's antitumor effects [4] [3].

Workflow Overview:

A Seed H1688 cells (2×10⁴ cells/well in 24-well plate) B Treat with Kurarinone (3.125 - 50 µM for 24h) A->B C Add MTT Solution (5 mg/mL, 200 µL/well, incubate 4h) B->C D Solubilize Formazan (Remove supernatant, add 600 µL DMSO) C->D E Measure Absorbance (540 nm with plate reader) D->E

Key Reagents & Equipment:

  • Cell Line: H1688 human small cell lung carcinoma (SCLC) cells [4].
  • Culture Medium: RPMI-1640 with 10% FBS and antibiotics [4].
  • Compound Preparation: Kurarinone stock solution (50 mM in DMSO), serially diluted in culture medium before treatment. The final DMSO concentration should be kept low (e.g., 0.1%) to avoid solvent toxicity [4].
  • Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [4] [5].
  • Detection: Microplate reader (e.g., Tecan Sunrise) [4].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the MTT and MTS assays? A1: Both are tetrazolium-based assays that measure the metabolic activity of cells as a marker of viability. The key difference lies in the solubility of the final formazan product.

  • MTT is reduced to a water-insoluble purple formazan precipitate that requires a solubilization step (e.g., with DMSO or isopropanol) before reading [6] [5].
  • MTS is reduced to a water-soluble formazan product, eliminating the need for a solubilization step and making the assay more convenient [5].

Q2: My assay results show high background or inconsistent data. What could be the cause? A2: Common issues and their solutions include:

  • Compound Interference: Test compounds that are themselves reducing agents (e.g., containing ascorbic acid or thiol groups) can non-enzymatically reduce tetrazolium salts, leading to false high viability signals. Always include control wells containing your compound concentrations in culture medium without cells to check for this interference [6].
  • Incorrect Solubilization (for MTT): Ensure the MTT formazan precipitate is completely dissolved. Inconsistent solubilization will lead to high variability between replicates [6].
  • Sub-optimal Cell Seeding Density: The number of cells per well must be within the linear range of the assay. Too few cells yield a weak signal; too many cells can lead to nutrient depletion and contact inhibition, reducing metabolic activity and causing underestimation [6].
  • Edge Effect: Evaporation in the outer wells of a microplate can cause uneven results. Consider using a humidity chamber or only using the inner wells for critical experiments.

Q3: How should I handle and prepare stock solutions of this compound? A3:

  • Solubility: this compound and related flavonoids are typically dissolved in DMSO to create a stable stock solution (e.g., 50 mM) [4].
  • Storage: Aliquot and store stock solutions at -20°C or below, protected from light to prevent degradation.
  • Working Concentrations: Dilute the stock solution directly into your cell culture medium. The final concentration of DMSO in the well should generally be ≤ 0.1% (v/v) to avoid cytotoxic effects on the cells. A vehicle control with the same DMSO concentration must be included in every experiment [4].

Q4: Are there special considerations for 3D cell culture models? A4: Yes, 3D models like spheroids present unique challenges for viability assays.

  • Penetration Limitations: The dense extracellular matrix in 3D cultures can hinder the penetration of MTT/MTS reagents and the diffusion of the formazan product out of the spheroid, leading to underestimation of viability [7].
  • Assay Choice: ATP-based luminescence assays (which measure cellular ATP levels) are often recommended for 3D cultures as they offer better penetration and higher sensitivity compared to tetrazolium-based assays [7].
  • Advanced Imaging: Techniques like confocal microscopy are often necessary for accurate analysis of cells deep within the 3D structure [7].

Understanding the Mechanism: Signaling Pathways

To provide context for your experiments, this compound A has been shown to inhibit liver fibrosis by regulating the TGF-β/Smads signaling pathway in LX-2 cells [1].

Pathway Diagram:

A TGF-β1 Stimulation B Activation of TGF-β Receptor A->B C Phosphorylation of Smad2/Smad3 B->C D Complex with Smad4 C->D E Nuclear Translocation D->E F Gene Transcription E->F G Expression of α-SMA, Collagen I, Fibronectin F->G H LX-2 Cell Activation & Liver Fibrosis Progression G->H I This compound A (KA) Treatment I->C Inhibits I->G Reduces mRNA/Protein Levels

References

Kurarinol stability storage conditions -20C

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

The most precise storage condition found for kurarinol comes from a chemical supplier's specifications.

Property Specification
Recommended Long-term Storage -20°C (for powder form) [1]
Alternative/Short-term Storage -80°C (for solution form) [1]
Physical Form Solid, Powder [1] [2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate [2]
Melting Point 166-169 °C [2]

Handling and Safety Procedures

Safe handling of this compound is crucial for personal and experimental safety.

Aspect Guideline
Personal Protective Equipment (PPE) Safety goggles, protective gloves, and impervious clothing are required. A suitable respirator is advised if dust is generated [1].
Engineering Controls Use areas with appropriate exhaust ventilation. Ensure accessible safety showers and eye wash stations are available [1].
Safe Handling Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke when handling the product. Wash skin thoroughly after handling [1].
First Aid - Ingestion Wash out the mouth with water. Do NOT induce vomiting and call a physician immediately [1].
Spill Management Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to local regulations [1].

Experimental Context & Identified Data Gap

While direct stability studies on this compound are not available in the searched literature, it is a well-researched compound. The table below summarizes its key experimental uses and confirms the data gap regarding specific stability studies.

Context Details
Pharmacological Activity This compound is a flavanone from Sophora flavescens with studied bioactivities, including tyrosinase inhibition, anticancer potential, and lipid-lowering effects in vivo [2] [3].
Analytical Methods A UPLC method has been developed and validated for determining related compounds (like trifolirhizin) in rat plasma, indicating that precise stability tracking is feasible [4].
Data Gap No peer-reviewed study explicitly investigating the chemical stability or degradation profile of this compound during storage at -20°C was identified.

Troubleshooting Guide

Here are solutions to common issues you might encounter.

Problem Possible Cause Solution / Preventive Action
Uncertain Stability at -20°C Lack of published stability data. Aliquot: Store the powder in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air [5].
Monitor: For prepared solutions, note the date of preparation and conduct periodic checks for precipitation or changes in color.
Sample Degradation Improper handling, contamination, or moisture. Use Dry Powder: Ensure the powder is at room temperature before opening the container to prevent condensation [5].
Aseptic Technique: Use sterile utensils and containers when handling.
Poor Solubility Incorrect solvent choice. Pre-dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution before diluting into aqueous buffers [2].

Recommended Experimental Protocol for Stability Verification

To establish your own stability data, you can adopt and validate a methodology based on established analytical techniques.

1. Objective: To determine the chemical stability of this compound stored at -20°C over a defined period.

2. Methodology (Adapted from Published Protocols):

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO or methanol. Aliquot into small, sealed vials.
  • Storage Conditions: Store aliquots at -20°C. For comparison, store additional aliquots at -80°C and perhaps 4°C.
  • Analysis Intervals: Test the samples at time zero (T0) and at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).
  • Analytical Technique:
    • Ultra-Performance Liquid Chromatography (UPLC): This method offers high speed, resolution, and sensitivity, making it ideal for stability studies [4].
    • Chromatographic Conditions (Example): Utilize a C18 column. A mobile phase of acetonitrile and water (with trifluoroacetic acid) can be used with gradient elution. Detection can be performed with a UV detector or a mass spectrometer [4].
  • Data Analysis: Compare the UPLC chromatograms of stored samples with the T0 sample. A decrease in the peak area of this compound or the appearance of new peaks (degradants) indicates degradation.

Workflow and Troubleshooting Visualization

The following diagram outlines the key steps for handling this compound and troubleshooting common storage issues.

cluster_storage Storage Best Practices cluster_troubleshoot Troubleshooting Path This compound Handling This compound Handling Aliquot Powder Aliquot Powder This compound Handling->Aliquot Powder Note Preparation Date Note Preparation Date This compound Handling->Note Preparation Date Store at -20°C Store at -20°C Aliquot Powder->Store at -20°C Avoid Freeze-Thaw Cycles Avoid Freeze-Thaw Cycles Note Preparation Date->Avoid Freeze-Thaw Cycles Observed Issue Observed Issue Check Handling & Solvent Check Handling & Solvent Observed Issue->Check Handling & Solvent Verify Storage Conditions & Age Verify Storage Conditions & Age Check Handling & Solvent->Verify Storage Conditions & Age Use Aseptic Technique & Correct Solvent Use Aseptic Technique & Correct Solvent Check Handling & Solvent->Use Aseptic Technique & Correct Solvent Conduct UPLC Analysis Conduct UPLC Analysis Verify Storage Conditions & Age->Conduct UPLC Analysis Confirm Temperature & Record Dates Confirm Temperature & Record Dates Verify Storage Conditions & Age->Confirm Temperature & Record Dates Determine Stability Determine Stability Conduct UPLC Analysis->Determine Stability Compare Peaks to Fresh Standard Compare Peaks to Fresh Standard Conduct UPLC Analysis->Compare Peaks to Fresh Standard

References

reducing Kurarinol cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile of Kurarinol

The core evidence that reducing cytotoxicity is a viable goal comes from a study that directly compared the effects of several flavonoids on Hepatocellular Carcinoma (HCC) cells and normal hepatocytes. The findings are summarized in the table below.

Compound Tested Cytotoxic Effect on HCC Cells Cytotoxic Effect on Normal Hepatocytes (e.g., HL-7702, primary mouse hepatocytes) Key Finding
This compound Considerable cytotoxic activity [1] "Much lower than that of kurarinone and sophoraflavanone G" [1] Higher selectivity for cancer cells suggests a built-in therapeutic window that can be exploited [1].
Kurarinone Considerable cytotoxic activity [1] Higher than this compound [1] --
Sophoraflavanone G Considerable cytotoxic activity [1] Higher than this compound [1] --

This data suggests that This compound inherently has a more favorable safety profile for normal cells compared to its close structural analogs, making it a promising candidate for further development [1].

A Potential Protective Mechanism: The Nrf-2 Pathway

Research on the closely related compound Kurarinone (which shares a similar structure with this compound) has identified a key cellular pathway that protects cells from damage. Activating the Nrf-2/HO-1 signaling pathway has been shown to alleviate cellular stress in kidney cells, a mechanism that could be relevant for reducing off-target cytotoxicity [2].

The diagram below illustrates how Kurarinone activates this protective pathway.

G Kurarinone Kurarinone Nrf2 Nrf-2 Kurarinone->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates Cytoprotection Cytoprotection HO1->Cytoprotection Leads to

Experimental Evidence for the Pathway: In a model of high glucose-induced cellular damage, Kurarinone treatment demonstrated concrete protective effects by [2]:

  • Reducing Oxidative Stress: Suppressed reactive oxygen species (ROS) levels, a key mediator of cell damage.
  • Inhibiting Ferroptosis: Increased the expression of key anti-ferroptosis proteins like GPX4 and SLC7A11.
  • Protecting Mitochondria: Improved mitochondrial membrane potential, a critical indicator of healthy cellular function.

While this data is for Kurarinone, investigating whether This compound similarly activates the Nrf-2 pathway in your specific normal cell models would be a strategic research direction [2].

Experimental Protocol for Cytoprotection Assay

To empirically test the cytoprotective effects of potential agents or conditions in your own lab, you can use the following workflow, which is adapted from the methodologies in the search results [2].

G Step1 1. Plate Normal Cells (e.g., HK2, HL-7702) Step2 2. Pre-treat with Candidate Agent Step1->Step2 Step3 3. Co-treat with This compound + Cytotoxic Insult Step2->Step3 Step4 4. Measure Endpoints Step3->Step4 Assay1 Cell Viability (CCK-8 Assay) Step4->Assay1 Assay2 Apoptosis (Flow Cytometry) Step4->Assay2 Assay3 Oxidative Stress (DCF Staining) Step4->Assay3 Assay4 Pathway Analysis (Western Blot) Step4->Assay4

Key Details for the Workflow:

  • Cell Lines: The protocol can be applied to relevant normal cell lines, such as human liver HL-7702 cells or human kidney HK2 cells [1] [2].
  • Viability Assay: The CCK-8 assay is a common method to quantitatively measure cell viability and proliferation after treatment [2].
  • Apoptosis Detection: Flow Cytometry using Annexin V/PI staining is a standard method to quantify the percentage of cells undergoing apoptosis [2].
  • Oxidative Stress Measurement: DCFH-DA staining is a fluorescent probe used to detect intracellular levels of reactive oxygen species (ROS) [2].
  • Pathway Validation: Western Blot (Immunoblotting) can confirm the activation of the Nrf-2 pathway by analyzing the protein levels of Nrf-2 and its downstream target, HO-1 [2].

Frequently Asked Questions

What is the key difference between this compound and Kurarinone? While both are prenylated flavonoids from Sophora flavescens with reported anticancer activity, a key study found that This compound exhibited significantly lower cytotoxicity on normal human hepatocytes compared to Kurarinone and Sophoraflavanone G [1]. This makes this compound a more promising candidate from a safety perspective.

Are there other strategies to reduce cytotoxicity? Yes, beyond exploring cytoprotective agents, standard strategies in drug development include:

  • Structural Modification: Chemically modifying the this compound molecule to enhance its selectivity for cancer cell targets.
  • Drug Delivery Systems: Using nanoparticles or liposomes to preferentially deliver this compound to tumor tissue, minimizing exposure to normal cells.
  • Dose Scheduling: Optimizing the treatment schedule (dose and frequency) to maximize anticancer efficacy while allowing normal cells time to recover.

Which flow cytometry tools can I use for apoptosis analysis? For a no-code, user-friendly experience, FlowJo is the industry standard [3]. If you are comfortable with coding and want more flexibility for advanced analysis, the open-source Cytoflow package for Python is an excellent choice [3].

The evidence suggests that this compound already possesses a degree of selectivity for cancer cells. Focusing your research on how to activate the Nrf-2 cytoprotective pathway in normal tissues could be a fruitful strategy to further improve its therapeutic window.

References

Kurarinol solvent control DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Kurarinol

The table below summarizes key quantitative data and experimental conditions from recent studies involving this compound.

Assay Type Reported this compound Concentrations Key Findings & Experimental Context Cell Line / Model Positive Control
Anti-tyrosinase Activity [1] IC(_{50}): 86.92 µM (L-tyrosine), 205.30 µM (L-DOPA) Non-competitive inhibition of mushroom tyrosinase; Ki values of 100.6 µM (L-tyrosine). In vitro (enzyme assay) Kojic acid (IC(_{50}): 23.73 µM)
Cytotoxicity & Melanogenesis [1] Tested up to 600 µg/mL Showed no cytotoxicity to human MRC-5 fibroblast cells at 600 µg/mL. MRC-5 cells Not specified
Modulatory Effects [2] Specific concentrations not detailed One of several prenylated flavonoids from S. flavescens evaluated for effects on melanogenesis. B16F10 murine melanoma cells & zebrafish Varies by assay

General Best Practices for DMSO Use

While the searched literature does not specify the DMSO control concentration for this compound, general cell culture protocols provide guidance. The maximum DMSO concentration in cell-based assays is typically 0.1% to 1.0% (v/v), with 0.1% being common for sensitive cell lines to ensure no solvent toxicity [3] [1]. Researchers should include a vehicle control group treated with the same final concentration of DMSO used to dissolve the compound.

How to Proceed Without Explicit Data

Since the exact DMSO concentration for this compound is not published, you can determine a suitable concentration by considering the solubility of this compound and running a cytotoxicity assay for your DMSO vehicle. The workflow below outlines the general decision process for determining solvent concentration.

Start Determine Solvent Concentration A Determine compound solubility in DMSO Start->A B Define maximum final DMSO concentration for cell model A->B C Prepare stock solution and serial dilutions B->C D Conduct vehicle control cytotoxicity assay C->D E Final DMSO concentration does not affect cell viability D->E F Proceed with experiments using defined concentration E->F Yes G Lower DMSO concentration and repeat validation E->G No G->B

References

Kurarinol IC50 variability between cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why do I observe significant IC₅₀ variability for kurarinone across different cell lines? The variability is primarily due to cell line-specific biological differences. Research indicates that kurarinone's mechanism of action involves triggering the PERK-ATF4 integrated stress response pathway [1]. The expression and activity levels of pathway components like PERK can vary between cell lines, leading to differences in sensitivity and thus, measured IC₅₀ values [1]. Furthermore, the specific genetic mutations and origin (e.g., colorectal vs. breast cancer) of each cell line contribute to divergent responses to treatment [2].

  • Q2: What are some documented IC₅₀ values for kurarinone and related compounds? The table below summarizes specific IC₅₀ values reported in recent studies, highlighting the variability:

CompoundCell LineCell Line OriginReported IC₅₀Citation
KurarinoneHEK293, PC3, HeLa, TIG1Various (Kidney, Prostate, Cervical, Fibroblast)Induced ATF4/TRB3 in all lines (Specific IC₅₀ not provided) [1]
Kurarinol A (KA)LX-2Hepatic Stellate12.65 µM [3]
Other Lavandulyl FlavonoidsLX-2Hepatic Stellate4 - 40 µM [3]
  • Q3: How can I improve the reliability of my IC₅₀ determination for these compounds? Consider adopting growth rate-based methods over traditional endpoint assays. A 2025 study proposes calculating an effective growth rate for each drug concentration, which is a time-independent parameter. This method allows for the derivation of more robust metrics like ICr₀ (concentration for zero growth) and ICrmed (concentration that halves the control growth rate), which can improve cross-condition comparisons [2]. Furthermore, ensure consistent assay conditions, as factors like seeding density and drug incubation time can significantly influence results [2].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the FAQs, which you can adapt for your work with kurarinone and this compound A.

1. Cell Viability Assay (MTS) for IC₅₀ Determination [3] This protocol is used to determine the IC₅₀ of compounds like this compound A on LX-2 cells.

  • Cell Seeding: Seed LX-2 cells in 96-well plates at a density of 4x10³ cells per 100 µL of DMEM medium supplemented with 10% FBS.
  • Cell Stimulation: After 24 hours, stimulate the cells with TGF-β1 (10 ng/mL in medium with 2% FBS) for another 24 hours to activate them.
  • Compound Treatment: Treat the activated cells with a concentration series of the test compound (e.g., this compound A) for 48 hours. Include a positive control (e.g., Silibinin) and vehicle control.
  • Viability Measurement: Add 10 µL of MTS reagent directly to each well and incubate for 3 hours.
  • Absorbance Reading: Measure the optical density (OD) at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.
  • IC₅₀ Calculation: Fit the dose-response data (viability % vs. log[concentration]) using non-linear regression analysis to determine the IC₅₀ value.

2. Mechanistic Evaluation via Western Blotting [1] This protocol helps confirm the mechanism of action, such as kurarinone's effect on the PERK-ATF4 pathway.

  • Cell Treatment: Treat the cell lines of interest (e.g., HEK293, PC3) with kurarinone at various concentrations and time points.
  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA assay kit.
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., anti-ATF4, anti-TRB3, anti-phospho-PERK). Then, incubate with an HRP-conjugated secondary antibody.
  • Signal Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

The following diagram illustrates the key signaling pathways triggered by kurarinone and this compound A, as identified in the research, which explains their differential effects:

kurarinone_pathways Kurarinone and this compound A Signaling Pathways cluster_kurarinone Kurarinone Pathway cluster_kurarinolA This compound A Pathway Kurarinone Kurarinone PERK PERK Kurarinone->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates Translation TRB3 TRB3 ATF4->TRB3 CHOP CHOP ATF4->CHOP p21 p21 ATF4->p21 Cytostasis Cytostasis p21->Cytostasis Induces KurarinolA KurarinolA TGFb_Smad TGFb_Smad KurarinolA->TGFb_Smad Inhibits aSMA aSMA TGFb_Smad->aSMA Regulates Fibronectin Fibronectin TGFb_Smad->Fibronectin Regulates CollagenI CollagenI TGFb_Smad->CollagenI Regulates HSC_Activation HSC_Activation aSMA->HSC_Activation Fibronectin->HSC_Activation CollagenI->HSC_Activation

Diagram: Distinct signaling pathways for Kurarinone and this compound A. Kurarinone activates the PERK-ATF4 stress pathway, leading to cytostasis, while this compound A inhibits the TGF-β/Smad pathway, preventing activation of hepatic stellate cells (HSCs). Pathway specificity contributes to IC₅₀ variability [1] [3].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High IC₅₀ across all lines Inefficient compound uptake or efflux. Verify compound solubility and use DMSO stock. Test an efflux pump inhibitor [2].
Extreme variability between replicates Inconsistent cell seeding or assay conditions. Standardize seeding protocol, ensure homogeneous compound distribution, and include more replicates [2].
IC₅₀ values change with assay duration Time-dependent inhibition or compound instability. Use a growth rate-based method (ICr) for time-independent metrics or test compound stability in media [2] [4].
No expected effect in a specific line Absence of the target pathway. Confirm the expression of the target pathway (e.g., PERK for kurarinone) via Western blot before viability assays [1].

References

Kurarinol handling and storage best practices

Author: Smolecule Technical Support Team. Date: February 2026

Kurarinol: Chemical & Physical Properties

The table below summarizes the key identifiers and physical properties of this compound as provided by chemical suppliers and safety documentation.

Property Details
CAS Number 855746-98-4 [1] [2]
Molecular Formula C₂₆H₃₂O₇ [1] [2]
Molecular Weight 456.53 g/mol [1] [2]
Appearance Solid, Powder [1] [2]
Melting Point 166-169 °C [2]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate [2]
Storage Temperature (Powder) -20°C [1]

Hazards and Safe Handling

This compound requires careful handling to prevent personal exposure and environmental contamination.

Handling Aspect Guidelines
GHS Hazard Classification Acute toxicity (Oral, Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) [1].
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [1].

| Key Precautionary Measures | • Personal Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product [1]. • Environmental Control: Avoid release to the environment. Collect any spillage [1]. • Engineering Controls: Use in areas with appropriate exhaust ventilation [1]. • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, impervious clothing, and a suitable respirator to avoid inhalation of dust [1]. |

First Aid and Spill Response

If exposure occurs, follow these first-aid measures and spill procedures.

Situation Action
Eye Contact Immediately flush eyes with large amounts of water, using an eye-wash station. Hold eyelids open to ensure adequate flushing. Seek immediate medical attention [1].
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician [1].
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen or perform CPR by trained personnel. Avoid direct mouth-to-mouth contact [1].
Ingestion Wash out the mouth with water. Do not induce vomiting. Call a physician or poison center immediately [1].

| Accidental Spill | • Personal Precautions: Use full personal protective equipment and ensure adequate ventilation [1]. • Containment: Prevent the material from entering drains, sewers, or water courses [1]. • Clean-up: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated material according to local regulations [1]. |

Experimental Applications & Protocols

This compound is a flavanone isolated from the root of Sophora flavescens and has been investigated for several biological activities. Here are protocols for key experiments cited in the literature.

Tyrosinase Inhibition Assay

This compound is a potent, competitive inhibitor of mushroom tyrosinase, with an IC₅₀ value of 0.1 μM [2] [3].

  • Objective: To determine the inhibitory activity of this compound against mushroom tyrosinase.
  • Key Reagent: this compound (prepare a stock solution in DMSO and dilute to desired concentrations for the assay).
  • Methodology: The specific protocol can be adapted from the study by Ryu et al. (2008), which detailed the kinetic analysis of this compound's inhibition [2].
  • Application: This activity suggests potential use in cosmetic or dermatological research for skin-lightening or hyperpigmentation treatment.
In Vivo Study for Hyperlipidemia

A study investigated the hypolipidemic effects of this compound in a hyperlipidemic rat model [2].

  • Animal Model: Male Sprague-Dawley rats (120-130 g) were fed a high-cholesterol diet to induce hyperlipidemia [2].
  • Dosage and Administration: this compound was administered orally at a dose of 20 mg/kg, daily, for 3 days [2].
  • Outcome Measurement: Serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) were measured. The treatment resulted in reduced levels of these lipids [2].
  • Application: This protocol is relevant for metabolic disease research, particularly in studying natural compounds for managing high cholesterol.

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Solubility Wrong solvent selected. Ensure you are using a suitable solvent such as DMSO, chloroform, or acetone [2].
Compound Degradation Improper storage conditions. Store the powder at -20°C in a tightly sealed container. For solutions, store at -80°C. Protect from light and moisture [1].
Inconsistent Biological Results Degraded compound or inaccurate solution concentration. Confirm the storage life of solutions and ensure powders are at room temperature before opening to prevent moisture condensation. Accurately verify the concentration of stock solutions before use.

General Storage and Stability

Adhering to proper storage conditions is critical for maintaining the stability and efficacy of this compound throughout your experiments.

  • Container: Keep the container tightly sealed [1].
  • Environment: Store in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1].
  • Incompatible Materials: Keep away from strong acids, strong alkalis, and strong oxidizing or reducing agents [1].
  • Shelf Life: The stability of this compound under these recommended conditions has not been fully characterized. It is best practice to use the product promptly and monitor its performance in your assays [1].

Experimental Workflow and Emergency Response

To help visualize the key procedures, the following diagrams outline the experimental workflow and emergency response plan.

workflow Start Start Experiment Prep Prepare this compound Solution Start->Prep Handle Handle with PPE in Fume Hood Prep->Handle Execute Execute Assay Handle->Execute Dispose Dispose of Waste Safely Execute->Dispose End End Experiment Dispose->End

emergency Incident Spill or Exposure Incident Assess Assess Situation and Area Incident->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Clean Clean and Decontaminate Contain->Clean Report Report Incident Clean->Report

I hope this technical support guide provides a solid foundation for your work with this compound.

References

Kurarinone Pharmacological Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacological activities and experimental findings for kurarinone.

Activity/Property Experimental Models (In Vitro/In Vivo) Key Findings & Quantitative Data Proposed Mechanisms

| Anticancer [1] [2] | In vitro: H1688 (SCLC), A549 (NSCLC), HL-60, HepG2, Hela cells. In vivo: Mouse xenograft models. | IC50: 2–62 µM (cell line-dependent) [1] [3]. In vivo efficacy: 20–500 mg/kg body weight [1]. | Induces apoptosis via caspase-3/8/9 activation, PARP cleavage [2]. Modulates Bcl-2 family proteins [1]. Inhibits NF-κB, STAT3, and Akt pathways [1] [3]. | | Anti-inflammatory & Immunomodulatory [4] [5] [6] | In vitro: LPS-stimulated RAW264.7 macrophages, THP-1 cells, peritoneal exudate macrophages (PEM). In vivo: LPS-induced sepsis, IL-23-induced psoriasis, TNCB-induced contact dermatitis mouse models. | Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (iNOS, COX-2) [4]. Ameliorated disease symptoms in mouse models [5]. | Reduces ROS and suppresses NLRP3 inflammasome activation [4]. Activates Nrf2/HO-1 pathway [6]. Inhibits JAK/STAT and TCR-mediated signaling [5]. | | Antioxidant [6] [7] | In vitro: HG-stimulated HK2 cells. | Reduced ROS levels; activated antioxidant response [6] [7]. | Downregulates KEAP1, leading to Nrf2 activation and upregulation of HO-1 and other antioxidant enzymes [6]. | | Estrogenic Activity [8] | In vitro: MCF-7 human breast cancer cells. | Induced weak but clear cell proliferation at 10 µM; activity inhibited by estrogen receptor antagonist [8]. | Activity mediated by estrogen receptors (ERs), with rapid activation of Erk1/2 and Akt signaling pathways [8]. | | Anti-fibrotic & Organ Protective [7] | In vitro: HG-stimulated HK2 cells (model of diabetic nephropathy). | Inhibited HG-induced ferroptosis and EMT at 1 µM [7]. | Activates the Nrf-2 pathway, suppressing lipid peroxidation and mitochondrial damage [7]. |

Detailed Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the methodologies for key experiments.

Protocol: In Vitro Anticancer Activity and Apoptosis Assay [2]

This protocol evaluates kurarinone's ability to inhibit cell proliferation and induce programmed cell death.

  • Cell Lines: Human Small Cell Lung Carcinoma (SCLC) lines (e.g., H1688, H146).
  • Viability Assay: Cells are treated with kurarinone (3.125–50 µM) for 24 hours. Cell viability is measured using MTT assay, and IC50 is calculated.
  • Apoptosis Analysis:
    • Treat cells with kurarinone (e.g., 6.25, 12.5, 25 µM) for 24 hours.
    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
    • Analyze stained cells using a flow cytometer to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.
  • Western Blot for Apoptotic Markers:
    • Lyse treated cells and extract proteins.
    • Separate proteins via SDS-PAGE and transfer to a membrane.
    • Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, and Bid.
    • Detect bands using HRP-conjugated secondary antibodies and ECL reagent.
Protocol: Anti-inflammatory Activity via Nrf2/HO-1 Pathway [6]

This method investigates kurarinone's role in activating the antioxidant pathway to suppress inflammation.

  • Cell Line: RAW264.7 murine macrophage cells.
  • Treatment:
    • Pre-treat cells with kurarinone (e.g., 10, 20 µM) for 1-2 hours.
    • Stimulate inflammation with LPS (e.g., 100 ng/mL) for 6-24 hours.
  • RNA Interference (Knockdown):
    • Transfect RAW264.7 cells with siRNA targeting Nrf2 or control siRNA using a nucleofection system.
    • After 24-48 hours, treat cells with kurarinone and LPS as above.
  • Key Analyses:
    • qPCR: Measure mRNA levels of inflammatory genes (IL-1β, iNos) and antioxidant genes (HO-1, NQO1).
    • Western Blot: Analyze protein levels of KEAP1, Nrf2, HO-1.
    • Functional Blockade: Use Tin Protoporphyrin IX (TinPPIX), an HO-1 inhibitor, to confirm the pathway's role.

Kurarinone Signaling Pathways in Cancer and Inflammation

The diagram below integrates key molecular pathways regulated by kurarinone based on the cited research.

G cluster_apoptosis Pro-Apoptotic & Anti-Metastatic Signaling Kurarinone Kurarinone Apoptosis Induces Apoptosis Kurarinone->Apoptosis Activates Metastasis Inhibits Metastasis Kurarinone->Metastasis Suppresses NFkB Inhibits NF-κB Pathway Kurarinone->NFkB STAT3 Inhibits STAT3 Pathway Kurarinone->STAT3 Akt Inhibits Akt Pathway Kurarinone->Akt Nrf2 Activates Nrf2 Pathway Kurarinone->Nrf2 Caspases ↑ Cleaved Caspases 3, 8, 9 Apoptosis->Caspases PARP ↑ Cleaved PARP Apoptosis->PARP Bcl2 ↓ Bcl-2, Bcl-XL Apoptosis->Bcl2 CytoC ↑ Cytochrome c Release Apoptosis->CytoC E_Cadherin ↑ E-cadherin Metastasis->E_Cadherin Vimentin ↓ Vimentin, N-cadherin Metastasis->Vimentin MMPs ↓ MMP2, MMP9 Metastasis->MMPs HO1 HO-1 Expression Nrf2->HO1 Upregulates

Suggestions for Finding Information on Kurarinol

The lack of direct comparison data is a significant limitation. To build a complete guide, you could try the following:

  • Refine Your Search: Use scientific databases like SciFinder or Reaxys with precise search terms such as "this compound AND pharmacology," "this compound AND Sophora flavescens," or "this compound pharmacokinetics."
  • Analyze Structure-Activity Relationships (SAR): Since kurarinone and this compound are structurally similar flavonoids from Sophora flavescens [9] [10], you could hypothesize that differences in their prenyl group or hydroxylation patterns may lead to significant differences in potency, selectivity, or mechanism. This can be a valuable point of discussion in your guide.
  • Consult Original Isolation Studies: The earliest papers describing the isolation of this compound may contain preliminary biological data not captured in recent reviews.

References

Flavonoid Comparison: STAT3 Inhibition and Anticancer Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data for Kurarinone and other flavonoids with reported STAT3 inhibitory activity.

Flavonoid Reported STAT3 Inhibition Mechanism Experimental Models (In Vitro) Key Findings & Potency In Vivo Evidence
Kurarinone Modulates STAT3 pathway [1] [2]. Inhibits JAK/STAT signaling [3]. Human myeloid leukemia (HL-60), Lung, esophageal, hepatic, breast, and prostate cancer cells [1] [2]. IC₅₀ range: 2–62 µM (across various cancer cell lines) [1] [2]. Shows higher selectivity for cancer cells over normal cells [1]. Yes: Xenograft models (e.g., lung cancer); doses of 20-100 mg/kg showed efficacy, reducing Bcl2 protein and activating caspases [1] [2].
Quercetin Inhibits STAT3 phosphorylation and nuclear localization [4] [5]. Human melanoma (A375, A2058), glioblastoma, gastric cancer cells [4] [5]. IC₅₀: ~100 µM (in A375 melanoma cells after 48h) [5]. Downregulated STAT3 target genes (Mcl-1, MMP-2, VEGF) [4]. Yes: Suppressed tumor growth in A375 xenograft mice and inhibited lung metastasis in a B16F10 model [4] [5].
Silibinin Reduces constitutive STAT3 phosphorylation [6] [7]. Prostate cancer (DU145), human non-small cell lung carcinoma (NCI-H2287) [7]. Induced apoptosis and cell cycle arrest via STAT3 inhibition; effects were concentration-dependent [7]. Synergistic effect with JAK inhibitors [7]. Not specified in available results. A phase II clinical trial for lung adenocarcinoma is ongoing [7].
Fisetin The search results confirm its anti-inflammatory and anticancer effects but do not specifically mention STAT3 inhibition as a primary mechanism for this compound [8]. RAW264.7 macrophage cells [8]. Exerted anti-inflammatory effects primarily by inhibiting the PI3K/AKT/mTOR pathway [8]. Not specified in available results.

Experimental Protocols for Key Findings

For researchers looking to replicate or understand the context of the data, here are the methodologies from key studies.

  • Cytotoxicity (IC₅₀) Assays (e.g., MTT assay)

    • Procedure: Cells are seeded in plates and treated with varying concentrations of the flavonoid. After incubation, MTT reagent is added. Living cells convert MTT into purple formazan crystals, which are dissolved, and the solution's absorbance is measured. Cell viability is calculated as a percentage of the untreated control [8] [5].
    • Application: This method was used to determine the IC₅₀ values for Quercetin in melanoma cells [5] and is a standard assay implied in the kurarinone studies [1].
  • In Vivo Xenograft Models

    • Procedure: Human cancer cells are implanted into immunodeficient mice to form tumors. Mice are then treated with the test compound (e.g., via injection or oral gavage) at specific doses over a period. Tumor volume and weight are monitored and compared to an untreated control group [1] [4].
    • Application: This model was used to demonstrate the anti-tumor efficacy of kurarinone (20-100 mg/kg) [1] and quercetin [4].
  • Mechanism Analysis (Western Blot, ELISA)

    • Procedure: Protein extracts from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., p-STAT3, STAT3, caspase-3). Detection is achieved via chemiluminescence [3] [5].
    • Application: These techniques were used to show that kurarinone inhibits IκBα phosphorylation and caspase activation [1], and that quercetin reduces STAT3 phosphorylation [5].

Signaling Pathway of Kurarinone

The diagram below integrates kurarinone's reported mechanisms, including STAT3 inhibition, into a broader signaling network based on the search results.

G cluster_external External Stimuli cluster_kurarinone Kurarinone Inhibition cluster_pathways Key Signaling Pathways cluster_effects Cellular Outcomes LPS LPS NF-κB Pathway NF-κB Pathway LPS->NF-κB Pathway Activates Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway Activates TCR Signaling TCR Signaling TCR-mediated Pathways TCR-mediated Pathways TCR Signaling->TCR-mediated Pathways Activates Kurarinone Kurarinone Kurarinone->NF-κB Pathway Inhibits Kurarinone->JAK/STAT Pathway Inhibits Kurarinone->TCR-mediated Pathways Inhibits PI3K/Akt Pathway PI3K/Akt Pathway Kurarinone->PI3K/Akt Pathway Modulates Apoptosis Apoptosis Kurarinone->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Kurarinone->Cell Cycle Arrest Induces Metastasis Inhibition Metastasis Inhibition Kurarinone->Metastasis Inhibition Promotes Cell Survival Cell Survival NF-κB Pathway->Cell Survival Promotes Inflammation Inflammation NF-κB Pathway->Inflammation Promotes JAK/STAT Pathway->Cell Survival Promotes Proliferation Proliferation JAK/STAT Pathway->Proliferation Promotes TCR-mediated Pathways->Inflammation Promotes PI3K/Akt Pathway->Cell Survival Promotes MAPK Pathway MAPK Pathway

This diagram illustrates that kurarinone does not target a single pathway but exerts multi-targeted effects across several pro-oncogenic signaling networks [1] [3] [2].

Interpretation and Research Considerations

  • Comparative Potency: While direct comparisons are absent, the IC₅₀ values suggest kurarinone has a potent and broad-spectrum anticancer profile within the low micromolar range, comparable to some other flavonoids.
  • Multi-Targeted Mechanism: A key finding is that kurarinone's activity is not limited to STAT3. Its concurrent inhibition of NF-κB, TCR, and other pathways [1] [3] may lead to a more robust anticancer effect and could help overcome drug resistance, a significant advantage for potential drug development.
  • Research Gaps: The current data lacks standardized, head-to-head comparisons under identical experimental conditions. Future research should focus on such direct comparisons to definitively rank the potency and clinical potential of these flavonoids.

References

Silibinin's Mechanisms and Efficacy Against Liver Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Extensive research, including clinical trials, meta-analyses, and novel drug formulation studies, supports Silibinin's role in combating liver fibrosis. The table below summarizes key mechanisms and supporting experimental evidence.

Mechanism of Action Experimental Model / Study Type Key Findings / Efficacy Outcomes Citation
Inhibits HSC Activation In vitro (LX-2 human HSCs); In vivo (mouse model) Downregulated TGF-β, α-SMA, and Collagen I secretion; reversed established hepatic fibrosis in mice. [1]
Anti-inflammatory & Antioxidant Review of cell signaling pathways Inhibits NF-κB signaling and reduces inflammatory mediators; acts as a potent antioxidant. [2]
Anti-fibrotic Meta-analysis of RCTs (Alcoholic Liver Disease) Significantly improved liver function markers (ALT, AST) and fibrosis indicator PC-III. [3]
Improves Bioavailability Pharmacokinetic study in healthy volunteers Silybin-phosphatidylcholine complex in soft-gel capsules provided superior bioavailability vs. conventional silymarin tablets. [4]
Direct Antiviral Activity Clinical trial (HCV patients post-liver transplant) Intravenous silibinin monotherapy significantly reduced viral load by Day 14. [5]

Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these studies, here are details on key methodologies.

  • Protocol for Anti-fibrotic Efficacy in Mouse Model [1]:

    • Animal Model: Kunming mice are commonly used. Hepatic fibrosis is typically induced by repeated intraperitoneal injections of a fibrogenic agent like carbon tetrachloride (CCl₄).
    • Formulation Administration: Mice are treated with the therapeutic agent (e.g., Silibinin nanosuspension, NS-SLB-HC) via intravenous injection after fibrosis is established.
    • Analysis: After a set treatment period, liver tissues are collected. The anti-fibrotic efficacy is evaluated by:
      • Western Blotting: To quantify protein levels of fibrosis markers (α-SMA, Collagen I) in liver tissue.
      • Immunohistochemistry (IHC): To visually assess the deposition and distribution of fibrosis markers in liver sections.
      • ELISA: To measure the concentration of profibrotic cytokines like TGF-β in serum or liver homogenates.
  • Protocol for Cellular Uptake and Targeting [1]:

    • Cell Culture: Use activated human hepatic stellate cells (e.g., LX-2 cell line).
    • Treatment: Cells are incubated with CD44-targeted nanosuspensions (e.g., NS-SLB-HC) and non-targeted formulations.
    • Evaluation:
      • Flow Cytometry: Cells are stained with a fluorescently labeled anti-CD44 antibody to confirm high receptor expression.
      • Cellular Uptake: Nanosuspensions are loaded with a fluorescent dye (e.g., DiD). The fluorescence intensity in cells is measured using flow cytometry or confocal microscopy to verify targeted delivery.

Visualizing Silibinin's Multi-Targeted Action Against Liver Fibrosis

The following diagram synthesizes how silibinin targets various pathways to combat liver fibrosis, based on the described mechanisms.

cluster_primary Primary Mechanisms in Liver Fibrosis cluster_molecular Key Molecular Targets cluster_outcome Therapeutic Outcome Silibinin Silibinin HSC Inhibits Hepatic Stellate Cell (HSC) Activation Silibinin->HSC OxStress Antioxidant Effect Silibinin->OxStress Inflammation Anti-inflammatory Effect Silibinin->Inflammation TGFb Downregulates TGF-β HSC->TGFb AlphaSMA Downregulates α-SMA HSC->AlphaSMA Col1 Downregulates Collagen I HSC->Col1 Collagen Reduces Collagen Deposition NFkB Inhibits NF-κB pathway Inflammation->NFkB Outcome Reduction of Liver Fibrosis TGFb->Outcome AlphaSMA->Outcome Col1->Outcome NFkB->Outcome

Interpretation of Findings and Research Implications

  • Multi-Targeted Action: The evidence shows that silibinin doesn't rely on a single pathway. Its efficacy stems from concurrently targeting oxidative stress, inflammation, and directly inhibiting the activation and collagen-producing activity of HSCs, which are central to fibrosis progression [2] [1].
  • Formulation is Critical: A key challenge with silibinin is its poor water solubility and low innate bioavailability [2] [4] [1]. The development of advanced formulations (e.g., phosphatidylcholine complexes, nanosuspensions) is not just an incremental improvement but a crucial step to achieving clinically relevant concentrations in the liver [4] [1].
  • Translation to Clinical Efficacy: While in vitro and animal model data are robust, the positive results from meta-analyses of human RCTs provide strong support for its therapeutic potential in conditions like alcoholic liver disease, which often involves fibrosis [3].

Suggestions for Finding Kurarinol Data

To construct a complete comparison guide, you will need to find corresponding data for this compound. I suggest you:

  • Search specialized databases like PubMed, Google Scholar, and SciFinder using specific keywords such as "this compound liver fibrosis," "Sophora flavescens hepatoprotective," and "this compound mechanism of action."
  • Focus on primary research published in academic journals, which will contain the detailed experimental data and protocols required for your guide.

References

Kurarinol tyrosinase inhibition vs kojic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison at a Glance

The table below summarizes the key experimental data for kurarinol and kojic acid.

Inhibitor Source Reported IC₅₀ (Tyrosinase Inhibition) Inhibition Mode Cellular Activity (Melanin Synthesis in B16 cells)
This compound Root of Sophora flavescens 0.10 µM [1] / 8.60 µM [2] Competitive [1] >50% inhibition at 50 µM [2]
Kojic Acid Fungal metabolite (e.g., Aspergillus spp.) 16.22 µM [2] / 26.09 µM [3] Competitive [4] Often used as a reference standard in assays

> Note on IC₅₀ Variance: The significant difference in the reported IC₅₀ values for this compound (0.10 µM vs. 8.60 µM) likely stems from differences in experimental protocols, such as the source of the tyrosinase enzyme or the specific substrate used. Despite this variance, both values indicate this compound is more potent than kojic acid.

Detailed Experimental Insights

For research replication and development purposes, here is a deeper look into the experimental data.

This compound
  • Source & Isolation: this compound is a lavandulylated flavanone isolated from the roots of Sophora flavescens (known as Kushen). It is typically obtained through activity-guided fractionation of methanol or ethanolic extracts, followed by chromatographic purification [5] [1].
  • Mechanism of Action: Kinetic studies have shown that this compound acts as a competitive inhibitor of tyrosinase. Molecular modeling suggests its lavandulyl group, particularly the terminal hydroxy function, is critical for optimal binding within the enzyme's active site [1].
  • Key Experimental Protocols:
    • Tyrosinase Inhibition Assay: The standard protocol uses mushroom tyrosinase to catalyze the oxidation of L-tyrosine or L-DOPA. The rate of dopachrome formation is measured spectrophotometrically, and the IC₅₀ is determined from the concentration-dependent inhibition curve [2] [1].
    • Cellular Melanogenesis Assay: Cultured B16 melanoma cells are stimulated and treated with the compound. Melanin content is quantified after a set incubation period (e.g., at 50 µM), often by measuring absorbance at 405 nm [2].
Kojic Acid
  • Source & Status: Kojic acid is a well-known fungal metabolite and a common reference standard in tyrosinase inhibition studies. It is widely used in cosmetics but faces limitations due to stability issues, skin irritation, and concerns about mutagenicity [3] [6].
  • Mechanism of Action: Kojic acid functions as a competitive inhibitor by chelating the copper ions at the active site of tyrosinase [4].
  • Research and Development: Its familiar structure has made it a prime candidate for developing novel derivatives. Recent studies focus on synthesizing compounds like kojic acid sulfide Schiff base derivatives and kojic acid triazole hybrids to enhance potency, stability, and reduce side effects. Some novel derivatives have shown IC₅₀ values in the low micromolar range (e.g., 1.43 µM), significantly outperforming the parent kojic acid molecule [3] [7].

Mechanism of Action and Research Workflow

The following diagram illustrates the core mechanism of tyrosinase inhibition and the general workflow for evaluating potential inhibitors, which underpins the research on both compounds.

hierarchy cluster_top Tyrosinase Active Site Title Mechanism of Competitive Tyrosinase Inhibition Tyrosinase Tyrosinase (Cu²⁺ Center) Product Product (e.g., Dopaquinone) Tyrosinase->Product Substrate Natural Substrate (L-tyrosine/L-DOPA) Substrate->Tyrosinase Binds Inhibitor Competitive Inhibitor (e.g., this compound, Kojic Acid) Inhibitor->Tyrosinase Competes to Bind AssayStart In Vitro Tyrosinase Assay Kinetics Kinetic Analysis (Determine IC₅₀, Kᵢ, Mode) AssayStart->Kinetics Cellular Cellular Assay (e.g., B16 Melanoma Cells) Kinetics->Cellular Modeling Molecular Modeling/Docking Cellular->Modeling Conclusion Evaluate Inhibitor Potential Modeling->Conclusion

Implications for Research and Development

The data suggests distinct considerations for both compounds in a research and development context:

  • Potency vs. Established Profile: this compound's superior potency makes it a compelling candidate for further investigation. However, the variance in its reported IC₅₀ values highlights the need for careful protocol standardization in comparative studies.
  • Novelty and Natural Origin: As a natural product, this compound aligns with the growing market trend towards naturally derived cosmetic and therapeutic ingredients [6]. Its unique lavandulylated structure offers a novel scaffold for synthetic optimization.
  • Overcoming Limitations with Derivatives: While kojic acid has known drawbacks, its derivatives represent a highly active area of research. The strategy of modifying its structure to create more potent and stable molecules is proving successful and may offer a faster route to clinical application than developing a completely new natural product like this compound.

References

Kurarinol cytotoxicity comparison cisplatin cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison (Kurarinone vs. Cisplatin)

Cancer Cell Line Kurarinone IC₅₀ (μM) Cisplatin IC₅₀ (μM) Key Findings & Context
HL-60 (Human Myeloid Leukemia) 18.5 [1] [2] 2.3 [1] [2] First reported anticancer efficacy of kurarinone; cisplatin was ~8x more potent in this specific test [1] [2].
HeLa (Cervical Cancer) 36 [1] [2] Highly Variable (meta-analysis) [3] Kurarinone showed consistent activity. A 2023 meta-analysis found cisplatin's IC₅₀ values to be "extremely wide" and "inconsistent between publications," making a single reference value unreliable [3].
A375 (Melanoma) 62 [1] [2] Information Missing Kurarinone is less effective against this cell line compared to others [1] [2].
H1688 (Small Cell Lung Cancer - SCLC) ~12.5-25 (Estimated from viability curves) [4] Information Missing Kurarinone significantly decreased cell viability and induced apoptosis [4]. Its IC₅₀ against NSCLC A549 cells was reported elsewhere as 2.3 μM [1].
Various PDAC Lines (Pancreatic Cancer) Information Missing 5.96 to >100 [5] Cisplatin's effect varies greatly even within the same cancer type. For example, BxPC-3 cells are sensitive (IC₅₀=5.96 μM), while PANC-1 cells are highly resistant (IC₅₀=100 μM) [5].

Experimental Protocols for Cytotoxicity Testing

The methodologies used to generate the data above are standard in the field. Here are the detailed protocols from the search results:

  • Kurarinone Cytotoxicity (MTT Assay): The activity against H1688 small cell lung cancer cells was evaluated using the MTT assay [4]. Cells were seeded in 24-well plates and treated with a concentration range of kurarinone (3.125–50 μM) for 24 hours. MTT solution was added and incubated for 4 hours, after which the formed formazan crystals were dissolved in DMSO. The absorbance was measured at 540 nm, and the IC₅₀ value was calculated using regression analysis [4].
  • Cisplatin Cytotoxicity (SRB Assay): The variable effects of cisplatin on pancreatic cancer cell lines were determined using the sulforhodamine B (SRB) assay [5]. Cells were treated with increasing concentrations of cisplatin (0.1–200 μM) for 12–72 hours. After incubation, cells were fixed and stained with SRB, which binds to cellular proteins. The bound dye is then solubilized, and its absorbance is measured, providing a measure of cell density [5]. The MTT assay is also commonly used for cisplatin [3].

Mechanisms of Action and Signaling Pathways

Kurarinone and cisplatin exert their cytotoxic effects through distinct mechanisms, which are visualized in the diagrams below.

Kurarinone: Inducing Apoptosis via Multiple Pathways

Kurarinone triggers programmed cell death by simultaneously targeting both mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic pathways [4] [1].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kurarinone Kurarinone DR Fas / TRAIL Receptors Kurarinone->DR Mitochondria Mitochondrial Dysfunction Kurarinone->Mitochondria NFkB Inhibits NF-κB Pathway Kurarinone->NFkB Bcl2 Downregulates Bcl-2/Bcl-xL Kurarinone->Bcl2 Casp8 Caspase-8 Activation DR->Casp8 Bid Bid Cleavage Casp8->Bid Apoptosis Apoptosis Casp8->Apoptosis Bid->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Apoptosis NFkB->Bcl2 Bcl2->Mitochondria

Cisplatin: DNA Damage-Induced Cell Death

Cisplatin's primary mechanism involves causing irreversible DNA damage, which ultimately leads to apoptosis [6] [7].

G cluster_dna DNA Damage Core cluster_response Cellular Stress Response Cisplatin Cisplatin Uptake Cellular Uptake Cisplatin->Uptake Activation Activation (Hydrolysis) Uptake->Activation DNAAdd DNA Adduct Formation (1,2-intrastrand crosslinks) Activation->DNAAdd DDR DNA Damage Response (γH2AX, p53 activation) DNAAdd->DDR ERstress ER & Oxidative Stress (ATF3/ATF4/CHOP activation) DNAAdd->ERstress Apoptosis Apoptosis DDR->Apoptosis MCL1 Downregulation of MCL-1 ERstress->MCL1 MCL1->Apoptosis

Key Conclusions for Researchers

  • Kurarinone is a multi-targeting natural compound showing promising, broad-spectrum anticancer activity by inducing apoptosis through both intrinsic and extrinsic pathways [4] [1]. Its selectivity towards cancer cells compared to normal cells is a notable advantage [1].
  • Cisplatin remains a foundational, potent chemotherapeutic agent whose primary action is DNA damage [6]. However, its efficacy is highly context-dependent, with significant variability across cell lines and a major challenge posed by drug resistance, often mediated by activated survival pathways like ERK [3] [7] [5].

The data from separate studies should be interpreted with caution. For a definitive comparison of potency and efficacy in a specific cellular context, direct experimental evaluation is necessary.

References

Comparison of Key Prenylated Flavonoids from Sophora flavescens

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimentally determined bioactivities and key findings for several major flavonoids.

Flavonoid Anti-Tyrosinase Activity (IC₅₀) Other Notable Bioactivities Key Findings & Experimental Models

| Kuraridin | L-tyrosine: 0.16 µM [1] L-DOPA: 0.04 µM [1] | Not covered in search results | • 148x more potent than kojic acid (L-tyrosine assay) [1]Mechanism: Non-competitive (L-tyrosine) & competitive (L-DOPA) tyrosinase inhibitor [1] • Reduced melanin in B16F10 cells & a 3D human skin model [1] | | Kurarinone | 25.8 µM (in a cell-free assay) [2] | Anti-inflammatory, Antioxidant, Anticancer, Estrogenic [3] [2] [4] | • Inhibits soluble epoxide hydrolase, potential for Parkinson's disease [5] • Shows estrogenic activity via Erk1/2 and Akt signaling [3]Metabolism: Primarily by CYP1A2 and CYP2D6 enzymes [2] | | Kurarinol A | Not specified in search results | Hepatoprotective [6] | • Primary Activity: Protects against CCl₄-induced hepatic injury [6]Mechanism: Modulates the TLR2/NF-κB signaling pathway, reducing COX-2 and IL-1β [6] • Validated in HepG2 cells and KM mouse model [6] | | Kushenol A | 62.70 µM (L-tyrosine) [1] | Estrogenic [3] | • Weaker tyrosinase inhibitor than kuraridin [1] • Exhibits weak estrogenic activity in MCF-7 cells [3] |

Experimental Protocols for Key Findings

For researchers to evaluate and replicate these studies, here are the methodologies used in the cited experiments.

  • Anti-Tyrosinase Activity (Cell-Free) [1]

    • Protocol: Tyrosinase activity was measured using L-tyrosine or L-DOPA as substrates. The formation of dopachrome was monitored spectrophotometrically at 475 nm. Kojic acid was used as a positive control. IC₅₀ values were determined from the concentration-response curves.
    • Inhibition Kinetics: The mechanism of inhibition was determined using Lineweaver-Burk and Dixon plots by varying the concentration of the substrate (L-tyrosine or L-DOPA) and the inhibitor.
  • Cellular Anti-Melanogenesis (B16F10 cells) [1]

    • Cell Model: B16F10 mouse melanoma cells.
    • Induction & Treatment: Cells were stimulated with α-MSH to induce melanogenesis. They were then treated with the test compounds.
    • Analysis: Melanin content was measured after solubilizing the cells in NaOH. Cell viability was assessed to rule out cytotoxicity.
  • In Vivo Hepatoprotective Model [6]

    • Animal Model: KM mice.
    • Induction: Acute liver injury was induced by intraperitoneal injection of CCl₄.
    • Treatment & Evaluation: Mice were treated with this compound A or extract. Liver injury was assessed by measuring serum biomarkers and histopathological examination (HE staining). Protein levels of TLR2, NF-κB, COX-2, and IL-1β were analyzed by Western blot to elucidate the mechanism.
  • Estrogenic Activity Assay (MCF-7 cells) [3]

    • Cell Model: Human breast cancer MCF-7 cells.
    • Culture Conditions: Cells were cultured in phenol red-free medium with charcoal-stripped FBS to eliminate estrogenic interference.
    • Proliferation Assay: Cell proliferation was measured using the Sulforhodamine B (SRB) assay after 3 days of treatment.
    • Signaling Analysis: Rapid activation of Erk1/2 and Akt signaling pathways was detected by Western blot. The role of estrogen receptors was confirmed using the antagonist ICI 182,780.

Signaling Pathway for Anti-Melanogenesis

The diagram below illustrates the potential mechanism by which kuraridin inhibits melanogenesis, as identified through network pharmacology [1].

G UV UV Exposure MSH α-MSH Release UV->MSH MC1R MC1R Receptor MSH->MC1R cAMP cAMP/PKA Pathway MC1R->cAMP MITF MITF Activation cAMP->MITF Tyrosinase Tyrosinase Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Kuraridin Kuraridin Inhibition cKIT c-KIT Pathway Kuraridin->cKIT Targets ERK ERK1/2 Pathway Kuraridin->ERK Targets PRKCA PKCα (PRKCA) Kuraridin->PRKCA Targets cKIT->MITF Suppresses ERK->MITF Suppresses PRKCA->MITF Suppresses

Interpretation and Naming Considerations

When reviewing the literature, please pay close attention to compound nomenclature:

  • This compound vs. This compound A: The hepatoprotective data is specifically for This compound A [6]. It is unclear from the provided search results how this compound relates to a more generally named "this compound."
  • Kuraridin's Prominence: The most potent and well-documented anti-melanogenic agent among the compared flavonoids is kuraridin, not this compound [1].
  • Kurarinone's Broad Activity: Kurarinone is another major flavonoid with a wide range of studied bioactivities beyond skin-lightening, including estrogenic and anticancer effects [3] [4].

References

Kurarinol specificity for STAT3 versus other pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pathway Activity Comparison

Pathway/Target Experimental System (Cell/Model) Observed Effect of Kurarinol Key Quantitative Data
STAT3 Signaling Human HCC cells (HepG2, Huh-7) [1] ↓ STAT3 transcriptional activity; ↓ STAT3 phosphorylation (Tyr705) [1] Dose-dependent increase in caspase-3 activity and Sub-G1 DNA content [1]
Mouse H22 HCC tumor-bearing mice [1] [2] ↓ STAT3 transcriptional activity in tumor tissues [1] [2] Induced tumor cell apoptosis with low host toxicity [1] [2]
STAT1 Signaling Draining lymph nodes, CIA mice [3] ↓ STAT1 phosphorylation [3] Significant suppression of phosphorylated STAT1 protein [3]
NF-κB Signaling HEK293 cells; Lung & esophageal cancer cells [4] ↓ NF-κB pathway activation; ↓ IκBα phosphorylation; ↓ Bcl2 expression [4] IC₅₀ of 5.8 µg/ml for NF-κB inhibition; inhibition of EGFR at 20 µg/ml [4]
Nrf2/KEAP1 Pathway Paw tissues, CIA mice [3] ↑ Nrf2 and HO-1; ↓ KEAP1 [3] Upregulation of Nrf-2 and HO-1 protein expression [3]
Oxidative Stress Paw tissues, CIA mice [3] ↓ MDA and H₂O₂; ↑ SOD and GSH-Px activity [3] Suppression of oxidative stress markers; promotion of antioxidant enzymes [3]

Key Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the core methodologies from the cited studies.

  • 1. STAT3 Activity and Apoptosis in HCC Cells [1]

    • Cell Lines: Human HepG2 and Huh-7 hepatocellular carcinoma cells.
    • Treatment: Cells were treated with 10 and 30 µg/mL of this compound for 48 hours.
    • Apoptosis Assay: The percentage of cells with Sub-G1 DNA content was quantified by fluorescence-activated cell sorting (FACS).
    • Caspase-3 Activity: Measured using a commercial assay kit to confirm apoptosis induction.
    • STAT3 Transcriptional Activity: Assessed using a reporter gene assay.
  • 2. STAT1/STAT3 Phosphorylation in Immune Cells [3]

    • Animal Model: DBA/1 mice with collagen-induced arthritis (CIA).
    • Treatment: CIA mice were orally administered 100 mg/kg/day of this compound for three weeks.
    • Protein Analysis: Draining lymph nodes were collected. The levels of phosphorylated STAT1 (p-STAT1) and STAT3 (p-STAT3), along with their total proteins, were measured by Western blotting.
  • 3. NF-κB Pathway Inhibition Assay [4]

    • Cell-based Assay: HEK293 cells were stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.
    • Treatment: Co-treated with this compound.
    • Measurement: Inhibition of IκBα phosphorylation was used as a key indicator of NF-κB pathway suppression.
  • 4. In Vivo Anti-tumor and Toxicity Evaluation [1] [2]

    • Animal Model: Mice bearing transplanted H22 HCC cells.
    • Treatment: this compound was injected.
    • Evaluation: Apoptosis in tumor tissues was measured, and the transcriptional activity of STAT3 was assessed. Toxic impacts on the host were evaluated through general health and histological observations.

This compound's Multi-Pathway Signaling Mechanism

The following diagram synthesizes experimental data to illustrate how this compound simultaneously modulates multiple pathways to induce its observed anti-cancer and anti-inflammatory effects. The mechanism shows a primary, potent effect on STAT3 alongside actions on other key pathways.

KurarinolMechanism This compound This compound STAT3 STAT3 Pathway This compound->STAT3  Potently Inhibits STAT1 STAT1 Pathway This compound->STAT1  Inhibits NFkB NF-κB Pathway This compound->NFkB  Inhibits Nrf2 Nrf2/KEAP1 Pathway This compound->Nrf2  Activates Apoptosis Induces Apoptosis (Caspase-3 activation, ↓Bcl2) STAT3->Apoptosis Proliferation Inhibits Cell Proliferation STAT3->Proliferation Inflammation Reduces Inflammation (↓TNF-α, IL-6, IL-17A) STAT1->Inflammation NFkB->Apoptosis OxStress Reduces Oxidative Stress Nrf2->OxStress

This compound's multi-pathway mechanism of action

Research Implications

The data indicates that this compound is a promising multi-target agent. For your research, consider:

  • Therapeutic Advantage: Multi-target action can be beneficial for complex diseases like cancer and rheumatoid arthritis, where multiple pathways are dysregulated [1] [3].
  • Specificity vs. Selectivity: this compound shows high selectivity for cancer cells over normal hepatocytes in vitro, but its molecular specificity is not exclusive to STAT3 [1].
  • Future Research: A direct, head-to-head comparison of this compound's half-maximal inhibitory concentrations (IC₅₀) for different STAT family members in the same experimental system is needed to definitively quantify its specificity.

References

×

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

456.21480336 Da

Monoisotopic Mass

456.21480336 Da

Heavy Atom Count

33

Dates

Last modified: 04-15-2024

Explore Compound Types